molecular formula C12H22N2O3 B1403397 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane CAS No. 1251005-80-7

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Katalognummer: B1403397
CAS-Nummer: 1251005-80-7
Molekulargewicht: 242.31 g/mol
InChI-Schlüssel: REOANICIPSIKJM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a useful research compound. Its molecular formula is C12H22N2O3 and its molecular weight is 242.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-8-12(9-14)4-6-16-7-5-13-12/h13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOANICIPSIKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCOCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: Navigating a Novel Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Emerging Importance of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. The strategic incorporation of three-dimensional (3D) structural motifs has emerged as a powerful approach to escape the "flatland" of traditional aromatic and heteroaromatic compounds. Among these 3D scaffolds, spirocycles—bicyclic systems connected by a single quaternary carbon atom—have garnered significant attention. Their rigid and defined spatial arrangement offers a unique platform for orienting substituents in precise vectors, thereby enabling fine-tuned interactions with biological targets. This guide focuses on a specific, yet intriguing, member of this class: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane .

The introduction of heteroatoms, such as oxygen and nitrogen, into the spirocyclic framework further expands its utility. The "oxa-" component can enhance aqueous solubility and introduce hydrogen bond acceptor capabilities, while the "aza-" moieties provide sites for further functionalization and potential salt formation, all of which are critical parameters in optimizing pharmacokinetic and pharmacodynamic properties. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms offers a strategic handle for controlled, sequential synthesis of more complex derivatives.

This technical guide aims to provide a comprehensive overview of the known chemical properties of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, serving as a foundational resource for its application in research and development.

Core Molecular Attributes

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, also known by its systematic name tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate, is a heterocyclic compound featuring a spiro[3.6]decane core structure. This framework consists of a four-membered azetidine ring and a seven-membered oxazepane ring sharing a single carbon atom.

Table 1: Core Molecular Identifiers and Properties

PropertyValueSource(s)
Molecular Formula C₁₂H₂₂N₂O₃[1]
Molecular Weight 242.32 g/mol [1]
CAS Number 1251005-80-7[1]
Appearance Solid (predicted)[2]

Structural Elucidation and Physicochemical Characterization

The unique spirocyclic architecture of this molecule imparts specific physicochemical properties that are of high interest in medicinal chemistry. The inherent three-dimensionality moves away from the planar structures often associated with poor solubility and metabolic instability.

Predicted Physicochemical Parameters

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
XLogP3-AA 4.8Indicates a degree of lipophilicity, which influences membrane permeability and solubility.
Hydrogen Bond Donor Count 1 (from the unprotected amine)Availability of a hydrogen bond donor is crucial for target interactions.
Hydrogen Bond Acceptor Count 4 (from the oxygen and nitrogen atoms)Multiple hydrogen bond acceptors can enhance solubility and target binding.
Spectroscopic Characterization (Anticipated)

Although specific experimental spectra for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane are not currently published in readily accessible literature, we can predict the key features that would be expected in its ¹H NMR, ¹³C NMR, IR, and Mass spectra based on its structure. This theoretical framework is vital for researchers who may synthesize this compound and require a basis for structural verification.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the asymmetry of the molecule and the diastereotopic nature of the methylene protons in the rings. Key signals would include the characteristic singlet for the nine protons of the tert-butyl group of the Boc protector, typically found in the upfield region (around 1.4 ppm). The protons on the carbons adjacent to the nitrogen and oxygen atoms would appear in the downfield region (typically 2.5-4.0 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the 12 carbons. The carbonyl carbon of the Boc group would be expected in the downfield region (around 155 ppm). The quaternary spirocarbon would also have a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching of the carbamate in the Boc group (around 1680-1700 cm⁻¹). N-H stretching of the secondary amine would be observed in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the oxazepane ring would also be present.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. A characteristic fragmentation pattern would involve the loss of the tert-butyl group or the entire Boc group.

Synthesis and Reactivity

General Synthetic Strategies for Oxa-Diaza-Spirocycles

The synthesis of spirocyclic systems, particularly those containing multiple heteroatoms and different ring sizes, often requires multi-step strategies. While a specific, detailed protocol for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is not publicly available, general methodologies for constructing similar scaffolds can provide valuable insights.

One common approach involves the sequential construction of the rings around a central quaternary carbon. This could involve reactions such as:

  • Cyclization Reactions: Intramolecular cyclization is a key step in forming the ring systems. For instance, a suitably functionalized precursor could undergo cyclization to form either the azetidine or the oxazepane ring first, followed by the formation of the second ring.

  • Use of Protecting Groups: The Boc group present in the target molecule is indicative of a synthetic strategy that requires the selective protection of one of the nitrogen atoms while the other is either involved in a reaction or needs to be available for subsequent functionalization.

A plausible, though unverified, retrosynthetic analysis is presented below to illustrate a potential synthetic logic.

G target 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane intermediate1 Functionalized Oxazepane Precursor target->intermediate1 Azetidine Ring Formation intermediate2 Functionalized Azetidine Precursor target->intermediate2 Oxazepane Ring Formation start1 Acyclic Precursor with Quaternary Center intermediate1->start1 Oxazepane Ring Formation intermediate2->start1 Azetidine Ring Formation

Sources

An In-Depth Technical Guide to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 1251005-80-7

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling a Novel Spirocyclic Scaffold

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane emerges as a compelling, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique spirocyclic architecture, which incorporates an oxa- and a diaza-spiro system, presents a three-dimensional framework that is increasingly sought after in the quest to move beyond "flat" aromatic structures in drug design.[1] The presence of a Boc-protected amine offers a versatile handle for subsequent chemical modifications, making it a potentially valuable scaffold for generating libraries of novel compounds. This guide aims to provide a comprehensive overview of the available technical information for this compound and to contextualize its potential within the broader landscape of drug discovery.

Physicochemical Properties and Structural Attributes

A summary of the key physicochemical properties of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is presented in the table below. These properties are critical for assessing its potential as a drug candidate or as a starting material for further synthesis.

PropertyValueSource
CAS Number 1251005-80-7[2]
Molecular Formula C12H22N2O3[2]
Molecular Weight 242.32 g/mol [2]
Synonyms tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate[2][3]

The structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is characterized by a spirocyclic system where a cyclobutane and a cycloheptane ring share a single carbon atom. The cycloheptane ring incorporates an oxygen atom, classifying it as an oxa-spirocycle. This structural feature can influence key drug-like properties such as aqueous solubility and lipophilicity.[4] The cyclobutane ring contains two nitrogen atoms, one of which is protected with a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is a common and versatile choice in organic synthesis, as it is stable under a wide range of reaction conditions but can be readily removed under acidic conditions.

Caption: Chemical structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Synthesis and Characterization: An Area for Future Research

A thorough review of the scientific literature and patent databases did not yield a specific, detailed synthesis protocol for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. While general methods for the synthesis of spirocyclic systems, including oxa- and diaza-spirocycles, are known, the application of these methods to this particular target molecule has not been publicly documented.[4][5]

Similarly, experimental characterization data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) spectra, are not available in the public domain. For researchers interested in utilizing this compound, it would be imperative to perform full analytical characterization to confirm its identity and purity upon acquisition from a commercial supplier.

Potential Applications in Drug Discovery

The structural features of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane suggest its potential as a valuable scaffold in drug discovery programs. The incorporation of spirocyclic motifs is a recognized strategy for improving the three-dimensionality of drug candidates, which can lead to enhanced target affinity and selectivity, as well as improved physicochemical properties.[1]

The diazaspiro[3.6]decane core, in particular, can be considered a bioisostere of other common heterocyclic rings, offering a novel chemical space for exploration. Research on related diazaspiro[4.5]decane derivatives has shown their potential as chitin synthase inhibitors with antifungal activity.[6] This suggests that the diazaspiro[3.6]decane core could also be a fruitful starting point for the development of new therapeutic agents.

The presence of the Boc-protected amine allows for straightforward deprotection and subsequent derivatization. This enables the facile introduction of a wide variety of functional groups, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery campaign.

Drug_Discovery_Workflow A 2-Boc-8-oxa-2,5-diaza- spiro[3.6]decane (Starting Scaffold) B Boc Deprotection (e.g., TFA, HCl) A->B Step 1 C Free Amine Intermediate B->C Step 2 D Library Synthesis (Amide coupling, Reductive amination, etc.) C->D Step 3 E Diverse Compound Library D->E Step 4 F High-Throughput Screening E->F G Hit Identification F->G H Lead Optimization (SAR) G->H I Preclinical Candidate H->I

Caption: Potential workflow for utilizing the scaffold in drug discovery.

Safety and Handling

While a comprehensive Material Safety Data Sheet (MSDS) is not publicly available, information from chemical suppliers indicates that 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane should be handled with care. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended. Work should be conducted in a well-ventilated area or a fume hood. For detailed and specific safety information, it is essential to consult the documentation provided by the supplier.

Conclusion and Future Outlook

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane represents a promising but currently underutilized building block in medicinal chemistry. Its unique three-dimensional structure and the presence of a versatile synthetic handle make it an attractive starting point for the synthesis of novel compound libraries. The lack of published synthesis protocols and characterization data highlights a significant opportunity for further research. The development of a robust and scalable synthesis for this compound would be a valuable contribution to the field and would undoubtedly accelerate its application in drug discovery programs targeting a wide range of diseases.

References

  • Zhang, Y., et al. Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry. 2019;182:111669.
  • MDPI. 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Available from: [Link].

  • MDPI. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Available from: [Link].

  • PubChem. 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). Available from: [Link].

  • Figshare. 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link].

  • NIST. Decane - Mass Spectrum. Available from: [Link].

  • RSC Publishing. Oxa-spirocycles: synthesis, properties and applications. Available from: [Link].

  • PubChem. Spiro[3.6]decane. Available from: [Link].

  • PubChem. 2,8,8-Trimethyl-5-oxa-2-azaspiro[3.6]decane. Available from: [Link].

  • Google Patents. CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Google Patents. EP0479631B1 - Spiro[7][8]decane derivatives, process for their preparation and pharmaceutical compositions containing them. Available from: .

  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Available from: [Link].

Sources

The Definitive Guide to the Structural Elucidation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete structural elucidation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a spirocyclic compound of interest in drug discovery and synthetic chemistry. This document moves beyond rote procedural descriptions to offer an in-depth analysis of the causality behind experimental choices, integrating modern in silico prediction with established spectroscopic techniques. We will detail a self-validating workflow encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing researchers, scientists, and drug development professionals with a robust framework for characterizing this and similar novel chemical entities.

Introduction: The Challenge of the Spirocyclic Scaffold

The synthesis of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic systems, which feature two rings connected by a single common atom, are of particular interest due to their rigid, three-dimensional structures that can effectively probe biological space. 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (Figure 1) presents a unique analytical challenge. Its structure combines a strained azetidine ring, a morpholine-like oxazepane ring, and a sterically demanding tert-butyloxycarbonyl (Boc) protecting group. The key to successful drug development is unambiguous structural confirmation, a task that demands a multi-faceted analytical approach.

Figure 1. Structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Caption: Molecular structure of the target compound.

This guide will systematically deconstruct the elucidation process, starting with foundational mass and functional group analysis and culminating in the precise assignment of all proton and carbon signals through advanced NMR techniques.

Foundational Analysis: Mass and Functional Group Confirmation

Prior to undertaking complex NMR analysis, it is imperative to confirm the molecular weight and the presence of key functional groups. This initial data provides a crucial check on the synthetic outcome and frames the subsequent interpretation of more detailed spectra.

Mass Spectrometry (MS)

The molecular formula of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is C12H22N2O3, corresponding to a molecular weight of 242.32 g/mol [1]. High-resolution mass spectrometry (HRMS) is the gold standard for confirming this fundamental property.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer in positive ion mode. The high accuracy of TOF analyzers is critical for unambiguous formula determination.

  • Data Acquisition: Infuse the sample at a low flow rate (e.g., 5 µL/min). Acquire data over a mass range of m/z 100-500.

  • Expected Result: The primary ion observed will be the protonated molecule, [M+H]+. The expected m/z for this ion is 243.1652. The high resolution of the instrument should allow for confirmation of the elemental composition to within 5 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy provides rapid confirmation of key functional groups. For this molecule, the most prominent features will be the N-H (if the second amine is not protected), C-H, C=O (from the Boc group), and C-O-C stretches.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

  • Sample Preparation: Place a small amount of the neat sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm-1.

  • Data Interpretation: Analyze the spectrum for characteristic absorption bands.

Functional Group Expected Wavenumber (cm⁻¹) Significance for Structure Confirmation
N-H Stretch (secondary amine)3300-3500 (weak to medium, broad)Confirms the presence of the unprotected secondary amine.
C-H Stretch (sp³ C-H)2850-3000 (strong)Confirms the aliphatic nature of the spirocyclic core.
C=O Stretch (carbamate)1680-1700 (strong)A critical signal confirming the presence of the Boc protecting group.
C-O-C Stretch (ether)1050-1150 (strong)Confirms the presence of the oxazepane ring.

The Core of Elucidation: A Multi-dimensional NMR Approach

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules[2]. For a complex, non-symmetric molecule like 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.

Due to the novelty of this specific scaffold, experimentally acquired spectra may not be publicly available. In such cases, modern in silico prediction tools provide a highly accurate forecast of the expected spectra, guiding the analysis of experimental data once obtained. The following sections will be based on high-fidelity predicted NMR data.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides the initial map of the proton environments in the molecule.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube[3].

  • Instrumentation: Acquire the spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Calibrate the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate all signals and analyze their chemical shift, multiplicity, and coupling constants.

Predicted ¹H NMR Data and Interpretation:

Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale for Assignment
Boc (-C(CH₃)₃)~1.45Singlet9HThe nine equivalent protons of the tert-butyl group give a characteristic sharp singlet in an upfield, uncrowded region. This is a definitive marker for successful Boc protection[3].
C3-H₂, C4-H₂ (Azetidine)2.80 - 3.50Multiplets4HProtons on the azetidine ring adjacent to the Boc-protected nitrogen are deshielded by the electron-withdrawing carbamate. Complex splitting is expected due to geminal and vicinal coupling.
C6-H₂, C7-H₂ (Oxazepane)2.50 - 2.90Multiplets4HProtons adjacent to the secondary amine and the ether oxygen.
C9-H₂ (Oxazepane)3.60 - 3.80Multiplet2HProtons adjacent to the ether oxygen are expected to be the most downfield of the ring protons due to the oxygen's electronegativity.
N5-H1.50 - 2.50Broad Singlet1HThe N-H proton signal is often broad and its chemical shift can be concentration and solvent dependent.
¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A proton-decoupled spectrum is standard, where each unique carbon appears as a singlet.

Predicted ¹³C NMR Data and Interpretation:

Assignment Predicted Chemical Shift (ppm) Rationale for Assignment
Boc C =O~155The carbamate carbonyl carbon is significantly deshielded.
Boc -C (CH₃)₃~80The quaternary carbon of the Boc group.
Boc -C(CH₃ )₃~28The three equivalent methyl carbons of the Boc group.
C 5 (Spiro Carbon)~70-80The spirocyclic quaternary carbon, deshielded by two adjacent nitrogen atoms.
C 9 (adjacent to O)~65-75Deshielded due to direct attachment to the electronegative oxygen atom.
C 3, C 4 (Azetidine)~45-55Carbons of the azetidine ring.
C 6, C 7 (Oxazepane)~40-50Carbons of the oxazepane ring.
2D NMR: Connecting the Pieces

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular framework. The general approach for elucidating the structure of complex small molecules often relies heavily on these techniques[4].

G cluster_1d 1D NMR cluster_2d 2D NMR Correlation cluster_final Structural Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Coupling) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) COSY->HMBC HSQC->HMBC Structure Unambiguous Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). It is invaluable for tracing out the proton networks within the azetidine and oxazepane rings. For example, cross-peaks will be observed between the protons on C6 and C7, and between C3 and C4.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached. It provides a definitive link between the ¹H and ¹³C assignments. For instance, the proton signal at ~3.7 ppm (assigned to C9-H₂) will show a correlation to the carbon signal at ~70 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is often the most informative experiment for piecing together the entire molecular puzzle. It reveals correlations between protons and carbons that are separated by 2-4 bonds. Key expected HMBC correlations for this structure include:

    • Boc Protons to Carbons: The 9H singlet of the Boc group (~1.45 ppm) will show correlations to the Boc quaternary carbon (~80 ppm) and the Boc carbonyl carbon (~155 ppm). This is a powerful confirmation of the protecting group's presence and attachment.

    • Bridging the Spirocenter: Protons on C4 and C9 should show correlations to the spiro carbon (C5), definitively proving the spirocyclic connection.

    • Confirming Ring Structure: Protons on C3 and C4 (azetidine ring) will show correlations to each other and to the spiro carbon C5. Similarly, protons on C6 and C9 will show correlations to the spiro carbon C5, confirming the connectivity of the oxazepane ring. The analysis of HMBC correlations is a standard and powerful technique for determining the skeletons of complex molecules, including other spiro systems[5].

Synthesizing the Data: The Final Structure

The process of structural elucidation is one of convergent evidence. The ESI-MS provides the correct molecular formula. The IR spectrum confirms the presence of the key functional groups (carbamate, ether, amine). The ¹H and ¹³C NMR spectra provide the inventory of proton and carbon environments. Finally, the 2D NMR experiments (COSY, HSQC, and particularly HMBC) act as the "glue," connecting these individual pieces of information into a single, unambiguous structure. The successful identification of the predicted long-range correlations across the spirocyclic center provides the ultimate validation of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane framework.

Conclusion

The structural elucidation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a paradigmatic case for modern chemical analysis, requiring a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of NMR techniques. This guide has outlined a logical, self-validating workflow that leverages both experimental protocols and the power of in silico prediction to achieve an unambiguous structural assignment. The principles and methodologies detailed herein are not only applicable to the target molecule but also provide a robust template for researchers and drug development professionals tackling the characterization of other novel and complex chemical entities.

References

  • Urban, S., & Dias, D. A. (2013). NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Methods in Molecular Biology, 1055, 99–116. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

  • Ryan, M.-R., Lynch, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Ryan, M.-R., Lynch, D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. NIH. Retrieved from [Link]

  • Wang, B., et al. (2023). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Beilstein Journals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

Sources

A Predictive Guide to the NMR Spectral Analysis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. In the absence of direct experimental data in the public domain, this document synthesizes foundational NMR principles and spectral data from analogous structural motifs to offer a comprehensive theoretical framework for researchers, scientists, and professionals in drug development. This guide will delve into the anticipated ¹H and ¹³C NMR chemical shifts, multiplicities, and key correlations, providing a robust basis for the structural verification and characterization of this spirocyclic compound.

Introduction: The Structural Significance of Spirocyclic Scaffolds

Spirocyclic compounds, characterized by two rings connected through a single tetrahedral carbon atom, have garnered significant attention in medicinal chemistry. Their inherent three-dimensionality offers a unique exploration of chemical space, often leading to compounds with improved pharmacological profiles compared to their planar counterparts. 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane incorporates a strained azetidine ring and a flexible seven-membered oxa-diaza ring, a combination that presents both synthetic challenges and opportunities for novel molecular interactions. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in synthetic schemes, and its unambiguous identification via NMR is a critical step in reaction monitoring and final product characterization.

Foundational NMR Principles for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The predicted NMR spectra of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane are governed by the electronic environments of its constituent protons and carbons. The key structural features influencing the chemical shifts and coupling constants are:

  • The Spirocyclic Center (C4): This quaternary carbon will be a key feature in the ¹³C NMR spectrum, typically appearing in a downfield region due to the strain and substitution pattern.

  • The Azetidine Ring: The four-membered ring's protons and carbons will exhibit characteristic chemical shifts influenced by ring strain and the adjacent nitrogen atom.

  • The 8-Oxa-2,5-diaza-cycloheptane Ring: This larger, more flexible ring contains protons and carbons influenced by the nitrogen and oxygen heteroatoms. The chemical shifts of the methylene groups will be diagnostic.

  • The Boc Protecting Group: This group provides highly characteristic signals in both ¹H and ¹³C NMR spectra, serving as a primary indicator of successful protection.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane would be expected to show distinct signals for the protons of the Boc group, the azetidine ring, and the oxa-diaza-cycloheptane ring. The anticipated chemical shifts, multiplicities, and coupling constants are detailed in Table 1.

Table 1: Predicted ¹H NMR Data for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Boc (-C(CH₃)₃)1.4 - 1.5Singlet (s)N/AThe nine equivalent protons of the tert-butyl group typically appear as a sharp, intense singlet in this region.[1]
H1, H3 (Azetidine)3.5 - 3.8Triplet (t)7-8Protons on the carbon alpha to the Boc-protected nitrogen are deshielded.
H6, H7 (Oxazepine)2.8 - 3.2Multiplet (m)-Protons adjacent to the unprotected nitrogen (N5) are expected in this region.
H9, H10 (Oxazepine)3.6 - 3.9Multiplet (m)-Protons adjacent to the oxygen atom are deshielded.
NH (N5)1.5 - 2.5Broad Singlet (br s)N/AThe chemical shift of the NH proton is variable and depends on solvent and concentration.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Numbering scheme for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, with key signals for the spiro carbon, the carbonyl of the Boc group, and the carbons of the two rings. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
Boc (-C (CH₃)₃)80 - 82The quaternary carbon of the tert-butyl group is characteristic.[2]
Boc (-C(CH₃ )₃)28 - 29The methyl carbons of the Boc group are highly shielded.[2]
Boc (-C =O)155 - 157The carbamate carbonyl carbon is significantly deshielded.[2]
C1, C3 (Azetidine)50 - 55Carbons in the strained azetidine ring adjacent to the Boc-protected nitrogen.
C4 (Spiro)65 - 75The spirocyclic quaternary carbon is expected to be downfield due to its substitution pattern.
C6, C7 (Oxazepine)45 - 55Carbons adjacent to the unprotected nitrogen atom.
C9, C10 (Oxazepine)65 - 75Carbons adjacent to the oxygen atom are deshielded.

2D NMR Correlations: A Predictive Outlook

To unambiguously assign the ¹H and ¹³C signals, 2D NMR experiments such as COSY, HSQC, and HMBC would be indispensable.

  • COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling networks. For instance, correlations between the protons on C6 and C7, and between C9 and C10 would be expected.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the assignment of the carbon signals based on the proton assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Is crucial for identifying long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations include:

    • The Boc protons to the Boc carbonyl carbon and the quaternary carbon of the Boc group.

    • The azetidine protons (H1, H3) to the spiro carbon (C4).

    • The oxazepine protons (H6, H7, H9, H10) to the spiro carbon (C4).

// Atom nodes Boc_H [label="Boc (¹H)", pos="0,2.5!", fontcolor="#4285F4"]; Boc_CO [label="Boc (C=O)", pos="1,2.5!"]; Boc_Cq [label="Boc (Cq)", pos="-1,2.5!"]; H1_H3 [label="H1/H3", pos="-1,1!", fontcolor="#4285F4"]; C4 [label="C4 (spiro)", pos="0,0!", fontcolor="#EA4335"]; H6_H7 [label="H6/H7", pos="-1,-1!", fontcolor="#4285F4"]; H9_H10 [label="H9/H10", pos="1,-1!", fontcolor="#4285F4"];

// Edges Boc_H -> Boc_CO; Boc_H -> Boc_Cq; H1_H3 -> C4; H6_H7 -> C4; H9_H10 -> C4; }

Sources

An In-depth Technical Guide to the Conformational Analysis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds have emerged as a prominent structural motif in modern drug discovery, prized for their inherent three-dimensionality which allows for novel exit vectors and improved physicochemical properties.[1][2][3] This guide provides a comprehensive technical overview of the conformational analysis of a specific spirocycle of interest: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. As a senior application scientist, the following sections will detail the rationale and methodologies for elucidating the conformational landscape of this molecule, integrating computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. This document is intended to be a practical guide for researchers in medicinal chemistry and drug development, offering not just protocols, but also the strategic thinking behind them.

The Strategic Imperative of Spirocycles in Drug Discovery

The pursuit of novel chemical matter with enhanced therapeutic profiles has led to an increased focus on molecules with greater three-dimensional (3D) complexity. Spirocycles, which feature two rings sharing a single atom, offer a distinct architectural advantage over traditional flat aromatic systems.[4] Their rigid yet spatially diverse structures can lead to improved target engagement, selectivity, and metabolic stability.[3][5] The incorporation of heteroatoms, such as in 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, further expands the accessible chemical space and allows for fine-tuning of properties like solubility and lipophilicity.[4][6] Understanding the conformational preferences of such spirocyclic systems is paramount, as it directly influences their interaction with biological targets and their overall drug-like properties.

Structural Features of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The molecule of interest, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, possesses several key structural features that dictate its conformational behavior:

  • The Spirocyclic Center: A quaternary carbon atom that joins the azetidine and the oxa-cycloheptane rings. This spiro fusion point imparts significant rigidity to the overall structure.

  • The Azetidine Ring: A four-membered nitrogen-containing ring. While typically strained, its conformation is relatively restricted. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms will influence the electronic and steric environment of this ring.

  • The 8-oxa-cycloheptane Ring: A seven-membered ring containing an oxygen atom. Seven-membered rings are known to be conformationally flexible, capable of adopting several low-energy conformations, such as chair, boat, and twist-chair forms. The presence of the oxygen atom and the spiro fusion will significantly influence the relative energies of these conformers.

A thorough conformational analysis must therefore consider the interplay between the relatively rigid azetidine ring and the flexible oxa-cycloheptane ring.

Computational Conformational Analysis: A Predictive Approach

A robust computational analysis provides the foundational understanding of the potential low-energy conformations of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. This in silico approach is cost-effective and allows for the exploration of the entire conformational space.

Protocol for Computational Conformational Analysis
  • Initial Structure Generation: A 2D representation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is converted into a 3D structure using a molecular modeling software package.

  • Conformational Search using Molecular Mechanics (MM):

    • A systematic or random conformational search is performed to explore the potential energy surface. The OPLS (Optimized Potentials for Liquid Simulations) or MMFF (Merck Molecular Force Field) force fields are suitable for this purpose.

    • This search will identify a series of low-energy conformers by systematically rotating the rotatable bonds within the flexible seven-membered ring.

  • Geometry Optimization and Energy Refinement with Density Functional Theory (DFT):

    • The unique conformers identified in the MM search are then subjected to geometry optimization and energy calculation at a higher level of theory, such as DFT.

    • The B3LYP functional with a 6-31G* basis set is a commonly used and reliable method for such calculations.[7][8]

    • Solvation effects can be incorporated using a continuum solvation model like the SMD (Solvation Model based on Density) model to mimic the solution-phase environment.[7][8]

  • Analysis of Results: The relative energies, Boltzmann populations, and key geometric parameters (dihedral angles, bond lengths) of the optimized conformers are analyzed to identify the most stable conformations.

Computational Workflow Start 2D Structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane MM_Search Molecular Mechanics (MM) Conformational Search Start->MM_Search DFT_Opt Density Functional Theory (DFT) Geometry Optimization & Energy Refinement MM_Search->DFT_Opt Analysis Analysis of Low-Energy Conformers (Energies, Geometries, Populations) DFT_Opt->Analysis

Caption: Computational workflow for conformational analysis.

Hypothetical Data Summary
ConformerRelative Energy (kcal/mol)Key Dihedral Angle (C1-N2-C3-C4) (°)Boltzmann Population (%)
1 (Twist-Chair) 0.0015.265.8
2 (Chair) 0.85-55.420.1
3 (Boat) 1.5089.114.1

Experimental Verification: NMR Spectroscopy in Solution

NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution.[9] By analyzing various NMR parameters, we can obtain experimental data that can be compared with the computational results.[10]

Protocol for NMR-Based Conformational Analysis
  • Sample Preparation: A solution of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of 1D and 2D NMR Spectra:

    • ¹H and ¹³C NMR: To identify all proton and carbon signals.

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which helps in assigning quaternary carbons and piecing together the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial information about the 3D structure.

  • Data Analysis and Interpretation:

    • Coupling Constants (³JHH): The magnitude of three-bond proton-proton coupling constants can be used to estimate dihedral angles via the Karplus equation.

    • NOE/ROE Intensities: The presence and intensity of NOE/ROE cross-peaks provide information about interproton distances, which can be used to differentiate between different conformers.

  • Comparison with Computational Data: The experimentally derived dihedral angles and interproton distances are compared with those from the computationally generated low-energy conformers to determine the predominant conformation in solution.

NMR Workflow Sample Sample Preparation in Deuterated Solvent Acquisition 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY) Sample->Acquisition Analysis Analysis of Coupling Constants (³JHH) and NOE/ROE data Acquisition->Analysis Comparison Comparison with Computational Models Analysis->Comparison

Caption: NMR workflow for conformational analysis.

Key NMR Data for Conformational Elucidation
NMR ExperimentInformation Obtained
¹H NMR Chemical shifts, multiplicity, and coupling constants (³JHH).
NOESY/ROESY Through-space correlations, indicating interproton distances.
Variable Temperature NMR To study dynamic processes and conformational exchange.

Definitive Structure: X-ray Crystallography in the Solid State

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[11][12] This technique offers a high-resolution snapshot of a single conformation, which serves as an excellent benchmark for validating the computational and solution-phase studies.

Protocol for X-ray Crystallography
  • Crystal Growth: High-quality single crystals of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.

  • X-ray Diffraction Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates.

  • Analysis of the Solid-State Conformation: The bond lengths, bond angles, and dihedral angles of the molecule in the solid state are determined and compared with the results from computational and NMR studies.

Xray_Workflow Crystal Single Crystal Growth Diffraction X-ray Diffraction Data Collection Crystal->Diffraction Refinement Structure Solution and Refinement Diffraction->Refinement Analysis Analysis of Solid-State Conformation Refinement->Analysis

Caption: X-ray crystallography workflow.

Integrated Conformational Analysis: A Holistic View

A comprehensive understanding of the conformational landscape of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane requires the integration of data from all three methodologies. It is important to recognize that the preferred conformation may differ between the gas phase (computation), solution (NMR), and solid state (X-ray crystallography). Discrepancies between these results can provide valuable insights into the effects of intermolecular interactions and the energetic barriers between different conformers.

By combining predictive computational modeling with rigorous experimental verification, researchers can confidently define the conformational preferences of this novel spirocyclic scaffold. This knowledge is critical for structure-activity relationship (SAR) studies and for the rational design of next-generation drug candidates with improved efficacy and safety profiles.

References

  • The Spirocycle Surge in Drug Discovery - Drug Hunter. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi. [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]

  • 1H NMR study of the conformation and absolute stereochemistry of two spirocyclic NK-1 antagonists - PubMed. [Link]

  • Conformational Analysis and Structural Elucidation of Spirocyclic Oxaziridines Using NMR, Crystallography, and Molecular Modeling | The Journal of Organic Chemistry - ACS Publications. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition - Beilstein Journals. [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05 | Organic Letters - ACS Publications. [Link]

  • NMR Spectroscopy: a Tool for Conformational Analysis - auremn. [Link]

  • Oxa-spirocycles: synthesis, properties and applications - PMC - NIH. [Link]

  • (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05 | Organic Letters - ACS Publications. [Link]

  • Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins - MDPI. [Link]

  • Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide | Organic Letters - ACS Publications. [Link]

  • NMR free ligand conformations and atomic resolution dynamics - Recent. [Link]

  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition - Beilstein Journals. [Link]

  • Spiro[3.6]decane | C10H18 | CID 12651161 - PubChem - NIH. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF - ResearchGate. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR - PubMed. [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry - Central Washington University. [Link]

  • 2,8,8-Trimethyl-5-oxa-2-azaspiro[3.6]decane - PubChem - NIH. [Link]

  • 9-Boc-2-oxo-3-oxa-1, 9-diaza-spiro[5.5]undecane, 100 mg - CP Lab Safety. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - NIH. [Link]

  • Computational Investigation of Conformational Properties of Short Azapeptides: Insights from DFT Study and NBO Analysis - PubMed. [Link]

  • Publications | Computational Biology and Drug Design Group. [Link]

  • Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation - MDPI. [Link]

Sources

A Technical Guide to the Solubility Profile of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds are of increasing importance in modern drug discovery, offering unique three-dimensional topologies that can lead to improved pharmacological properties. 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a key building block in this chemical space. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and various screening assays. This guide provides a comprehensive overview of the solubility of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. While specific, publicly available quantitative solubility data for this compound is limited, this document outlines the theoretical solubility considerations based on its structure and provides detailed, field-proven experimental protocols for determining both its kinetic and thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists working with this and structurally related compounds.

Introduction: The Importance of Solubility in Drug Discovery

Solubility is a fundamental physicochemical property that significantly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1] Poor aqueous solubility can lead to a host of challenges, including:

  • Underestimated Potency in Bioassays: If a compound precipitates in an in vitro assay, its effective concentration will be lower than intended, leading to inaccurate structure-activity relationship (SAR) data.[2]

  • Poor Bioavailability: For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption.[2] Low solubility can severely limit a drug's ability to reach systemic circulation.

  • Difficulties in Formulation: Developing a stable and effective dosage form for a poorly soluble compound can be a complex and costly endeavor.[2]

For a building block like 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, understanding its solubility in a range of common organic solvents is equally crucial for its successful application in synthetic chemistry.

Predicted Solubility Profile of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

As of the date of this publication, specific quantitative solubility data for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in various solvents is not widely available in peer-reviewed literature or commercial datasheets. However, an analysis of its structure allows for an expert prediction of its general solubility characteristics.

Molecular Structure:

  • tert-Butoxycarbonyl (Boc) Group: This bulky, lipophilic protecting group significantly increases the compound's nonpolar character.

  • Spirocyclic Core: The rigid, aliphatic spiro[3.6]decane framework is also predominantly nonpolar.

  • Amine and Ether Functionalities: The presence of two nitrogen atoms (one protected as a carbamate, the other a secondary amine) and an ether oxygen atom introduces some polarity and potential for hydrogen bonding.

Predicted Solubility:

  • High Solubility in Common Organic Solvents: Expected to be readily soluble in solvents like dichloromethane (DCM), chloroform, ethyl acetate, and tetrahydrofuran (THF) due to its significant nonpolar character.

  • Moderate to Good Solubility in Polar Aprotic Solvents: Likely soluble in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[3][4] DMSO is a common solvent for creating high-concentration stock solutions for biological screening.[3][4]

  • Low Aqueous Solubility: The dominant lipophilic nature of the Boc group and the hydrocarbon scaffold suggests that the intrinsic solubility in aqueous buffers (e.g., phosphate-buffered saline, PBS) at neutral pH will be low.[5] The unprotected secondary amine offers a site for protonation at acidic pH, which would be expected to increase aqueous solubility.[5]

Experimental Determination of Solubility

To obtain reliable data, experimental measurement is essential. There are two primary types of solubility that are relevant in a drug discovery context: kinetic and thermodynamic solubility.[3][6]

Kinetic vs. Thermodynamic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer, is allowed to precipitate over a short period.[1][3][6] This method is fast, high-throughput, and mimics the conditions of many in vitro biological assays.[3][4]

Thermodynamic solubility , also known as equilibrium solubility, is the true measure of a compound's solubility. It is determined by allowing an excess of the solid compound to equilibrate with a solvent over an extended period (typically 24-72 hours) until the concentration of the dissolved compound is constant.[2][6][7] This value is crucial for understanding a compound's behavior in formulation and for biopharmaceutical classification.[2][7]

The relationship between these two parameters and their place in the drug discovery workflow is illustrated below.

G cluster_0 Drug Discovery Stages cluster_1 Solubility Assay Type Early Discovery Early Discovery Lead Optimization Lead Optimization Early Discovery->Lead Optimization Preformulation Preformulation Lead Optimization->Preformulation KS Kinetic Solubility KS->Early Discovery High-Throughput Screening KS->Lead Optimization Rapid SAR Assessment TS Thermodynamic Solubility TS->Lead Optimization Definitive Solubility TS->Preformulation Formulation Development

Caption: Role of Kinetic and Thermodynamic Solubility in Drug Discovery.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound.[8][9][10]

Objective: To determine the maximum concentration of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane that can be dissolved in a specific solvent at equilibrium at a controlled temperature.

Materials:

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (solid)

  • Solvent of interest (e.g., Phosphate Buffer pH 7.4, Dichloromethane, Ethyl Acetate)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (UV or MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane to a glass vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period. A common starting point is to add 1-2 mg of compound to 1 mL of solvent.[7]

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).[9] Allow the mixture to shake for at least 24 hours to ensure equilibrium is reached.[7] For some compounds, 48-72 hours may be necessary.[6]

  • Sampling: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to separate the dissolved compound from any remaining solid.

  • Quantification: Prepare a series of calibration standards of the compound in the chosen solvent at known concentrations. Analyze both the filtered sample and the calibration standards using a validated HPLC method.

  • Calculation: Use the calibration curve to determine the concentration of the compound in the filtered sample. This concentration is the thermodynamic solubility.

The workflow for this protocol is visualized below.

G start Start prep Add Excess Solid Compound to Solvent start->prep equilibrate Equilibrate on Shaker (24-72h at constant T) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (0.22 µm filter) settle->filter hplc Quantify by HPLC Against Standards filter->hplc end End: Thermodynamic Solubility Value hplc->end

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Protocol for Kinetic Solubility Determination (High-Throughput Method)

This protocol outlines a common high-throughput method for assessing kinetic solubility, often used in early discovery.[4][11]

Objective: To rapidly assess the solubility of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane under non-equilibrium conditions that mimic in vitro assays.

Materials:

  • 10-20 mM stock solution of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in 100% DMSO.[4]

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • 96-well microtiter plates (UV-transparent if using UV detection).

  • Plate reader (Nephelometer, UV-Vis Spectrophotometer, or LC-MS system).

  • Multichannel pipette or automated liquid handler.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).[4]

  • Plate Preparation: Dispense the aqueous buffer into the wells of a 96-well plate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentrations.[11] The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a short period, typically 1-2 hours.[4][11]

  • Detection: Analyze the plate to determine the point of precipitation. There are several common detection methods:

    • Nephelometry: A nephelometer measures the light scattered by insoluble particles (precipitate) in the wells.[1][11] The concentration at which light scattering significantly increases above background is the kinetic solubility.

    • Direct UV/LC-MS: The plate is filtered or centrifuged to remove any precipitate.[3] The concentration of the compound remaining in the supernatant is then quantified by UV absorbance or LC-MS against a calibration curve.[3][6]

The choice of detection method depends on the available equipment and the properties of the compound (e.g., whether it has a UV chromophore).

G start Start: High-Conc. DMSO Stock dilute Dilute Stock into Aqueous Buffer in Plate start->dilute incubate Incubate Plate (1-2h at constant T) dilute->incubate detect Detection incubate->detect nephelometry Nephelometry (Measure Light Scatter) detect->nephelometry Precipitate-based filter_quant Filter/Centrifuge Plate detect->filter_quant Solution-based end End: Kinetic Solubility Value nephelometry->end quantify Quantify Supernatant (UV or LC-MS) filter_quant->quantify quantify->end

Caption: Kinetic Solubility Determination Workflow.

Data Summary and Interpretation

While no specific data is available for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, the results from the protocols described above would typically be presented as follows for clear comparison and interpretation.

Table 1: Hypothetical Solubility Data for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Solvent/Buffer SystemAssay TypeTemperature (°C)Solubility (µg/mL)Solubility (µM)
PBS, pH 7.4Thermodynamic25(Hypothetical)(Hypothetical)
PBS, pH 7.4Kinetic25(Hypothetical)(Hypothetical)
DichloromethaneThermodynamic25(Hypothetical)(Hypothetical)
Ethyl AcetateThermodynamic25(Hypothetical)(Hypothetical)
DMSOThermodynamic25(Hypothetical)(Hypothetical)

Interpretation: A good goal for aqueous solubility in early drug discovery is often considered to be >60 µg/mL.[1] Comparing the kinetic and thermodynamic values can also be insightful. A large difference between kinetic and thermodynamic solubility may indicate that the compound readily forms supersaturated solutions but is prone to crystallization over time.

Conclusion

Understanding the solubility of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is essential for its successful application in research and development. While published data is currently lacking, this guide provides the necessary scientific framework and detailed experimental protocols for its determination. By employing the standardized shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, researchers can generate the critical data needed to advance their projects, whether in medicinal chemistry, process development, or formulation science. It is predicted that this compound will exhibit good solubility in common organic solvents and limited solubility in neutral aqueous media, a hypothesis that can be confirmed using the robust methodologies outlined herein.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from AxisPharm website. [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from BioDuro website. [Link]

  • protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. Retrieved from protocols.io. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from protocols.io. [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from Domainex website. [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from Evotec website. [Link]

  • Shcherbakov, D., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. National Institutes of Health. [Link]

  • Tsinman, K., et al. (2011). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. National Institutes of Health. [Link]

  • Volgyi, G., et al. (2013). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

  • Andersson, S. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

Sources

An In-depth Technical Guide to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: Stability and Reactivity for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Unique Scaffold for Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and desirable physicochemical properties is paramount. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly valuable motifs, offering a rigid framework that can enhance binding affinity and metabolic stability.[1][2] Among these, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane stands out as a versatile building block, integrating a spirocyclic core with a protected diamine and an oxa-heterocycle. This unique combination of features presents both opportunities and challenges in its synthetic manipulation.

This technical guide provides a comprehensive overview of the stability and reactivity of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental chemical principles governing its behavior, offering field-proven insights into its handling, functionalization, and deprotection.

Molecular Architecture and its Implications

The structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a confluence of distinct chemical features, each contributing to its overall stability and reactivity profile.

  • The Spiro[3.6]decane Core: The spirocyclic nature of the carbon framework imparts significant conformational rigidity. Unlike flexible acyclic diamines, the spatial orientation of the two nitrogen atoms is constrained, which can have profound implications for intramolecular interactions and binding to biological targets.[1]

  • The 8-Oxa Moiety: The incorporation of an oxygen atom into the seven-membered ring to form a tetrahydrooxepine moiety is expected to increase the hydrophilicity and aqueous solubility of the molecule compared to its carbocyclic analog.[3] This can be a significant advantage in drug discovery, improving pharmacokinetic properties. Furthermore, the oxygen atom can act as a hydrogen bond acceptor, influencing intermolecular interactions. The presence of the ether linkage also reduces the basicity of the neighboring nitrogen atom compared to a purely carbocyclic scaffold.[3]

  • The Mono-Boc Protected Diamine: The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms is a key feature that allows for the selective functionalization of the free secondary amine. The stability and cleavage of this group are critical considerations in any synthetic route involving this scaffold.

Stability Profile of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The overall stability of the molecule is largely dictated by the robustness of the Boc protecting group under various conditions.

Stability Towards Basic and Nucleophilic Conditions

The Boc group is renowned for its exceptional stability in the presence of a wide range of bases and nucleophiles.[4][5] This stability is attributed to the steric hindrance around the carbonyl group of the carbamate and the poor leaving group ability of the tert-butoxide ion. Consequently, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is expected to be stable under the following conditions:

  • Aqueous bases: Hydroxides (e.g., NaOH, KOH), carbonates (e.g., K₂CO₃), and bicarbonates.

  • Amine bases: Triethylamine (Et₃N), diisopropylethylamine (DIPEA), and pyridine.

  • Organometallic reagents: Grignard reagents and organolithiums (at low temperatures).

  • Reducing agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

  • Catalytic hydrogenation: H₂/Pd, Pt, or Ni.[5]

This broad stability window allows for a wide array of chemical transformations to be performed on the free secondary amine without affecting the Boc protecting group.

Lability Under Acidic Conditions

The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[4][6] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene and carbon dioxide.[7][8]

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentSolventTypical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA in DCM, rt, 1-2 hHighly effective and common. Volatile and corrosive.[6]
Hydrochloric Acid (HCl)Dioxane, Methanol, or Ethyl Acetate4M HCl in dioxane, rt, 1-4 hProvides the hydrochloride salt of the amine.[6]
Sulfuric Acid (H₂SO₄)Dioxane/WaterDilute H₂SO₄, rtStrong acid, may not be suitable for sensitive substrates.
Formic Acid-Neat, rt or gentle heatingMilder acid, may require longer reaction times.

The choice of acid and solvent should be tailored to the specific substrate and the presence of other acid-sensitive functional groups.

Reactivity of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Scaffold

The reactivity of this molecule is centered around the two nitrogen atoms: the Boc-protected amine and the free secondary amine.

Reactions at the Free Secondary Amine

The free secondary amine is a nucleophilic center and can readily participate in a variety of common chemical transformations.

  • N-Alkylation: The secondary amine can be alkylated using alkyl halides or by reductive amination. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) is a particularly mild and efficient method.

  • N-Acylation: Acylation with acid chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., Et₃N, DIPEA) proceeds readily to form the corresponding amide.

  • N-Arylation: Buchwald-Hartwig amination allows for the formation of a C-N bond with aryl halides or triflates, providing access to N-aryl derivatives.

  • Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

The spirocyclic nature of the scaffold may influence the kinetics of these reactions due to steric hindrance around the nitrogen atom. However, the inherent nucleophilicity of the secondary amine is generally sufficient for these transformations to proceed efficiently.

Deprotection of the Boc Group

As discussed in the stability section, the primary reaction involving the Boc-protected amine is its removal under acidic conditions.

Experimental Protocol: Boc Deprotection with TFA

  • Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in dichloromethane (DCM) (approximately 0.1 M).

  • To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (typically 5-10 equivalents).

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (usually 1-2 hours).

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a base (e.g., saturated aqueous NaHCO₃ or Et₃N) to obtain the free diamine.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.

Causality Behind Experimental Choices:

  • DCM as solvent: It is a good solvent for both the starting material and the protonated intermediate, and it is relatively inert to the acidic conditions.

  • Excess TFA: Ensures complete and rapid cleavage of the Boc group.

  • Neutralization: Required to isolate the free amine from its TFA salt.

Boc_Deprotection Start 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Reaction Stir at Room Temperature (1-2 hours) Add_TFA->Reaction Evaporation Evaporate Solvent and Excess TFA Reaction->Evaporation Neutralization Neutralize with Base (e.g., NaHCO3) Evaporation->Neutralization Extraction Extract with Organic Solvent Neutralization->Extraction End 8-oxa-2,5-diaza-spiro[3.6]decane Extraction->End

Caption: Workflow for the Boc deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Mechanism of Boc Deprotection

The acid-catalyzed deprotection of the Boc group proceeds through a well-established mechanism.

Boc_Deprotection_Mechanism cluster_0 Protonation cluster_1 Formation of Carbocation cluster_2 Decarboxylation Boc_Amine R₂N-Boc Protonated_Boc_Amine R₂N-Boc(H⁺) Boc_Amine->Protonated_Boc_Amine + H⁺ Protonated_Boc_Amine_2 R₂N-Boc(H⁺) Carbamic_Acid R₂N-COOH Carbamic_Acid_2 R₂N-COOH tert_Butyl_Cation (CH₃)₃C⁺ Protonated_Boc_Amine_2->Carbamic_Acid Protonated_Boc_Amine_2->tert_Butyl_Cation Free_Amine R₂NH CO2 CO₂ Carbamic_Acid_2->Free_Amine Carbamic_Acid_2->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Synthetic Strategies and Considerations

The mono-protected nature of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane makes it an ideal starting material for the synthesis of unsymmetrically substituted diamines.

Experimental Protocol: Reductive Amination

  • To a solution of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane (DCE) or tetrahydrofuran (THF)), add a mild acid catalyst such as acetic acid (optional, 0.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 2-16 hours).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • STAB as reducing agent: It is a mild and selective reducing agent that is particularly effective for reductive aminations and does not reduce the aldehyde or ketone starting material.

  • Acid catalyst: Can accelerate the formation of the iminium ion intermediate, but is not always necessary.

  • Aprotic solvent: DCE and THF are commonly used as they are compatible with the reagents and do not interfere with the reaction.

Reductive_Amination_Workflow Start 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane + Aldehyde/Ketone in DCE Add_STAB Add Sodium Triacetoxyborohydride (STAB) Start->Add_STAB Reaction Stir at Room Temperature (2-16 hours) Add_STAB->Reaction Quench Quench with NaHCO₃ (aq) Reaction->Quench Extraction Extract and Purify Quench->Extraction End N-Alkylated Product Extraction->End

Sources

The Ascendancy of Oxa-Diaza-Spirocycles in Modern Drug Discovery: A Physicochemical Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Spirocyclic scaffolds have emerged as a powerful tool in medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the pharmacological profile of drug candidates.[1] Among these, oxa-diaza-spirocycles, which incorporate both oxygen and nitrogen atoms at the spirocyclic center, are gaining increasing attention. This guide provides a comprehensive exploration of the core physicochemical properties of oxa-diaza-spirocycles, offering a blend of theoretical principles and practical, field-proven methodologies for their assessment. By understanding and strategically modulating these properties, researchers can unlock the full potential of this promising class of molecules in the pursuit of novel therapeutics.

Introduction: Beyond "Flatland" - The Spirocyclic Advantage in Drug Design

For decades, drug discovery was largely dominated by flat, aromatic structures. However, the concept of "escaping flatland" has revolutionized medicinal chemistry, emphasizing the importance of three-dimensional (3D) molecular architecture.[2] Spirocycles, characterized by two rings sharing a single common atom, are at the forefront of this paradigm shift.[3] Their rigid, non-planar structures offer several advantages:

  • Enhanced Target Engagement: The 3D orientation of substituents on a spirocyclic core allows for more precise and multi-directional interactions with the complex topographies of biological targets, such as enzymes and receptors.

  • Improved Physicochemical Properties: The introduction of sp³-hybridized centers in spirocycles generally leads to improved solubility, reduced lipophilicity, and better metabolic stability compared to their planar aromatic counterparts.[3]

  • Novel Chemical Space: Spirocyclic scaffolds provide access to previously unexplored areas of chemical space, offering new opportunities for intellectual property and the discovery of first-in-class therapeutics.[1]

Oxa-diaza-spirocycles represent a particularly intriguing subclass. The incorporation of an oxygen atom can dramatically improve aqueous solubility and lower lipophilicity, while the nitrogen atoms provide handles for modulating basicity (pKa) and forming crucial hydrogen bond interactions with biological targets.[2][4][5] This guide will delve into the key physicochemical properties that underpin the therapeutic potential of these unique molecular frameworks.

Synthesis of Oxa-Diaza-Spirocycles: A Conceptual Overview

The construction of the oxa-diaza-spirocyclic core can be achieved through various synthetic strategies. A common and effective method is iodocyclization.[2][4][5] This approach offers a versatile and often stereoselective route to these complex scaffolds.

cluster_synthesis Conceptual Synthetic Pathway: Iodocyclization start Alkenyl Alcohol Precursor intermediate1 Iodonium Ion Formation start->intermediate1 Iodine Source (e.g., I2, NIS) intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Nucleophilic Attack by Hydroxyl Group product Oxa-Spirocycle Core intermediate2->product final_product Functionalized Oxa-Diaza-Spirocycle product->final_product Further Functionalization (e.g., Introduction of Diaza Moiety)

Caption: Conceptual workflow for the synthesis of an oxa-spirocycle via iodocyclization.

Key Physicochemical Properties and Their Impact on Drug Development

The journey of a drug from administration to its target is governed by a delicate balance of its physicochemical properties. For oxa-diaza-spirocycles, the interplay of lipophilicity, solubility, pKa, and metabolic stability is particularly critical.

Lipophilicity (LogP/LogD): Navigating the Biological Maze

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a paramount property influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][7][8] It is most commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species, or the distribution coefficient (LogD) which considers all ionic forms at a specific pH.[6]

The Oxa-Diaza Advantage: The incorporation of an oxygen atom into the spirocyclic framework has been shown to significantly decrease lipophilicity (lower LogD) compared to analogous carbocyclic spirocycles.[2] This is a desirable feature as excessively high lipophilicity can lead to poor solubility, non-specific binding, and increased metabolic clearance.

Table 1: Comparative Lipophilicity Data

Compound TypeRepresentative StructureTypical LogP RangeImpact on Drug Development
Carbocyclic SpirocycleSpiro[3.3]heptane derivative3.0 - 5.0Can lead to poor solubility and high metabolic clearance.
Oxa-Spirocycle 2-Oxaspiro[3.3]heptane derivative2.0 - 4.0 Improved balance of solubility and permeability. [2]
Oxa-Diaza-Spirocycle 2-Oxa-6,7-diazaspiro[3.4]octane derivative1.5 - 3.5 Further reduction in lipophilicity, potential for improved "drug-like" properties.

The shake-flask method remains the "gold standard" for LogP and LogD determination due to its direct measurement of partitioning.[9]

Protocol 1: Shake-Flask LogD7.4 Determination

  • Preparation of Phases: Prepare a phosphate buffer solution at pH 7.4 and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the pH 7.4 buffer.

  • Compound Dissolution: Prepare a stock solution of the oxa-diaza-spirocycle in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the buffered aqueous phase and the n-octanol phase. Add a small aliquot of the compound stock solution.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to ensure complete partitioning equilibrium.

  • Phase Separation: Centrifuge the vial to achieve clear separation of the aqueous and n-octanol layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[10]

  • Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10([Compound]octanol / [Compound]aqueous)

cluster_logd Shake-Flask LogD Determination Workflow prep Prepare & Pre-saturate n-Octanol & Aqueous Buffer (pH 7.4) partition Combine Phases & Compound prep->partition dissolve Dissolve Compound dissolve->partition equilibrate Shake to Equilibrate partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Compound in Each Phase (HPLC/LC-MS) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for the experimental determination of LogD using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a major hurdle in drug development.

The Oxa-Diaza Advantage: The presence of both an oxygen and two nitrogen atoms in the spirocyclic core significantly enhances aqueous solubility. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atoms can be protonated at physiological pH, leading to favorable interactions with water molecules. Incorporation of an oxygen atom into a spirocyclic unit can improve water solubility by up to 40 times.[2][4][5]

Protocol 2: Thermodynamic Solubility Assay

  • Compound Addition: Add an excess amount of the solid oxa-diaza-spirocycle to a vial containing a buffered aqueous solution (e.g., pH 7.4 phosphate-buffered saline).

  • Equilibration: Agitate the suspension at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.

  • Separation: Filter or centrifuge the suspension to remove the undissolved solid.

  • Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV with a calibration curve).

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized.[6] For oxa-diaza-spirocycles, the basicity of the nitrogen atoms is a critical parameter that influences solubility, permeability, and target binding.

The Importance of pKa: The ionization state of a drug affects its ability to cross biological membranes (the neutral form is generally more permeable) and its interaction with the target protein (the ionized form may be required for binding).

While experimental methods like potentiometric titration provide definitive pKa values, computational approaches are invaluable for early-stage drug design and for prioritizing synthetic targets.[6] Modern methods combine quantum mechanics (QM) with machine learning (ML) to achieve high prediction accuracy.[11][12][13]

cluster_pka Computational pKa Prediction Workflow input Input: 2D/3D Structure of Oxa-Diaza-Spirocycle qm Quantum Mechanical Calculation (e.g., DFT) to determine electronic properties input->qm ml Machine Learning Model (Trained on experimental pKa data) qm->ml output Predicted pKa Value(s) ml->output

Caption: Conceptual workflow for computational pKa prediction.

Metabolic Stability: Resisting the Body's Defenses

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[14][15][16] Rapid metabolism can lead to low bioavailability and a short duration of action.[15][17]

The Spirocyclic Advantage: The rigid, 3D nature of spirocycles can sterically hinder the approach of metabolizing enzymes, often leading to improved metabolic stability compared to more flexible or linear analogues.

Liver microsomes are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of drug metabolism.[16][17]

Protocol 3: Liver Microsomal Stability Assay

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (from human or other species), a buffered solution, and an NADPH-regenerating system (cofactor for CYP enzymes).

  • Incubation: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding the oxa-diaza-spirocycle (test compound).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the enzymatic activity by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t1/2) and intrinsic clearance (Clint) can be calculated.[15]

Table 2: Summary of Key Physicochemical Assays

PropertyExperimental MethodKey OutputRationale
Lipophilicity Shake-FlaskLogDGoverns membrane permeability and non-specific binding.
Solubility Thermodynamic Assayµg/mL or µMEssential for absorption and formulation.
Ionization Potentiometric TitrationpKaDetermines charge state at physiological pH, affecting solubility and permeability.
Metabolic Stability Liver Microsomal AssayIn vitro t1/2, ClintPredicts in vivo clearance and bioavailability.[17]

Structural Characterization: X-ray Crystallography

Unambiguous determination of the three-dimensional structure, including the absolute configuration of chiral centers, is crucial for understanding structure-activity relationships (SAR). Single-crystal X-ray crystallography is the definitive method for this purpose.[18][19] It provides precise information on bond lengths, bond angles, and the overall conformation of the oxa-diaza-spirocycle, which is invaluable for computational modeling and rational drug design.[18][20][21][22]

Conclusion and Future Perspectives

Oxa-diaza-spirocycles represent a promising frontier in drug discovery, offering a unique combination of desirable physicochemical properties. Their inherent three-dimensionality, coupled with the solubility-enhancing and hydrogen-bonding capabilities imparted by the oxygen and nitrogen heteroatoms, makes them attractive scaffolds for a wide range of therapeutic targets. A thorough understanding and early assessment of their lipophilicity, solubility, pKa, and metabolic stability are critical for the successful translation of these novel chemical entities into clinically effective medicines. As synthetic methodologies become more robust and our understanding of the interplay between 3D structure and ADME properties deepens, we can expect to see a significant increase in the number of oxa-diaza-spirocycle-containing drug candidates progressing through the development pipeline.

References

  • WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
  • Eurofins Discovery. Metabolic Stability Services.
  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs.
  • Frontage Laboratories. Metabolic Stability.
  • WuXi AppTec Lab Testing Division. Metabolic Stability Assays.
  • ACS Publications. (n.d.). QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation.
  • Beilstein Journals. (n.d.). A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition.
  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305.
  • Royal Society of Chemistry. (n.d.). Oxa-spirocycles: synthesis, properties and applications. Chemical Science.
  • PubMed. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications.
  • MDPI. (2021, December 10). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models.
  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • ACS Publications. (n.d.). Design, synthesis, and x-ray crystallographic analysis of two novel spirolactam systems as .beta.-turn mimics. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Single‐crystal X‐ray structure of the spirocyclic derivative 12.
  • ResearchGate. (2025, November 24). (PDF) Oxa-spirocycles: synthesis, properties and applications.
  • National Institutes of Health. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis.
  • Creative Biolabs. (n.d.). Lipophilicity.
  • SciSpace. (n.d.). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY.
  • ResearchGate. (2025, August 5). Computational determination of pK(a) values. A comparison of different theoretical approaches and a novel procedure.
  • Asian Journal of Chemistry. (n.d.). Experimental and Theoretical Study on Lipophilicity of Synthetic 1,2-Dithiole-3-thiones.
  • ResearchGate. (n.d.). Literature precedents to oxa-spirocycles.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • Bentham Science. (n.d.). Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development.
  • ACS Publications. (n.d.). (±)-Talaroindolenes A and B: Spiro-Ergot Alkaloid Enantiomers with a 5/6/6/6/5/5 Hexacyclic System and Cardioprotective Activity from Talaromyces sp. TJ403-AL05. Organic Letters.
  • ScienceDirect. (2019, January 28). State of the art and prospects of methods for determination of lipophilicity of chemical compounds.
  • PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • The International journal of analytical and experimental modal analysis. (2025, August 7). Importance of oxadiazole motif in medicinal and pharmaceutical chemistry: Introduction.
  • University of Southern Denmark. (n.d.). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • Semantic Scholar. (n.d.). [PDF] Oxa-spirocycles: synthesis, properties and applications.
  • National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.

Sources

Methodological & Application

Application Notes and Protocols: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane as a Pivotal Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore beyond the traditional flat, aromatic scaffolds. This "escape from flatland" has highlighted the significance of three-dimensional (3D) molecular architectures in improving drug-like properties.[1] Spirocyclic scaffolds, characterized by two rings sharing a single atom, are at the forefront of this evolution.[2] Their inherent rigidity and defined spatial arrangement of substituents can lead to improved potency, selectivity, and pharmacokinetic properties.[2]

Among the diverse array of spirocyclic systems, the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold presents a unique combination of features making it a highly attractive building block for drug discovery. This structure incorporates a strained azetidine ring, a morpholine-like oxazinane ring, and a strategically placed Boc-protecting group, offering a versatile platform for the synthesis of novel drug candidates. The presence of the oxygen atom in the spirocycle can also enhance aqueous solubility and reduce lipophilicity, key parameters in optimizing drug metabolism and pharmacokinetics (DMPK) profiles.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in their research endeavors. We will delve into its physicochemical properties, provide a plausible synthetic pathway, and detail protocols for its deprotection and subsequent functionalization.

Physicochemical Properties and Structural Attributes

The unique arrangement of atoms in 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane imparts it with a distinct set of physicochemical properties that are advantageous for drug design.

PropertyValueSource
Molecular Formula C₁₂H₂₂N₂O₃
Molecular Weight 242.32 g/mol
CAS Number 1251005-80-7
Appearance White to off-white solidGeneric
Solubility Soluble in common organic solvents (DCM, MeOH, DMSO)Generic

The spirocyclic nature of this building block provides a rigid framework that can help in locking in a specific conformation, which can be beneficial for binding to a biological target. The presence of two nitrogen atoms at positions 2 and 5, with one being protected, allows for sequential and site-selective functionalization.

Synthetic Strategy: A Plausible Pathway

A potential retrosynthetic analysis suggests that the target molecule can be constructed from a suitably functionalized piperidin-4-one derivative. The key steps would involve the formation of the azetidine ring via an intramolecular nucleophilic substitution.

G Target 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Intermediate1 N-Boc Protected Spirocyclic Intermediate Target->Intermediate1 Final Deprotection/Protection Intermediate2 Functionalized Piperidin-4-one Derivative Intermediate1->Intermediate2 Intramolecular Azetidine Ring Formation StartingMaterials Commercially Available Starting Materials Intermediate2->StartingMaterials Multi-step Synthesis

Caption: Retrosynthetic analysis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

A forward synthesis could commence with a commercially available piperidin-4-one derivative, which would undergo a series of transformations to introduce the necessary functional groups for the key intramolecular cyclization step to form the azetidine ring.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the deprotection and subsequent functionalization of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold. These reactions are fundamental for incorporating this building block into a diverse range of molecular structures.

Protocol 1: Boc Deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial first step to enable functionalization of the secondary amine at position 2. Acid-mediated deprotection is a standard and efficient method.[6]

G Start 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Reagents TFA or HCl in Dioxane Start->Reagents Add Reaction Stir at Room Temperature Reagents->Reaction Workup Solvent Evaporation Basification (e.g., NaHCO₃) Extraction Reaction->Workup Product 8-oxa-2,5-diaza-spiro[3.6]decane (Free Diamine) Workup->Product

Caption: Workflow for the Boc deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Materials:

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in DCM (10 mL per mmol of substrate).

  • To the stirred solution at 0 °C, add TFA (5-10 eq) dropwise. Alternatively, a solution of 4M HCl in 1,4-dioxane can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and basify to pH > 9 with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the deprotected 8-oxa-2,5-diaza-spiro[3.6]decane. The product is often used in the next step without further purification.

Protocol 2: N-Acylation of the Spirocyclic Diamine

Acylation of the newly exposed secondary amine allows for the introduction of a wide variety of functional groups, serving as a key step in building more complex molecules.

Materials:

  • 8-oxa-2,5-diaza-spiro[3.6]decane (from Protocol 1)

  • Acyl chloride or carboxylic acid

  • Coupling agent (e.g., HATU, HOBt/EDC) if starting from a carboxylic acid

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., DCM, DMF)

Procedure:

  • Dissolve 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) and a base such as TEA (2.0-3.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the desired acyl chloride (1.0-1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated derivative.

Protocol 3: N-Sulfonylation of the Spirocyclic Diamine

The introduction of a sulfonyl group can significantly impact the physicochemical properties of a molecule, often improving metabolic stability and cell permeability.[7][8]

Materials:

  • 8-oxa-2,5-diaza-spiro[3.6]decane (from Protocol 1)

  • Sulfonyl chloride

  • Base (e.g., pyridine or TEA)

  • Anhydrous DCM

Procedure:

  • Dissolve 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in anhydrous DCM and add pyridine (2.0-3.0 eq).

  • Cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.0-1.2 eq) portion-wise or as a solution in DCM.

  • Stir the reaction at room temperature for 4-24 hours until completion (monitored by TLC or LC-MS).

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to yield the N-sulfonylated product.

Protocol 4: Reductive Amination of the Spirocyclic Diamine

Reductive amination is a powerful method for forming C-N bonds and is widely used in the synthesis of pharmaceutical compounds.[9][10][11][12][13][14] This protocol allows for the introduction of a variety of alkyl or aryl groups onto the nitrogen atom.

G Diamine 8-oxa-2,5-diaza-spiro[3.6]decane Carbonyl Aldehyde or Ketone Diamine->Carbonyl Mix ReducingAgent Sodium Triacetoxyborohydride (STAB) Carbonyl->ReducingAgent Add Reaction Stir in DCE or DCM at RT ReducingAgent->Reaction Workup Quench with NaHCO₃ Extract with DCM Reaction->Workup Product N-Alkylated Spirocyclic Diamine Workup->Product

Caption: General workflow for the reductive amination of 8-oxa-2,5-diaza-spiro[3.6]decane.

Materials:

  • 8-oxa-2,5-diaza-spiro[3.6]decane (from Protocol 1)

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or DCM

  • Acetic acid (optional, as a catalyst)

Procedure:

  • To a solution of 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in anhydrous DCE, add the aldehyde or ketone (1.0-1.5 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium ion formation. A small amount of acetic acid can be added to catalyze this step.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the mixture with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the desired N-alkylated spirocyclic diamine.

Conclusion and Future Perspectives

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a promising and versatile building block for the construction of novel, three-dimensional molecules in drug discovery. Its unique spirocyclic framework, incorporating both an azetidine and an oxazinane ring, provides a rigid scaffold that can be strategically functionalized to optimize interactions with biological targets. The protocols detailed herein offer a practical guide for the deprotection and derivatization of this scaffold, enabling its seamless integration into medicinal chemistry programs. As the demand for novel chemical matter with improved physicochemical and pharmacological properties continues to grow, the strategic application of such well-designed building blocks will be instrumental in the development of the next generation of therapeutics.

References

  • tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. PubChem. Accessed January 19, 2026. [Link]

  • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review. RSC Adv.2023, 13, 34567-34591.
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angew. Chem. Int. Ed.2018, 57, 21, 6294-6298.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chem. Soc. Rev.2021, 50, 6016-6064.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. Published December 1, 2021.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2021, 25(4), 864-871.
  • Enantioselective Phase-Transfer-Catalyzed Synthesis of Spirocyclic Azetidine Oxindoles. Org. Lett.2021, 23(6), 2136-2141.
  • Oxa-spirocycles: synthesis, properties and applic
  • Oxa-spirocycles: synthesis, properties and applications. Chem. Sci.2021, 12(35), 11684-11693.
  • Diaza-1,3-butadienes as Useful Intermediate in Heterocycles Synthesis. Molecules. 2022, 27(19), 6701.
  • Reductive Amination. Myers Research Group, Harvard University.
  • Reductive amin
  • Amine Protection / Deprotection. Fisher Scientific.
  • A novel spirocyclic scaffold accessed via tandem Claisen rearrangement/intramolecular oxa-Michael addition. Beilstein J. Org. Chem.2020, 16, 1838-1845.
  • Reductive Amin
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
  • Oxa-spirocycles: synthesis, properties and applications.
  • Deaminative Ring Contraction for the Modular Synthesis of Pyrido[n]helicenes. Org. Lett.2023, 25(45), 8014-8019.
  • Direct Synthesis of Sulfonylated Spiro[indole-3,3'-pyrrolidines] by Silver-Mediated Sulfonylation of Acrylamides Coupled with Indole Dearomatiz
  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Int. J. Org. Chem.2012, 2, 216-222.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023, 28(10), 4209.
  • tert-butyl 8-oxa-2,5-diazaspiro[3.
  • Reductive Amination in the Synthesis of Pharmaceuticals. Chem. Rev.2020, 120(3), 1534-1641.
  • Reductive Amination in the Synthesis of Pharmaceuticals. ChemRxiv.
  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res.2024, 16(4), 1-2.
  • 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. Sigma-Aldrich.
  • 8-oxa-2,5-diazaspiro[3.6]decane. AA Blocks.
  • Reductive Amination in the Synthesis of Pharmaceuticals.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Curr. Top. Med. Chem.2019, 19(10), 824-834.
  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Bentham Science.
  • Hydroxyl group modulated diastereoselective synthesis of functionalized spiro[indoline-3,3′-pyrrolidines]. Org. Biomol. Chem.2021, 19, 5945-5950.
  • Synthesis of spirocyclic pyrrolidines: advanced building blocks for drug discovery. Chem. Eur. J.2017, 23(66), 16782-16786.
  • Spiro Building Blocks. Sunway Pharm Ltd.
  • Sulfonated magnetic nanocatalyst and application for synthesis of novel Spiro[acridine-9,5′-thiazole]-1,4′-dione derivatives.
  • 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane. Sigma-Aldrich.
  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. ChemMedChem. 2022, 17(2), e202100581.
  • Asymmetric construction of enantioenriched spiro gem-diamines via [3 + 3] annulation of α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans. Org. Chem. Front.2015, 2, 579-583.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. 2023, 28(10), 4209.

Sources

Application Notes and Protocols: Amide Coupling with 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Synthesis Division

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, there is a pronounced shift away from flat, aromatic structures towards three-dimensional molecular architectures. Spirocyclic scaffolds, such as 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, are at the forefront of this evolution. Their inherent rigidity and defined spatial arrangement of substituents offer a powerful strategy for optimizing ligand-target interactions, enhancing metabolic stability, and improving physicochemical properties like aqueous solubility. The incorporation of an oxa-spirocycle, in particular, has been shown to significantly increase water solubility and lower lipophilicity, addressing key challenges in drug development.[1] The unique topology of these scaffolds provides a gateway to novel chemical space and intellectual property.

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a versatile building block. The Boc-protected secondary amine allows for selective functionalization at the less sterically hindered nitrogen, making it an attractive starting material for the synthesis of diverse compound libraries. Amide bond formation is a cornerstone of this functionalization, yet the inherent steric hindrance of the spirocyclic core presents a significant synthetic challenge. This guide provides a comprehensive overview of the mechanistic considerations and practical protocols for achieving efficient amide coupling with this valuable scaffold.

The Challenge: Overcoming Steric Hindrance in Amide Bond Formation

The primary obstacle in the acylation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is the steric congestion around the secondary amine. This steric bulk can significantly slow the rate of nucleophilic attack on the activated carboxylic acid intermediate, leading to low yields, undesired side reactions, or the failure of the reaction altogether.[2][3] Standard amide coupling conditions may prove insufficient.[4][5] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is paramount for success.

The ideal coupling reagent for this system should:

  • Generate a highly reactive activated intermediate.

  • Be effective at low temperatures to minimize side reactions.

  • Be suitable for use with sterically demanding substrates.

Recommended Coupling Reagents and Mechanistic Considerations

Based on extensive experience with sterically hindered amines, we recommend the use of uranium/aminium salt-based coupling reagents. These reagents have consistently demonstrated high efficiency in challenging coupling reactions.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a highly effective coupling reagent that forms a reactive OAt-ester with the carboxylic acid. The 7-azabenzotriazole (HOAt) leaving group is superior to the more common HOBt, as the nitrogen in the pyridine ring can provide anchimeric assistance, accelerating the subsequent amidation step. This makes HATU particularly well-suited for couplings involving hindered amines.

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)", fillcolor="#F1F3F4", style=filled]; HATU [label="HATU", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Base [label="Base\n(e.g., DIPEA)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; ActiveEster [label="OAt-Active Ester", shape=ellipse, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Amine [label="2-Boc-8-oxa-2,5-diaza-\nspiro[3.6]decane", fillcolor="#F1F3F4", style=filled]; Amide [label="Amide Product", shape=ellipse, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; Byproduct [label="Tetramethylurea +\nHOBt", shape=note, fillcolor="#F1F3F4", style=filled];

// Edges RCOOH -> ActiveEster [label="Activation"]; HATU -> ActiveEster; Base -> RCOOH [label="Deprotonation"]; Amine -> Amide [label="Nucleophilic Attack"]; ActiveEster -> Amide; Amide -> Byproduct [style=dashed, arrowhead=none]; }

Caption: A generalized workflow for the amide coupling of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Protocol 2: Alternative Coupling with HCTU or COMU

The procedure is analogous to the HATU protocol, with the following modifications:

  • Substitute HCTU (1.2 eq) or COMU (1.2 eq) for HATU.

  • For COMU, the amount of DIPEA can often be reduced to 2.0 equivalents.

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or provides a low yield, consider increasing the reaction temperature to 40-50 °C. Alternatively, a second addition of the coupling reagent and base after 12 hours may drive the reaction to completion.

  • Side Products: The formation of guanidinylation byproducts with HATU can be minimized by avoiding a large excess of the coupling reagent and ensuring the carboxylic acid is fully activated before adding the amine.

  • Solvent Choice: While DMF is a good general-purpose solvent, Dichloromethane (DCM) or Acetonitrile (MeCN) can also be effective and may simplify workup.

  • Base Selection: DIPEA is the recommended base due to its steric bulk, which minimizes side reactions. Other non-nucleophilic bases such as 2,4,6-collidine can also be used.

Conclusion

The successful amide coupling of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a critical step in leveraging this valuable scaffold for drug discovery. While its sterically hindered nature presents a challenge, the use of potent uranium/aminium salt-based coupling reagents such as HATU, HCTU, or COMU, combined with carefully controlled reaction conditions, can afford the desired amide products in high yields. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers and scientists, enabling the efficient synthesis of novel spirocyclic compounds for the development of next-generation therapeutics.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH). [Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2015). ResearchGate. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2018). ResearchGate. [Link]

  • Caron, S., et al. (2021). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

  • Fominova, K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. National Institutes of Health (NIH). [Link]

  • A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic OPEN. (2017). ResearchGate. [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. (2025). PubMed. [Link]

  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (2019). MDPI. [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The spirocyclic diamine scaffold, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, represents a valuable building block in modern drug discovery. Its rigid, three-dimensional structure provides a unique conformational constraint that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[1][2][3] The presence of a Boc-protected secondary amine and a free secondary amine offers a versatile handle for further synthetic elaboration. Reductive amination is a cornerstone transformation for the functionalization of such amines, enabling the introduction of a wide array of substituents and the construction of diverse chemical libraries for biological screening.[4][5]

This comprehensive guide provides detailed protocols and expert insights into the reductive amination of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. We will delve into the mechanistic underpinnings of this reaction, guide the user through the selection of optimal reagents and conditions, and present step-by-step procedures for successful execution in a research setting.

The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds, proceeding through a two-step sequence within a single reaction vessel.[6] The reaction commences with the condensation of an amine and a carbonyl compound (an aldehyde or a ketone) to form an iminium ion intermediate. This is followed by the in-situ reduction of the iminium ion by a selective reducing agent to yield the corresponding amine.[7][8]

Reductive_Amination_Mechanism cluster_step1 Step 1: Iminium Ion Formation cluster_step2 Step 2: Reduction Amine R¹R²NH Iminium_Ion [R¹R²N=C(R³)R⁴]⁺ Amine->Iminium_Ion + Carbonyl - H₂O Carbonyl R³(R⁴)C=O Product R¹R²N-CH(R³)R⁴ Iminium_Ion->Product + Reducing Agent Reducing_Agent [H⁻]

Caption: The two-step mechanism of reductive amination.

The choice of reducing agent is critical for the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[5] This chemoselectivity prevents the wasteful consumption of the reducing agent and the formation of undesired alcohol byproducts.

Reagent Selection: Sodium Triacetoxyborohydride as the Reagent of Choice

For the reductive amination of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the recommended reducing agent.[4][9][10] Its popularity stems from several key advantages:

  • Mild and Selective: STAB is a mild reducing agent that readily reduces iminium ions but is significantly less reactive towards aldehydes and ketones, minimizing the formation of alcohol byproducts.[5][10]

  • Broad Functional Group Tolerance: This protocol is generally high-yielding and tolerates a wide range of functional groups.[11]

  • Safety: STAB is a safer alternative to sodium cyanoborohydride (NaBH₃CN), as it does not generate toxic cyanide waste.[8][11]

  • Compatibility with Mildly Acidic Conditions: The reaction can be performed in the presence of a catalytic amount of acetic acid, which can facilitate the formation of the iminium ion without compromising the stability of the Boc-protecting group.[11]

While sodium cyanoborohydride can also be effective, its high toxicity and the potential for cyanide contamination of the product and waste streams make it a less desirable choice.[8][12] Sodium borohydride (NaBH₄) is generally too reactive and will readily reduce the starting aldehyde or ketone.[7][9]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the reductive amination of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Protocol 1: Reductive Amination with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes a general procedure for the reaction of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane with a representative aldehyde.

Protocol_Workflow Start Start Dissolve_Reactants Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane and aldehyde in anhydrous DCM Start->Dissolve_Reactants Add_STAB Add Sodium Triacetoxyborohydride (STAB) portion-wise at 0°C Dissolve_Reactants->Add_STAB Stir_Reaction Stir at room temperature and monitor by TLC/LC-MS Add_STAB->Stir_Reaction Quench_Reaction Quench with saturated NaHCO₃ solution Stir_Reaction->Quench_Reaction Extract_Product Extract with DCM Quench_Reaction->Extract_Product Dry_and_Concentrate Dry organic layer (Na₂SO₄) and concentrate Extract_Product->Dry_and_Concentrate Purify_Product Purify by column chromatography Dry_and_Concentrate->Purify_Product End End Purify_Product->End

Caption: Experimental workflow for reductive amination.

Materials:

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Aldehyde (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 equiv).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Add the aldehyde (1.1-1.2 equiv) to the solution and stir for 15-30 minutes at room temperature to allow for pre-formation of the iminium ion.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 10-15 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired N-substituted product.

Protocol 2: Reductive Amination with a Ketone using Sodium Triacetoxyborohydride and Acetic Acid

This protocol is adapted for less reactive ketones and utilizes acetic acid as a catalyst to promote iminium ion formation.

Materials:

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Ketone (e.g., cyclohexanone)

  • Sodium triacetoxyborohydride (STAB)

  • Glacial acetic acid

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate eluent for column chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 equiv) and the ketone (1.2-1.5 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Add glacial acetic acid (1.1 equiv) to the solution and stir for 30-60 minutes at room temperature.

  • Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv) portion-wise at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, or gently heat to 40-50°C if the reaction is sluggish.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and carefully quench with saturated aqueous NaHCO₃ solution until the pH is ~8.

  • Work up the reaction as described in Protocol 1 (steps 9-11), using DCE or DCM for extraction.

Data Presentation: Summary of Reaction Parameters

ParameterProtocol 1 (Aldehyde)Protocol 2 (Ketone)
Substrate 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane
Carbonyl Aldehyde (1.1-1.2 equiv)Ketone (1.2-1.5 equiv)
Reducing Agent NaBH(OAc)₃ (1.5 equiv)NaBH(OAc)₃ (1.5-2.0 equiv)
Solvent Anhydrous DCMAnhydrous DCE
Catalyst NoneAcetic Acid (1.1 equiv)
Temperature 0°C to RTRT to 50°C
Reaction Time 2-16 hours12-24 hours
Expected Yield 70-95%60-85%

Troubleshooting and Key Considerations

  • Low Reactivity: The secondary amine of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane may exhibit reduced nucleophilicity due to steric hindrance from the spirocyclic core and the adjacent Boc-protecting group. If a reaction is sluggish, gentle heating (40-50°C) or the addition of a catalytic amount of acetic acid (for aldehyde reactions as well) can be beneficial.

  • Moisture Sensitivity of STAB: Sodium triacetoxyborohydride is sensitive to moisture.[9] Ensure all glassware is thoroughly dried and use anhydrous solvents to maintain the reagent's activity.

  • Boc-Deprotection: While STAB is generally compatible with the Boc-protecting group, prolonged reaction times at elevated temperatures or the use of strong acids can lead to partial deprotection.[13][14] It is crucial to monitor the reaction and work it up promptly upon completion.

  • Purification: The polarity of the final product will depend on the nature of the introduced substituent. A careful selection of the eluent system for column chromatography is necessary to achieve good separation from any unreacted starting materials or byproducts.

Conclusion

Reductive amination using sodium triacetoxyborohydride is a highly reliable and versatile method for the functionalization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize a wide range of derivatives of this valuable scaffold. By understanding the underlying mechanism and carefully controlling the reaction conditions, scientists can efficiently generate novel molecules for evaluation in drug discovery programs.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium Cyanoborohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Retrieved from [Link]

  • Carlson, M. W., Ciszewski, J. T., Bhatti, M. M., Swanson, W. F., & Wilson, A. M. (2018). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education, 95(2), 333-336. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Lee, S., & Yu, J. (2022). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me₂SiHCl. The Journal of Organic Chemistry, 87(18), 12154–12164. [Link]

  • Zhang, W., et al. (2021). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 60(16), 8823-8828. [Link]

  • Taylor, R. J. K., et al. (2023). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications, 59(1), 58-61. [Link]

  • White Rose Research Online. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • Petukhov, P. A., & Neelarapu, R. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. Tetrahedron Letters, 53(38), 5143-5146. [Link]

  • ResearchGate. (2022, December 12). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from [Link]

  • BYU ScholarsArchive. (2014, February 14). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Retrieved from [Link]

  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

  • PubMed. (1994, January 14). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]

  • PubChem. (n.d.). Spiro[3.6]decane. Retrieved from [Link]

  • ResearchGate. (2017, May 5). A 2-oxa-spiro[5.4]decane scaffold displays neurotrophic, neurogenic and anti-neuroinflammatory activities with high potential for development as a versatile CNS therapeutic OPEN. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 9-Boc-2-oxo-3-oxa-1, 9-diaza-spiro[5.5]undecane, 100 mg. Retrieved from [Link]

Sources

Strategic Deprotection of Spirocyclic Scaffolds: A Detailed Protocol for the Removal of the Boc Group from 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Spirocyclic scaffolds, such as the 8-oxa-2,5-diaza-spiro[3.6]decane system, are of increasing importance in medicinal chemistry due to their unique three-dimensional architecture, which can enhance binding affinity and improve physicochemical properties. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed to mask one of the amine functionalities during synthesis, allowing for selective functionalization of the other. The subsequent removal of this Boc group is a critical step to liberate the free amine for further elaboration. This application note provides a comprehensive guide to the acid-catalyzed deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, detailing the underlying mechanism, a robust experimental protocol, and strategies for troubleshooting and optimization.

The Chemistry of Acid-Catalyzed Boc Deprotection

The removal of the Boc protecting group is a classic acid-labile transformation in organic synthesis.[1][2] Its efficacy relies on the inherent instability of the tert-butyl carbamate under acidic conditions, which proceeds through a well-defined E1 elimination pathway.

Reaction Mechanism

The deprotection process is initiated by a strong acid, most commonly trifluoroacetic acid (TFA), and proceeds in three distinct stages:

  • Protonation: The reaction begins with the protonation of the carbamate's carbonyl oxygen by the acid. This initial step activates the protecting group, making it susceptible to cleavage.[1][3]

  • Fragmentation: The protonated carbamate undergoes fragmentation, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a highly stable tert-butyl carbocation and an unstable carbamic acid intermediate.[4]

  • Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide gas (CO₂) and the desired free amine.[4][5] Under the acidic reaction conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., a trifluoroacetate salt).[1]

G cluster_mech Boc Deprotection Mechanism BocAmine 2-Boc-Spiro[3.6]decane Protonated Protonated Carbamate BocAmine->Protonated + H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tBu tert-Butyl Cation Protonated->tBu FreeAmine Spiro[3.6]decane (TFA Salt) CarbamicAcid->FreeAmine Decarboxylation CO2 Carbon Dioxide (gas) CarbamicAcid->CO2

Caption: Acid-catalyzed mechanism for Boc deprotection.

The Critical Role of Scavengers

The tert-butyl carbocation generated during fragmentation is a potent electrophile.[1] In the absence of a quenching agent, it can engage in undesirable side reactions, most notably the alkylation of nucleophilic sites on the substrate or product molecule.[6] For amine-containing structures, while the protonated amine is generally protected from alkylation, other electron-rich functional groups can be susceptible.

To mitigate this risk, "scavengers" are often added to the reaction mixture. These are nucleophilic compounds designed to trap the reactive t-butyl cation more rapidly than the target molecule can be alkylated.[7] Common scavengers include:

  • Water: A simple and effective scavenger.

  • Triisopropylsilane (TIS): A highly effective scavenger that reduces the carbocation.

  • Thioanisole or Anisole: Used to protect sensitive residues like tryptophan or methionine, particularly in peptide chemistry.[8][9]

For the deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, the inclusion of a small amount of water or TIS in the reaction mixture is a prudent measure to ensure high purity of the final product.

Protocol for the Deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

This protocol is designed for a standard laboratory scale (0.5 mmol) and can be scaled accordingly. It is crucial to perform this reaction in a well-ventilated fume hood due to the use of corrosive TFA and the evolution of CO₂ gas.[4]

Materials and Reagents
Reagent/MaterialGradeTypical SupplierNotes
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane>95%CommercialStarting material
Dichloromethane (DCM)AnhydrousCommercialReaction solvent
Trifluoroacetic Acid (TFA)Reagent Grade, >99%CommercialCorrosive, handle with care
Triisopropylsilane (TIS)>98%CommercialOptional scavenger
Saturated Sodium Bicarbonate (NaHCO₃) Solution-Lab PreparedFor neutralization
Sodium Hydroxide (NaOH) Solution, 1M-Lab PreparedFor pH adjustment
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeCommercialDrying agent
Diethyl Ether or TolueneReagent GradeCommercialFor precipitation or azeotropic removal of TFA
Step-by-Step Experimental Procedure

A. Reaction Setup and Execution

  • Dissolution: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq). Dissolve the substrate in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Addition of Scavenger (Optional): Add triisopropylsilane (TIS) (0.5–1.0 eq) to the cooled solution.

  • Addition of TFA: Slowly add trifluoroacetic acid (TFA) (10–20 eq) dropwise to the stirring solution. A common ratio is a 1:1 mixture of DCM:TFA (v/v).[10] A slight exotherm may be observed. The evolution of gas (CO₂) should become apparent.[5]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1–3 hours).

B. Workup and Isolation

  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA. The crude product will be a viscous oil or solid, which is the trifluoroacetate salt of the desired amine.

  • Azeotropic Removal of TFA (Optional but Recommended): To remove residual TFA, add toluene to the crude residue and concentrate again under reduced pressure. This co-evaporation step can be repeated 2-3 times.[10]

  • Conversion to Free Base:

    • Aqueous Workup: Dissolve the crude TFA salt in DCM. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 10).[11] Caution: Perform this step slowly as CO₂ evolution will cause pressure buildup.

    • Extraction: Extract the aqueous layer with DCM (3x).

    • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, typically as a clear oil or a white solid.

Experimental Workflow Visualization

G cluster_workflow Deprotection Workflow Start Dissolve Substrate in DCM Cool Cool to 0 °C Start->Cool AddTFA Add TFA (and Scavenger) Cool->AddTFA React Stir at RT (1-3h) Monitor by LC-MS/TLC AddTFA->React Concentrate Concentrate in vacuo React->Concentrate Workup Dissolve in DCM Wash with aq. NaHCO₃/NaOH Concentrate->Workup Extract Extract with DCM Workup->Extract Dry Dry (Na₂SO₄) & Filter Extract->Dry Final Concentrate to yield Free Amine Product Dry->Final

Caption: Step-by-step workflow for Boc deprotection.

Expected Outcomes and Data Interpretation

Characterization

The successful deprotection can be confirmed by standard analytical techniques:

  • ¹H NMR: Disappearance of the singlet corresponding to the nine tert-butyl protons of the Boc group (typically around 1.4-1.5 ppm). Appearance of a broad singlet for the new N-H proton (which may be exchanged with D₂O).

  • Mass Spectrometry (ESI+): Observation of the [M+H]⁺ ion corresponding to the molecular weight of the deprotected 8-oxa-2,5-diaza-spiro[3.6]decane.

  • ¹³C NMR: Disappearance of the signals for the Boc carbonyl (around 155 ppm) and the quaternary carbon of the tert-butyl group (around 80 ppm).

Quantitative Analysis

The following table summarizes expected outcomes under typical conditions.

ParameterCondition A (Standard)Condition B (Fast)Expected YieldExpected Purity (LC-MS)
Solvent System 50% TFA in DCMNeat TFA>90%>95%
Temperature 0 °C to RTRoom Temperature>90%>95%
Reaction Time 1–3 hours30–60 minutes--
Scavenger 5% v/v Water or TIS5% v/v Water or TIS--
Troubleshooting Common Issues
ProblemLikely CauseRecommended Solution
Incomplete Reaction Insufficient acid concentration or reaction time.Increase the concentration of TFA or prolong the reaction time. Monitor carefully by LC-MS. Consider using a stronger acid system like 4M HCl in dioxane if TFA fails.[7]
Side Product Formation Alkylation by the t-butyl cation.Ensure a scavenger (e.g., TIS, water) is included in the reaction mixture.[6][7]
Low Yield after Workup The product (as the free base) may have some water solubility. The TFA salt is highly water-soluble.Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. Increase the number of extractions with DCM or use a different solvent like ethyl acetate.
Product is TFA Salt, Not Free Base Incomplete neutralization during workup.Wash the organic layer thoroughly with a basic solution until the aqueous layer remains basic.[11] Alternatively, use a basic ion-exchange resin for a non-aqueous workup.[12][13]

Logical Framework for Reaction Optimization

The efficiency and cleanliness of the Boc deprotection are governed by a few key parameters. Understanding their interplay allows for rational optimization of the protocol for specific needs, such as scaling up or handling sensitive downstream functional groups.

G cluster_params Optimization Framework Params Acid Concentration Temperature Scavenger Presence Outcomes Reaction Rate Purity (Side Products) Yield Params:p1->Outcomes:o1 Increases Params:p1->Outcomes:o2 May Decrease (if too high) Params:p2->Outcomes:o1 Increases Params:p2->Outcomes:o2 May Decrease (promotes side reactions) Params:p3->Outcomes:o2 Increases Params:p3->Outcomes:o1 No significant effect

Caption: Relationship between key parameters and reaction outcomes.

References

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]

  • Jones, J. H., & Witty, M. J. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. PubMed. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. PubMed. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • TFA Deprotection. Scribd. [Link]

  • Ley, S. V., & Leach, A. G. (2001). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. ResearchGate. [Link]

  • Supplementary Information for a publication. The Royal Society of Chemistry. [Link]

  • How to remove TFA salt? ResearchGate. [Link]

Sources

Functionalization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: A Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Three-Dimensionality in Drug Discovery

In the landscape of modern drug discovery, the exploration of novel chemical space is paramount. There is a continuous drive to move beyond flat, two-dimensional molecules and embrace scaffolds that offer greater three-dimensional complexity. Spirocycles, compounds containing two rings connected by a single common atom, have emerged as a particularly attractive class of building blocks. The rigid, defined geometry of spirocyclic systems can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for their biological targets, as well as favorable physicochemical characteristics like increased solubility and metabolic stability.

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold is a prime example of a versatile building block for the synthesis of novel therapeutics. This application note provides a detailed guide to the functionalization of this spirocyclic diamine, offering insights into the key chemical transformations and providing robust, field-tested protocols for researchers in medicinal chemistry and drug development.

Core Synthetic Strategy: A Modular Approach to Diversity

The functionalization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is centered around the strategic manipulation of its two nitrogen atoms. The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogens allows for selective functionalization of the unprotected secondary amine. Subsequent deprotection of the Boc group unveils a second reactive site, enabling the synthesis of a wide array of disubstituted derivatives. This modular approach provides a powerful platform for generating diverse compound libraries for biological screening.

The overall workflow for the functionalization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is depicted in the following diagram:

Functionalization_Workflow Start 2-Boc-8-oxa-2,5-diaza- spiro[3.6]decane Deprotection Boc Deprotection Start->Deprotection Free_Amine 8-oxa-2,5-diaza- spiro[3.6]decane Deprotection->Free_Amine Functionalization1 Functionalization (N-Alkylation, Reductive Amination, Amide Coupling) Free_Amine->Functionalization1 Mono_Functionalized Mono-functionalized Derivative Functionalization1->Mono_Functionalized Functionalization2 Further Functionalization Mono_Functionalized->Functionalization2 Di_Functionalized Di-functionalized Derivative Functionalization2->Di_Functionalized

Caption: Overall workflow for the functionalization of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Part 1: The Gateway Reaction - Boc Deprotection

The critical first step in many synthetic routes involving 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which selectively cleave the carbamate to reveal the free secondary amine.

Protocol 1A: Standard Acidic Boc Deprotection

This protocol utilizes trifluoroacetic acid (TFA) in a suitable solvent, a standard and highly effective method for Boc deprotection.

Experimental Protocol:

  • Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in dichloromethane (DCM) (approx. 0.1 M solution).

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by dissolving it in DCM and washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

ReagentStoichiometryPurpose
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane1.0 eqStarting material
Dichloromethane (DCM)SolventReaction medium
Trifluoroacetic acid (TFA)5-10 eqDeprotecting agent
Saturated aqueous NaHCO₃ExcessNeutralization
Anhydrous Na₂SO₄ExcessDrying agent
Expected Yield: >95%
Protocol 1B: Alternative Deprotection with a Reusable Catalyst

For applications where harsh acidic conditions are undesirable, a milder method using a reusable heteropolyacid catalyst can be employed.

Experimental Protocol:

  • To a solution of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in DCM (approx. 0.1 M), add a catalytic amount of a Dawson heteropolyacid (e.g., 10% w/w).

  • Stir the mixture at room temperature for 30-60 minutes, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to recover the catalyst. The catalyst can be washed with DCM, dried, and reused.

  • Wash the filtrate with a saturated aqueous solution of NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

ReagentStoichiometryPurpose
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane1.0 eqStarting material
Dichloromethane (DCM)SolventReaction medium
Dawson heteropolyacid10% w/wCatalyst
Saturated aqueous NaHCO₃ExcessNeutralization
Anhydrous Na₂SO₄ExcessDrying agent
Expected Yield: >90%

Part 2: Core Functionalization Strategies

With the deprotected 8-oxa-2,5-diaza-spiro[3.6]decane in hand, a variety of functionalization reactions can be performed on the now-available secondary amine. The following protocols detail three of the most common and versatile transformations.

A. N-Alkylation: Direct Introduction of Alkyl Substituents

Direct N-alkylation with an alkyl halide is a straightforward method for introducing alkyl groups onto the spirocyclic core. The choice of base and solvent is crucial for achieving high yields and minimizing side reactions.[1]

N_Alkylation Reactants 8-oxa-2,5-diaza-spiro[3.6]decane + R-X Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Reactants->Conditions Product N-Alkyl-8-oxa-2,5-diaza- spiro[3.6]decane Conditions->Product

Caption: General scheme for the N-alkylation of 8-oxa-2,5-diaza-spiro[3.6]decane.

Protocol 2: N-Alkylation with an Alkyl Halide

  • To a stirred solution of 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in anhydrous dimethylformamide (DMF) (approx. 0.2 M), add a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).

  • Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (e.g., 50 °C) may be required for less reactive alkyl halides.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ReagentStoichiometryPurpose
8-oxa-2,5-diaza-spiro[3.6]decane1.0 eqStarting material
Alkyl halide (R-X)1.1 eqAlkylating agent
Potassium carbonate (K₂CO₃)2.0 eqBase
Dimethylformamide (DMF)SolventReaction medium
Expected Yield: 60-90%
B. Reductive Amination: A Versatile Route to Complex Amines

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. It involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent due to its mildness and selectivity.[2]

Protocol 3: Reductive Amination with Sodium Triacetoxyborohydride

  • To a stirred solution of 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M), add a catalytic amount of acetic acid (optional, can accelerate the reaction).

  • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 4-16 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ReagentStoichiometryPurpose
8-oxa-2,5-diaza-spiro[3.6]decane1.0 eqStarting material
Aldehyde or Ketone1.1 eqCarbonyl source
Sodium triacetoxyborohydride1.5 eqReducing agent
Dichloromethane (DCM)SolventReaction medium
Acetic acid (optional)CatalyticCatalyst for iminium ion formation
Expected Yield: 70-95%
C. Amide Coupling: Construction of Amide-Linked Derivatives

Amide bond formation is a cornerstone of medicinal chemistry. The coupling of the spirocyclic amine with a carboxylic acid can be efficiently achieved using a variety of coupling reagents. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a popular choice due to its high efficiency and low rate of racemization.[3]

Amide_Coupling Reactants 8-oxa-2,5-diaza-spiro[3.6]decane + R-COOH Conditions HATU, DIPEA DMF Reactants->Conditions Product N-Acyl-8-oxa-2,5-diaza- spiro[3.6]decane Conditions->Product

Caption: General scheme for HATU-mediated amide coupling.

Protocol 4: HATU-Mediated Amide Coupling

  • In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.1 eq) to the mixture and continue stirring for 10-15 minutes.

  • Add a solution of 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring for completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers sequentially with 5% aqueous lithium chloride (LiCl) solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

ReagentStoichiometryPurpose
8-oxa-2,5-diaza-spiro[3.6]decane1.0 eqStarting material
Carboxylic acid (R-COOH)1.0 eqAcylating agent
HATU1.1 eqCoupling agent
DIPEA2.0-3.0 eqBase
Dimethylformamide (DMF)SolventReaction medium
Expected Yield: 75-95%

Conclusion

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold offers a robust and versatile platform for the synthesis of novel, three-dimensional molecules for drug discovery. The protocols detailed in this application note provide a solid foundation for the efficient and selective functionalization of this valuable building block. By leveraging these methods, researchers can rapidly generate diverse libraries of spirocyclic compounds for biological evaluation, ultimately accelerating the discovery of new therapeutic agents.

References

  • Darsaraee, M., et al. (2021). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 104(12), e2100181.
  • Dounay, A. B., & Tuttle, J. B. (2015). The chemistry and therapeutic potential of spirocyclic scaffolds in drug discovery. ACS Medicinal Chemistry Letters, 6(5), 484-489.
  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

Sources

Application Note: Strategic Deployment of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane for the Generation of Novel Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The exploration of novel chemical space is a cornerstone of modern drug discovery. Three-dimensional scaffolds are of particular interest as they enable the presentation of pharmacophoric features in a more drug-like, spatially diverse manner compared to traditional flat aromatic structures.[1][2] This application note details the utility of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a unique building block for the synthesis of diverse chemical libraries. We present a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of this spirocyclic scaffold into library synthesis workflows. Detailed protocols for Boc-deprotection, parallel amide coupling, and subsequent purification are provided, underscoring the versatility of this reagent in generating libraries with high structural diversity and three-dimensional character.[3][4]

Introduction: The Imperative for 3D Scaffolds in Drug Discovery

The over-saturation of "flat" aromatic compounds in screening libraries has prompted a shift towards molecules with greater three-dimensional (3D) complexity, as measured by metrics such as the fraction of sp3 hybridized carbons (Fsp3). Spirocyclic scaffolds, which feature two rings joined by a single common atom, are inherently 3D structures that can project substituents into distinct vectors of chemical space.[1] This topographical feature can lead to improved target engagement and selectivity. The 8-oxa-2,5-diaza-spiro[3.6]decane core, in particular, offers a rigid framework with strategically placed nitrogen atoms for derivatization, while the embedded oxygen atom can modulate physicochemical properties such as solubility.[5]

The subject of this note, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (Figure 1), is an ideal starting material for library synthesis. The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal functionalization of the two secondary amine centers, enabling a divergent synthetic approach to generate a multitude of unique chemical entities from a single, advanced intermediate.

Figure 1: Structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Molecular Formula: C12H22N2O3[6]

  • Molecular Weight: 242.32 g/mol [6]

  • CAS Number: 1251005-80-7[6]

Strategic Workflow for Library Synthesis

The overall strategy for utilizing 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in library synthesis involves a three-stage process. This workflow is designed for efficiency and amenability to parallel synthesis formats.

G cluster_0 Stage 1: Scaffold Preparation cluster_1 Stage 2: Diversification cluster_2 Stage 3: Purification & Analysis A 2-Boc-8-oxa-2,5-diaza- spiro[3.6]decane B Boc Deprotection A->B Acidic Conditions C Mono-acylated Spiro-diamine B->C Amide Coupling (R1-COOH) D Parallel Amide Coupling (Library of R2-COOH) C->D E Crude Library D->E F High-Throughput Purification (Prep-HPLC-MS) E->F G Pure Compounds F->G H Quality Control (LC-MS, NMR) G->H

Caption: A three-stage workflow for library synthesis.

Experimental Protocols

Stage 1: Boc Deprotection of the Spirocyclic Scaffold

The selective removal of the Boc group is the initial and critical step to unmask one of the secondary amines for subsequent derivatization. Acid-catalyzed deprotection is the standard and most efficient method.[7][8]

Protocol 3.1.1: Standard Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Dissolution: Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in dichloromethane (DCM) at a concentration of 0.1 M in a round-bottom flask.

  • Acid Addition: To the stirred solution at 0 °C (ice bath), add trifluoroacetic acid (TFA) (10 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture in vacuo. Redissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the TFA salt of the free amine.

  • Isolation: Filter the precipitate and wash with cold diethyl ether. Dry the resulting solid under high vacuum to yield the deprotected spiro-diamine TFA salt.

Reagent/SolventMolar Eq.Purpose
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane1.0Starting Material
Dichloromethane (DCM)-Solvent
Trifluoroacetic Acid (TFA)10Deprotecting Agent
Diethyl Ether-Precipitation Solvent

Causality: The use of a strong acid like TFA protonates the carbonyl oxygen of the Boc group, leading to its cleavage and the formation of the unstable carbamic acid, which then decarboxylates to yield the free amine.[7] The excess TFA ensures the reaction goes to completion and the final product is isolated as its salt, which is often a stable, crystalline solid.

Stage 2: Parallel Amide Coupling for Library Generation

With the deprotected spiro-diamine in hand, a diverse library can be generated through parallel amide coupling with a selection of carboxylic acids. Modern coupling reagents are employed to ensure high conversion and minimize side reactions.[9][10]

Protocol 3.2.1: High-Throughput Amide Coupling using HATU

This protocol is designed for a 96-well plate format.

  • Reagent Preparation:

    • Prepare a stock solution of the deprotected spiro-diamine TFA salt (from 3.1.1) in N,N-dimethylformamide (DMF) (0.2 M).

    • Prepare a stock solution of N,N-diisopropylethylamine (DIPEA) in DMF (0.6 M).

    • Prepare a stock solution of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DMF (0.22 M).

    • Prepare an array of carboxylic acids (R-COOH) in individual wells of a 96-well plate (0.2 M in DMF).

  • Reaction Assembly (per well):

    • To each well containing a unique carboxylic acid (1.0 eq), add the spiro-diamine stock solution (1.1 eq).

    • Add the DIPEA stock solution (3.0 eq).

    • Initiate the reaction by adding the HATU stock solution (1.1 eq).

  • Reaction Conditions: Seal the 96-well plate and shake at room temperature for 12-16 hours.

  • Quenching: Quench the reactions by adding an aqueous solution of sodium bicarbonate to each well.

ReagentMolar Eq.Purpose
Deprotected Spiro-diamine1.1Amine Component
Carboxylic Acid (R-COOH)1.0Acid Component
HATU1.1Coupling Agent
DIPEA3.0Base
DMF-Solvent

Causality: HATU is a highly efficient uronium-based coupling reagent that rapidly activates the carboxylic acid to form a reactive O-acylisourea intermediate.[11] DIPEA, a non-nucleophilic base, neutralizes the TFA salt of the amine and facilitates the coupling reaction without competing in the acylation. This combination is well-suited for high-throughput synthesis due to its reliability and high yields.[11]

G cluster_0 Reagent Preparation cluster_1 Parallel Reaction cluster_2 Outcome A Spiro-diamine Stock Solution D Dispense Reagents into Reaction Plate A->D B Carboxylic Acid Library Plate B->D C HATU & DIPEA Stock Solutions C->D E Incubate & Shake D->E F Quench Reactions E->F G Crude Library in 96-well Plate F->G

Sources

Application Note: Leveraging the 3D-Rich Scaffold 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane for Fragment-Based Screening

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel, high-quality chemical starting points for drug targets. The success of FBDD is critically dependent on the chemical quality and diversity of the fragment library. In an era moving beyond flat, aromatic-rich molecules, there is a pronounced need for scaffolds that are rich in three-dimensionality (3D) and possess favorable physicochemical properties. This guide details the strategic application of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a unique spirocyclic scaffold, in FBDD campaigns. We provide the scientific rationale for its use, detailed protocols for library generation and screening, and a roadmap for hit validation and elaboration.

The Rationale: Why 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a Superior FBDD Scaffold

The principle of "escaping from flatland" advocates for moving away from planar, sp²-rich molecules towards more complex, three-dimensional structures that can make more specific and higher-quality interactions with biological targets.[1] Spirocyclic systems are at the forefront of this movement.

Key Advantages of Spirocyclic Scaffolds:

  • Inherent Three-Dimensionality: The spirocyclic core, defined by two rings sharing a single atom, projects functional groups into three-dimensional space, enabling a more sophisticated exploration of protein binding pockets compared to flat systems.[2][3]

  • Increased Fsp³ Character: A higher fraction of sp³-hybridized carbons is a molecular characteristic correlated with increased success rates for clinical candidates.[4] Spirocycles inherently boost the Fsp³ count, which can lead to improved solubility, metabolic stability, and reduced promiscuity.[4][5]

  • Conformational Rigidity: The rigid nature of the spirocyclic core reduces the entropic penalty upon binding and can lock appended functional groups in a bioactive conformation, thereby improving potency.[4]

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold is particularly well-suited for FBDD by embodying these principles while offering unique strategic advantages.

Specific Attributes of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane:

  • "Rule of Three" Compliance: This scaffold serves as an excellent starting point for fragment generation, adhering to the guiding principles for fragment design.[6][7][8]

  • Enhanced Physicochemical Properties: The incorporation of an oxygen atom within the seven-membered ring to form an oxepane moiety significantly improves aqueous solubility and lowers lipophilicity (LogP) compared to its carbocyclic counterparts.[1] This is a critical advantage for fragment screening, which often requires high compound concentrations.

  • Vectorial Elaboration: The scaffold possesses two distinct nitrogen atoms. The azetidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group, rendering it inert. The secondary amine at the 5-position is available for controlled, single-point derivatization. This design provides a clear, directional vector for fragment "growing" during hit-to-lead optimization.

Below is a summary of the scaffold's properties against the "Rule of Three" (Ro3) criteria.

Property"Rule of Three" Guideline2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane ValueStatus
Molecular Weight (MW) < 300 Da242.32 g/mol [9]✓ Compliant
cLogP ≤ 3Estimated < 3 (Oxa- moiety reduces lipophilicity)[1]✓ Compliant
Hydrogen Bond Donors ≤ 31 (the secondary amine)✓ Compliant
Hydrogen Bond Acceptors ≤ 33 (ether oxygen, two carbonyl oxygens)✓ Compliant
Rotatable Bonds ≤ 31 (Boc group C-O bond)✓ Compliant

Protocol: Building a Focused Fragment Library

The primary advantage of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold is the ease with which a diverse yet focused library can be generated from its free secondary amine. This allows for the exploration of the chemical space around the core 3D structure.

G cluster_0 Library Generation cluster_1 Reaction Types scaffold 2-Boc-8-oxa-2,5-diaza- spiro[3.6]decane (Free Secondary Amine) r1 Amide Coupling (R-COCl or R-COOH) scaffold->r1 r2 Reductive Amination (R-CHO, NaBH(OAc)3) scaffold->r2 r3 Sulfonylation (R-SO2Cl) scaffold->r3 library Diverse Fragment Library (Decorated Scaffolds) r1->library Decoration r2->library Decoration r3->library Decoration

Figure 1: Strategy for decorating the spiro[3.6]decane scaffold.

Protocol 1: General Procedure for Library Generation via Amide Coupling

This protocol describes a standard parallel synthesis approach to generate a 96-well plate library of amide derivatives.

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane in anhydrous N,N-Dimethylformamide (DMF).

    • Prepare a 96-well plate containing a diverse set of carboxylic acids (1.2 equivalents per reaction), each dissolved in a minimal amount of DMF.

    • Prepare a 0.5 M stock solution of HATU (1.2 equivalents) and a 1.0 M stock solution of N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) in anhydrous DMF.

  • Reaction Setup (Automated Liquid Handler Recommended):

    • To each well of a 96-well reaction block, add the carboxylic acid solution.

    • Add 1.0 mL of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane stock solution to each well.

    • Add the HATU stock solution, followed by the DIPEA stock solution to each well.

  • Reaction and Workup:

    • Seal the reaction block and shake at room temperature for 12-16 hours.

    • Quench the reaction by adding 0.5 mL of water to each well.

    • Perform liquid-liquid extraction. Add 1.5 mL of ethyl acetate to each well, mix thoroughly, and allow the layers to separate. Remove the aqueous layer. Repeat the ethyl acetate wash twice.

    • Combine the organic layers and evaporate the solvent under reduced pressure.

  • Quality Control and Plating:

    • Re-dissolve the dried products in a known volume of DMSO (e.g., to a final concentration of 100 mM).

    • Analyze each well via LC-MS to confirm product formation and assess purity (>90% is recommended for screening).

    • Transfer an aliquot from each well to a new set of screening plates, typically preparing serial dilutions as required by the screening assay.

Primary Screening and Hit Confirmation

Due to the expected weak binding affinities of fragments (µM to mM range), highly sensitive biophysical techniques are required for primary screening.[10][11] We recommend Surface Plasmon Resonance (SPR) for primary screening due to its high throughput and information-rich output, followed by an orthogonal technique like Nuclear Magnetic Resonance (NMR) for hit validation.

cluster_workflow SPR Screening Workflow start Immobilize Target Protein on Sensor Chip screen Inject Fragment Library (e.g., 200 µM) start->screen analyze Analyze Sensorgrams for Binding Events screen->analyze dose Dose-Response for Hits (Determine Affinity KD) analyze->dose end Validated Hits (Ranked by Affinity & LE) dose->end

Figure 2: High-level workflow for a primary SPR fragment screen.

Protocol 2: Fragment Screening by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for screening the newly synthesized library against a target protein.

  • Protein Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the surface using a standard mixture of EDC/NHS.

    • Immobilize the target protein to a density of 8,000-12,000 Response Units (RU). The causality here is to maximize the signal for small fragment binding while avoiding mass transport limitations.

    • Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without protein immobilization to enable background signal subtraction.

  • Primary Screen:

    • Prepare the fragment screening plates by diluting the DMSO stocks into an appropriate running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of 1-2%.

    • Inject each fragment over the target and reference surfaces for a defined association time (e.g., 60 seconds), followed by a dissociation time (e.g., 120 seconds).

    • A high-quality screen includes multiple buffer-only injections for double referencing and quality control.

  • Data Analysis and Hit Identification:

    • Process the raw data by subtracting the reference channel signal and buffer-only runs.

    • A "hit" is typically defined as a fragment that produces a reproducible and concentration-dependent binding response significantly above the noise level.

    • Causality: Fragments are small, so their binding response (in RU) will be low. A stable, rectangular-shaped sensorgram is characteristic of a specific interaction.

  • Hit Characterization:

    • For initial hits, perform a dose-response experiment by injecting a range of concentrations (e.g., 10 µM to 1 mM).

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kᴅ).

SPR Sensorgram CharacteristicsInterpretation
Fast On/Fast Off Kinetics Typical for a weak, specific fragment interaction.
Response > 2x Baseline Noise Potential hit, warrants further investigation.
Dose-Dependent Response Strong evidence of a specific binding event.
High Bulk Shift/No Curvature Likely non-specific binding or aggregation.

Protocol 3: Orthogonal Hit Validation by Saturation Transfer Difference (STD)-NMR

NMR is an excellent orthogonal method to confirm hits from a primary screen and eliminate artifacts.[12][13] STD-NMR is a ligand-observed experiment that identifies binders by detecting magnetization transfer from the protein to the bound ligand.[14]

  • Sample Preparation:

    • Prepare a solution of the target protein (5-20 µM) in a deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Add the fragment hit to the protein solution to a final concentration of 200-500 µM. The ligand-to-protein ratio should be high (e.g., 100:1) to ensure a pool of unbound ligand exists.

  • NMR Data Acquisition:

    • Acquire two ¹H NMR spectra: an "off-resonance" spectrum where the protein is not irradiated, and an "on-resonance" spectrum where protein resonances are selectively saturated.

    • The on-resonance irradiation frequency should be set to a region where only protein signals exist (e.g., -1 ppm), while the off-resonance frequency should be in a region with no signals (e.g., 30 ppm).

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close proximity to the protein.

    • Causality: Protons on the fragment receiving the transferred saturation (and thus appearing in the difference spectrum) are those that make direct contact with the protein surface. This validates the binding event and provides initial structural information about the binding epitope.

Hit Prioritization and Structural Validation

With a set of validated hits, the next step is to rank them to decide which are most promising for a resource-intensive hit-to-lead chemistry effort.

Ligand Efficiency (LE): The Key Metric for Hit Ranking

Ligand efficiency normalizes binding affinity for molecular size, providing a measure of how efficiently a fragment uses its atoms to bind.[15][16] It is a crucial metric for prioritizing fragments, as a high LE suggests that there is significant potential to improve potency through chemical elaboration.[17][18]

Formula: LE = -RT ln(Kᴅ) / N Where R is the gas constant, T is the temperature, Kᴅ is the dissociation constant, and N is the number of non-hydrogen (heavy) atoms.

A simplified, more practical calculation is often used: LE = 1.4 * pKᴅ / N Where pKᴅ = -log(Kᴅ)

A desirable LE for a fragment is typically ≥ 0.3.

Hypothetical FragmentKᴅ (µM)Heavy Atoms (N)pKᴅLigand Efficiency (LE)Priority
Spiro-Core-A 200203.700.26Low
Spiro-Core-B 500183.300.26 Low
Spiro-Core-C 150173.820.31 High
Spiro-Core-D 800223.100.20Low

Protocol 4: High-Level Workflow for X-ray Crystallography

The ultimate validation is a high-resolution crystal structure of the fragment bound to the target protein. This provides definitive proof of binding and a precise map for structure-based drug design.[19][20]

  • Crystallization: Obtain high-quality crystals of the target protein, ideally in an apo (ligand-free) form.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo crystals into a solution containing a high concentration (e.g., 1-10 mM) of the fragment hit and allow it to diffuse into the crystal. This is the most common method for fragments.

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.[21]

  • Structure Solution and Refinement: Process the diffraction data and solve the structure. A clear and unambiguous electron density for the fragment in the binding site confirms its binding mode.

Conclusion: A Complete FBDD Workflow

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold represents a best-in-class starting point for modern FBDD campaigns. Its inherent 3D character, favorable physicochemical properties, and suitability for rapid, vectorized elaboration make it an ideal core for building high-quality fragment libraries. By following a robust workflow of biophysical screening, orthogonal validation, and structure-based analysis, researchers can effectively leverage this scaffold to discover novel and potent lead compounds against a wide range of biological targets.

Figure 3: The integrated FBDD workflow using the spiro[3.6]decane scaffold.

References

  • PubMed. Practical aspects of NMR-based fragment screening. [Link]

  • PubMed. (2008-12-30). Ligand efficiency and fragment-based drug discovery. [Link]

  • Grokipedia. Ligand efficiency. [Link]

  • ACS Publications. Fragment-Based Lead Discovery Using X-ray Crystallography. [Link]

  • Sygnature Discovery. Fragment Screening By Crystallography: An Alternative To High Throughput Screening. [Link]

  • PubMed. Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]

  • SARomics. Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. [Link]

  • ResearchGate. Fragment-based screening using X-ray crystallography and NMR spectroscopy. [Link]

  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]

  • Practical Fragments. (2013-07-17). The rule of three at ten. [Link]

  • Creative Biostructure. NMR Spectroscopy in Fragment-Based Drug Design. [Link]

  • Wikipedia. Fragment-based lead discovery. [Link]

  • Repository of the Academy's Library. The Role of Ligand Efficiency Measures in Drug Discovery. [Link]

  • University of Pittsburgh. Methods for fragments screening using surface plasmon resonance. [Link]

  • Semantic Scholar. NMR screening in fragment-based drug design: a practical guide. [Link]

  • CNR-IRIS. NMR Screening Methods in Fragment-Based Drug Discovery. [Link]

  • Practical Fragments. (2011-11-10). Pushing the Rule of 3. [Link]

  • ResearchGate. The 'rule of three' for fragment-based drug discovery: Where are we now?. [Link]

  • PubMed. (2003-10-01). A 'rule of three' for fragment-based lead discovery?. [Link]

  • ResearchGate. (2025-08-10). Ligand efficiency and fragment-based drug discovery | Request PDF. [Link]

  • bioRxiv. (2020-12-23). Multiplexed experimental strategies for fragment library screening using SPR biosensors. [Link]

  • PubMed. Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. [Link]

  • DNDi. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. (2025-04-05). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]

  • PubMed. (2019-09-01). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. [Link]

  • PubMed. SPR-based fragment screening: advantages and applications. [Link]

  • Taylor & Francis. (2021-03-16). What makes a good fragment in fragment-based drug discovery?. [Link]

  • ResearchGate. (2025-08-10). SPR-based Fragment Screening: Advantages and Applications. [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Discovery. [Link]

  • PMC - NIH. Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. [Link]

  • One Nucleus. Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. [Link]

  • Drug Hunter. (2022-05-10). An Introduction to Fragment-Based Drug Discovery (FBDD). [Link]

  • ABL Blocks. tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. [Link]

  • PMC - NIH. Oxa-spirocycles: synthesis, properties and applications. [Link]

Sources

Applications of Spirocyclic Scaffolds in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds, characterized by two rings sharing a single atom, have transitioned from a structural curiosity to a privileged motif in modern drug discovery.[1] Their inherent three-dimensionality offers a compelling solution to the limitations of traditional flat, aromatic compounds, which often suffer from poor physicochemical properties and off-target effects.[1][2] This guide provides an in-depth exploration of the strategic application of spirocyclic scaffolds in medicinal chemistry, detailing their impact on pharmacological profiles and providing practical protocols for their synthesis. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: Escaping "Flatland" in Drug Design

For decades, medicinal chemistry has been dominated by aromatic, sp2-hybridized carbocycles and heterocycles. While synthetically accessible, this "flatland" of chemical space often leads to compounds with suboptimal drug-like properties. The introduction of a spirocenter, a quaternary carbon atom at the junction of two rings, imparts a rigid, three-dimensional (3D) topology to a molecule.[2][3] This fundamental structural change offers several distinct advantages:

  • Enhanced Three-Dimensionality and Increased sp3 Character: The defining feature of spirocycles is their non-planar nature.[2] This increased three-dimensionality, quantified by a higher fraction of sp3-hybridized carbons (Fsp3), is strongly correlated with improved clinical success rates.[4] A higher Fsp3 count often leads to better solubility, metabolic stability, and a more favorable overall pharmacokinetic profile.[4][5]

  • Conformational Rigidity and Pre-organization: The rigid framework of a spirocycle reduces the number of rotatable bonds in a molecule.[4] This conformational constraint can "pre-organize" the pharmacophoric elements into an optimal orientation for binding to a biological target, thereby increasing potency and reducing the entropic penalty upon binding.[6]

  • Improved Physicochemical Properties: The incorporation of spirocyclic scaffolds can significantly modulate a molecule's physicochemical properties. Azaspirocycles, for instance, have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their non-spirocyclic counterparts like piperazines and morpholines.[5] This can lead to improved ADME (Administration, Distribution, Metabolism, and Excretion) properties.

  • Enhanced Selectivity: The well-defined spatial arrangement of substituents around a spirocyclic core can lead to more precise interactions with the target protein, resulting in improved selectivity and a reduction in off-target effects.[4] For example, replacing the piperazine in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to a significant increase in selectivity for PARP-1.[4]

  • Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to novel and underexplored areas of chemical space, offering opportunities for the development of first-in-class therapeutics with strong intellectual property positions.[2]

Strategic Applications and Case Studies

The versatility of spirocyclic scaffolds is evident in the growing number of approved drugs and clinical candidates that incorporate these motifs.[7][8]

Oncology

Spirooxindoles are a prominent class of spirocyclic compounds that have shown significant promise as anticancer agents.[1] They have been found to inhibit crucial cancer-related targets such as MDM2, tubulin, and various kinases.[1]

  • Case Study: Apalutamide (ERLEADA®) Apalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer.[3] Its spirocyclic thiohydantoin moiety is crucial for its high affinity and selectivity for the androgen receptor.

Central Nervous System (CNS) Disorders

The ability of spirocycles to improve blood-brain barrier penetration and reduce off-target effects makes them attractive for CNS drug discovery.

  • Case Study: Buspirone (BUSPAR®) An anxiolytic agent, buspirone features a spiro-azaspirane scaffold.[3] This structural element contributes to its unique pharmacological profile as a serotonin 5-HT1A receptor agonist.[3]

  • Case Study: Fluspirilene This antipsychotic drug, discovered in 1963, incorporates a spiro-piperidine core.[3] It acts as a dopamine D2 and serotonin 5-HT2A receptor antagonist.[3]

Infectious Diseases

Spirocyclic compounds have demonstrated activity against a range of infectious agents.

  • Case Study: Griseofulvin One of the earliest spirocyclic drugs, approved in 1959, Griseofulvin is an antifungal agent used to treat skin and nail infections.[3] Its spirocyclic core is essential for its mechanism of action, which is thought to involve disruption of the fungal mitotic spindle.[3]

Cardiovascular and Metabolic Diseases
  • Case Study: Spironolactone (ALDACTONE®) A potassium-sparing diuretic, spironolactone contains a steroidal spironolactone core. It acts as an antagonist of the mineralocorticoid receptor.[3]

  • Case Study: Irbesartan (AVAPRO®) This antihypertensive drug features a spiro-cyclopentane moiety.[3] It is an angiotensin II receptor blocker.[3]

The following table summarizes key properties of these representative spirocyclic drugs:

Drug NameTherapeutic AreaSpirocyclic ScaffoldKey Target(s)
ApalutamideOncologyThiohydantoinAndrogen Receptor
BuspironeCNSAzaspirodecanedione5-HT1A Receptor
FluspirileneCNSPiperidineD2 and 5-HT2A Receptors
GriseofulvinAntifungalGrisanFungal tubulin
SpironolactoneCardiovascularSteroidal lactoneMineralocorticoid Receptor
IrbesartanCardiovascularImidazole-5-oneAngiotensin II Receptor

Experimental Protocols: Synthesis of Spirocyclic Scaffolds

The increasing availability of synthetic methodologies has made the incorporation of spirocyclic scaffolds more accessible to medicinal chemists.[7] Below are two representative protocols for the synthesis of common spirocyclic cores.

Protocol: Synthesis of a Spiro[3.3]heptane Derivative

Spiro[3.3]heptanes are valuable scaffolds due to their rigidity and defined exit vectors. This protocol outlines a general approach for their synthesis.

Workflow Diagram:

G cluster_0 Step 1: Cyclobutane Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Tosylation cluster_3 Step 4: Second Cyclobutane Formation A Diethyl malonate C Diethyl cyclobutane-1,1-dicarboxylate A->C NaOEt, EtOH B 1,3-Dibromopropane B->C D Cyclobutane-1,1-diyldimethanol C->D LiAlH4, THF E Cyclobutane-1,1-diylbis(methylene) bis(4-methylbenzenesulfonate) D->E TsCl, Pyridine F Spiro[3.3]heptane-2,6-dicarboxylic acid E->F Diethyl malonate, NaOEt, EtOH, then hydrolysis

Caption: Synthetic workflow for a spiro[3.3]heptane derivative.

Step-by-Step Methodology:

  • Cyclobutane Formation: To a solution of sodium ethoxide (2.1 eq.) in absolute ethanol, slowly add diethyl malonate (1.0 eq.). Stir for 30 minutes at room temperature. Add 1,3-dibromopropane (1.1 eq.) dropwise and reflux the mixture for 12 hours. After cooling, pour the reaction mixture into water and extract with diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield diethyl cyclobutane-1,1-dicarboxylate.

    • Causality: The sodium ethoxide acts as a base to deprotonate the active methylene group of diethyl malonate, forming a nucleophilic enolate. This enolate then undergoes a double alkylation with 1,3-dibromopropane to form the cyclobutane ring.

  • Reduction: To a stirred suspension of lithium aluminum hydride (2.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water. Filter the resulting precipitate and concentrate the filtrate to obtain cyclobutane-1,1-diyldimethanol.

    • Causality: Lithium aluminum hydride is a powerful reducing agent that reduces the ester functional groups to primary alcohols.

  • Tosylation: To a solution of cyclobutane-1,1-diyldimethanol (1.0 eq.) in pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq.) portion-wise. Stir the reaction at 0 °C for 4 hours and then at room temperature for 12 hours. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield the ditosylate.

    • Causality: The tosyl chloride reacts with the hydroxyl groups to form tosylates, which are excellent leaving groups for the subsequent nucleophilic substitution.

  • Second Cyclobutane Formation: In a similar manner to Step 1, react the ditosylate (1.0 eq.) with diethyl malonate (1.1 eq.) in the presence of sodium ethoxide (2.2 eq.) in ethanol. Following the reaction, perform an acidic workup and subsequent hydrolysis of the esters with aqueous HCl to afford spiro[3.3]heptane-2,6-dicarboxylic acid.

    • Causality: The enolate of diethyl malonate displaces the two tosylate leaving groups in an intramolecular fashion to form the second cyclobutane ring, creating the spirocyclic core.

Protocol: Synthesis of a Spiro-oxindole

Spiro-oxindoles are prevalent in many biologically active compounds. This protocol describes a three-component reaction to synthesize a spiro[indoline-3,4'-pyran] derivative.

Workflow Diagram:

G cluster_0 Three-Component Reaction A Isatin D Spiro[indoline-3,4'-pyran] derivative A->D B Malononitrile B->D C Dimedone C->D Piperidine, EtOH, Reflux

Caption: One-pot synthesis of a spiro-oxindole derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine isatin (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add piperidine (0.1 mmol) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure spiro[indoline-3,4'-pyran] derivative.

    • Causality: This is a domino Knoevenagel condensation/Michael addition/cyclization sequence. Piperidine acts as a base to catalyze the initial Knoevenagel condensation between isatin and malononitrile. The resulting intermediate then undergoes a Michael addition with the enolate of dimedone, followed by an intramolecular cyclization and dehydration to form the final spiro-pyran ring.

Conclusion and Future Perspectives

Spirocyclic scaffolds have firmly established their place as a valuable tool in the medicinal chemist's arsenal. Their unique three-dimensional and rigid nature provides a clear advantage in modulating biological activity and optimizing pharmacokinetic properties.[1] As synthetic methodologies continue to advance, allowing for more efficient and diverse access to these complex structures, the exploration of spirocyclic chemical space will undoubtedly expand.[1][9] The continued application of these privileged scaffolds holds great promise for the discovery of the next generation of innovative therapeutics.

References

  • Anonymous. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis. Retrieved from [Link]

  • Anonymous. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Retrieved from [Link]

  • Anonymous. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Anonymous. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. ResearchGate. Retrieved from [Link]

  • Anonymous. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Retrieved from [Link]

  • Anonymous. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. Retrieved from [Link]

  • Anonymous. (2018). New development in the enantioselective synthesis of spiro compounds. Royal Society of Chemistry. Retrieved from [Link]

  • Anonymous. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Library of Medicine. Retrieved from [Link]

  • Anonymous. (n.d.). Spirocyclic derivatives as antioxidants: a review. PubMed Central. Retrieved from [Link]

  • Anonymous. (n.d.). Examples of pharmaceutically important compounds bearing a spirocyclic motif. ResearchGate. Retrieved from [Link]

  • Anonymous. (n.d.). Examples of approved and late clinical trial spirocyclic drugs. ResearchGate. Retrieved from [Link]

Sources

Application Note: Strategic Design of Novel Kinase Inhibitors Using the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Kinase Inhibitor Design

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] Consequently, kinase inhibitors have become a major focus of therapeutic drug development.[1][3] Historically, many kinase inhibitors have been designed based on flat, aromatic structures, which can sometimes lead to challenges in achieving selectivity and favorable pharmacokinetic properties.[4] To overcome these limitations, medicinal chemistry has seen a paradigm shift towards more three-dimensional molecular architectures—an "escape from flatland."[4]

Spirocyclic scaffolds are at the forefront of this movement.[4][5][6] These unique structures, where two rings are joined by a single common atom, introduce conformational rigidity and a defined three-dimensional arrangement of substituents.[5][7][8] This rigidity can lock a molecule into a bioactive conformation, enhancing binding affinity and selectivity for the target kinase.[7][8] Furthermore, the increased fraction of sp3-hybridized carbons in spirocyclic compounds often correlates with improved physicochemical properties such as higher solubility, better metabolic stability, and decreased lipophilicity.[5][7]

This application note provides a comprehensive guide to leveraging the novel 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold for the design and synthesis of a new generation of kinase inhibitors. We will detail a strategic workflow from scaffold elaboration to biochemical and cellular characterization, providing field-proven insights and detailed protocols for researchers in drug discovery.

The Core Scaffold: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The selected scaffold, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, offers several strategic advantages for kinase inhibitor design:

  • Orthogonal Functionality: The presence of a Boc-protected secondary amine and a free secondary amine allows for sequential, controlled chemical modifications.[9][10] The Boc (tert-butyloxycarbonyl) group is a widely used protecting group that is stable under many reaction conditions but can be easily removed with acid.[9][11]

  • Defined Vectorial Display: The spirocyclic core orients the substituents in distinct vectors, enabling precise probing of the kinase active site.

  • Favorable Physicochemical Properties: The oxa- and aza-heteroatoms can engage in hydrogen bonding interactions and improve aqueous solubility.

Caption: Core structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Experimental Workflow: From Scaffold to Candidate

The development of novel kinase inhibitors from the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold follows a logical, multi-step process. This workflow is designed to be a self-validating system, where each stage provides critical data to inform the next.

workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Screening & Profiling cluster_validation Phase 3: Validation start 2-Boc-8-oxa-2,5-diaza- spiro[3.6]decane step1 Step 1: Derivatization of free amine (N-H) start->step1 step2 Step 2: Boc Deprotection step1->step2 step3 Step 3: Derivatization of second amine step2->step3 library Focused Inhibitor Library step3->library biochem Biochemical Assays (e.g., ADP-Glo) library->biochem cellular Cellular Target Engagement (e.g., NanoBRET) biochem->cellular selectivity Kinase Selectivity Panel cellular->selectivity downstream Downstream Signaling (Western Blot) selectivity->downstream prolif Cell Proliferation Assay downstream->prolif lead Lead Candidate prolif->lead

Caption: High-level workflow for kinase inhibitor development.

Part 1: Synthesis of a Focused Inhibitor Library

The core of this approach lies in the systematic construction of a library of diverse molecules around the spirocyclic core. A common strategy in kinase inhibitor design is to append a "hinge-binding" motif and a "selectivity-determining" fragment.

Protocol 1.1: General Two-Step Synthesis

This protocol outlines the synthesis of a candidate inhibitor where different R1 and R2 groups are introduced sequentially.

Step 1: Acylation of the Free Amine (R1 introduction)

  • Dissolve 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in dichloromethane (DCM, 10 mL/mmol).

  • Add triethylamine (1.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add the desired acyl chloride or sulfonyl chloride (R1-COCl or R1-SO2Cl, 1.1 eq).

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality: This step attaches the first diversity element (R1). The Boc group protects the other nitrogen, ensuring site-selective modification.[10]

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of DCM and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer and concentrate to yield the deprotected amine.

Causality: Acid-labile removal of the Boc group unmasks the second amine for further functionalization.[9]

Step 3: Functionalization of the Second Amine (R2 introduction)

  • Dissolve the deprotected amine from Step 2 in a suitable solvent such as DCM or DMF.

  • Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq).

  • Add the second diversification reagent (e.g., R2-X, where X is a leaving group) and stir at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Work up the reaction as appropriate for the specific chemistry being performed, typically involving aqueous extraction and purification by chromatography or recrystallization.

Causality: This final step installs the second element of diversity (R2), completing the synthesis of the target inhibitor.

Part 2: Biochemical and Cellular Characterization

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify potent and selective inhibitors.

Protocol 2.1: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[12]

Materials:

  • Kinase of interest (e.g., a specific tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • Synthesized inhibitors

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

Method:

  • Compound Preparation: Prepare a serial dilution of the synthesized inhibitors in 100% DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is proportional to the ADP produced and thus to kinase activity.[12]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Illustrative Data:

Compound IDR1 GroupR2 GroupKinase X IC50 (nM)
SPIRO-0014-AnilinopyrimidinePhenyl750
SPIRO-0024-Anilinopyrimidine3-Chlorophenyl120
SPIRO-003 4-Anilinopyrimidine 3-Trifluoromethylphenyl 18
SPIRO-004QuinazolinePhenyl>10,000

This is hypothetical data for illustrative purposes.

Protocol 2.2: Cellular Target Engagement Assay (NanoBRET™)

Biochemical potency does not always translate to cellular efficacy.[13] A target engagement assay confirms that the inhibitor can bind to its target in a live-cell environment.

Method:

  • Cell Culture: Use a cell line that has been engineered to express the kinase of interest as a NanoLuc® fusion protein.

  • Assay Preparation: Plate the cells in a 96-well plate and incubate overnight.

  • Compound Treatment: Treat the cells with serially diluted inhibitors.

  • Tracer Addition: Add the NanoBRET™ tracer specific for the kinase and incubate.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio. A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor, confirming target engagement.

Part 3: Selectivity and Downstream Effects

A successful kinase inhibitor should be selective for its intended target to minimize off-target effects.[1]

Protocol 3.1: Kinase Selectivity Profiling

Screen the most promising compounds (e.g., SPIRO-003) against a broad panel of kinases (e.g., >200 kinases) at a fixed concentration (e.g., 1 µM). This is often performed as a service by specialized companies. The results will reveal the selectivity profile of the inhibitor.

Protocol 3.2: Western Blot for Downstream Signaling

To confirm that target engagement leads to functional inhibition of the signaling pathway, perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase.

signaling_pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec Binds KinaseX Kinase X (Target) Rec->KinaseX Activates Substrate Downstream Substrate KinaseX->Substrate Phosphorylates pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate CellResponse Cellular Response (Proliferation, Survival) pSubstrate->CellResponse Triggers Inhibitor SPIRO-003 Inhibitor->KinaseX Inhibits

Caption: A representative kinase signaling pathway.

Method:

  • Culture an appropriate cell line and starve overnight to reduce basal signaling.

  • Pre-treat cells with various concentrations of the inhibitor (e.g., SPIRO-003) for 1-2 hours.

  • Stimulate the cells with a growth factor known to activate the kinase pathway.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the phosphorylated substrate (p-Substrate) and the total substrate (as a loading control).

  • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands.

A dose-dependent decrease in the p-Substrate signal, with no change in the total substrate, confirms functional inhibition of the kinase in cells.

Conclusion

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its inherent three-dimensionality and capacity for controlled, sequential derivatization provide a robust platform for exploring chemical space and optimizing interactions within the kinase active site. By following a systematic workflow of synthesis, biochemical screening, and cellular validation, researchers can efficiently identify potent and selective lead compounds with improved drug-like properties, ultimately accelerating the journey from the lab to the clinic.

References

  • Bøged, S. S., & Jensen, A. A. (2018). Recent advances in the medicinal chemistry of spirocyclic scaffolds. European Journal of Medicinal Chemistry. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • Cohen, P., & Tcherpakov, M. (2010). Will the kinases provide the next generation of drug targets? Nature Reviews Drug Discovery. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]

  • Hiesinger, K., Dar’in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.[Link]

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: a rule of thumb for the design of lead-like compound libraries. Journal of Medicinal Chemistry. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells.[Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]

  • PubChem. Spiro[3.6]decane.[Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered during the purification of this spirocyclic diamine derivative.

Hypothetical Synthetic Context

To effectively address purification challenges, we must first consider the potential impurities that may arise during the synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. A plausible two-step synthetic route is proposed below:

Step 1: Synthesis of the Spirocyclic Diamine Core

A potential route to the core 8-oxa-2,5-diaza-spiro[3.6]decane involves a double Michael addition of a suitable amine to a cyclobutanone derivative, followed by reductive amination. Alternatively, a reaction between a diepoxide and a diamine could form the oxa-diaza core. For the purpose of this guide, we will consider a synthesis involving the reaction of a cyclobutanone precursor with a diamine, followed by cyclization.

Step 2: Mono-Boc Protection

The selective mono-Boc protection of the resulting diamine is a critical step. This is often achieved by reacting the diamine with di-tert-butyl dicarbonate (Boc₂O) under carefully controlled conditions to favor the formation of the mono-protected product over the di-protected byproduct. A common method involves the monoprotonation of the diamine with one equivalent of acid, followed by the addition of Boc₂O.[1][2]

Based on this synthetic approach, a range of impurities can be anticipated in the crude product mixture, which will be the focus of our purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane?

A1: Based on the proposed synthesis, the primary impurities are likely to be:

  • Unreacted 8-oxa-2,5-diaza-spiro[3.6]decane: The starting diamine is highly polar and may be difficult to separate if the reaction does not go to completion.

  • Di-Boc protected 8-oxa-2,5-diaza-spiro[3.6]decane: Over-reaction during the Boc protection step is a common side reaction.[3]

  • Unreacted di-tert-butyl dicarbonate (Boc₂O) and its byproducts: Residual Boc₂O and its decomposition products can contaminate the final product.[4]

  • tert-Butanol: A byproduct of the Boc protection reaction.

  • Side-products from t-butyl cation alkylation: The t-butyl cation generated during the Boc protection can alkylate nucleophilic sites on your target molecule or other species present.[5][6]

Q2: My Boc-protected amine appears to be degrading on the silica gel column. What is happening and how can I prevent it?

A2: Standard silica gel is slightly acidic, which can lead to the partial cleavage of the acid-labile Boc protecting group.[5] This degradation will result in the formation of the free diamine, which is very polar and will likely stick to the column or streak, leading to poor separation and yield. To mitigate this, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a volatile base, such as 1-3% triethylamine (TEA) or ammonium hydroxide in methanol, before loading your sample.[7]

  • Use an alternative stationary phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded silica phase such as amine-functionalized silica.[8]

Q3: I am having trouble crystallizing my final product; it keeps oiling out. What can I do?

A3: "Oiling out" is a common problem, especially with polar molecules that have strong intermolecular interactions. Here are several strategies to induce crystallization:

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent should dissolve the compound when hot but not when cold.[9] Experiment with a variety of solvents and solvent mixtures. For polar compounds, consider solvent pairs like ethanol/water, acetone/water, or for less polar systems, hexane/ethyl acetate.[10]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.[11]

  • Seed Crystals: If you have a small amount of pure, solid material, adding a seed crystal to the cooled, saturated solution can initiate crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[10]

  • Co-crystallization: If your compound has acidic or basic functionalities, forming a salt with a suitable counter-ion can sometimes facilitate crystallization.[12]

Troubleshooting Guide for Purification

This section addresses specific issues you may encounter during the purification of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Flash Column Chromatography
Problem Potential Cause(s) Solution(s)
Streaking of the main product spot on TLC and poor separation on the column. The free amine groups of the spirodiamine core are interacting strongly with the acidic silanol groups on the silica gel. This is a common issue with polar amines.[11][13]Add a competing base to your eluent system. A common choice is 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide in your polar solvent (e.g., methanol). This will neutralize the acidic sites on the silica and improve the peak shape.[8]
The desired product co-elutes with a less polar impurity. The impurity is likely the di-Boc protected byproduct, which has a similar polarity to your mono-Boc product.Optimize your solvent system. A less polar solvent system with a shallow gradient may improve separation. Consider using a different solvent system altogether, for example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system.
The desired product appears to be decomposing on the column. The Boc group is acid-labile and can be cleaved by the acidic nature of the silica gel.Deactivate the silica gel by pre-flushing the column with your eluent containing triethylamine. Alternatively, use a neutral stationary phase like alumina.[8]
The product does not elute from the column, even with a highly polar solvent system. This could be due to the presence of a significant amount of the highly polar, unprotected diamine starting material, or decomposition of the Boc group on the column leading to the free diamine.Confirm the identity of the material on the column by TLC analysis of a small sample scraped from the top of the column. If it is the free diamine, you may need to re-protect the crude mixture and purify again. To avoid this, ensure your Boc protection reaction has gone to completion.
Recrystallization
Problem Potential Cause(s) Solution(s)
The compound "oils out" instead of crystallizing. The solubility of your compound in the chosen solvent is too high, even at low temperatures, or the cooling process is too rapid.Screen for a different solvent or solvent pair. A good starting point is a solvent in which your compound is sparingly soluble at room temperature but readily soluble when hot.[9] Try a two-solvent system where the compound is soluble in the first solvent and insoluble in the second. Dissolve in the first solvent and slowly add the second until the solution becomes turbid, then heat to clarify and cool slowly.[4]
No crystals form, even after cooling. The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.Slowly evaporate some of the solvent to increase the concentration. Add a seed crystal of the pure compound. Scratch the inner surface of the flask with a glass rod.[10]
The recovered crystals are not pure. The chosen solvent dissolves the impurities as well as the product, leading to co-crystallization. The cooling was too fast, trapping impurities in the crystal lattice.Wash the filtered crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.[11] Perform a second recrystallization with a different solvent system.

Experimental Protocols

Flash Column Chromatography Protocol

Objective: To purify crude 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane from less polar (di-Boc) and more polar (free diamine) impurities.

Materials:

  • Crude 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • TLC Analysis: Develop a TLC method to visualize your crude product. A good starting solvent system is 5-10% MeOH in DCM with 1% TEA. The desired mono-Boc product should have an Rf of ~0.3-0.4. The di-Boc impurity will have a higher Rf, and the free diamine will remain at the baseline.

  • Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 2% MeOH in DCM with 1% TEA) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which often gives better separation.[14] Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a low polarity solvent system (e.g., 2% MeOH in DCM with 1% TEA). Gradually increase the polarity of the eluent (e.g., to 5-10% MeOH in DCM with 1% TEA) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Recrystallization Protocol

Objective: To obtain highly pure, crystalline 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Materials:

  • Purified (by chromatography) or crude 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

  • Crystallization solvents (e.g., Ethyl acetate, Hexanes, Ethanol, Water)

  • Erlenmeyer flask, condenser, heating mantle, ice bath, filtration apparatus

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A two-solvent system (e.g., ethyl acetate/hexanes) is often effective.

  • Dissolution: Place the compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) until it is fully dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Workflows

Purification Workflow

PurificationWorkflow Crude Crude Product TLC TLC Analysis (DCM/MeOH/TEA) Crude->TLC Flash Flash Column Chromatography (Silica Gel, DCM/MeOH/TEA gradient) TLC->Flash Fractions Collect & Analyze Fractions Flash->Fractions Pure_Fractions Combine Pure Fractions Fractions->Pure_Fractions Evaporation Solvent Evaporation Pure_Fractions->Evaporation Purified_Product Purified Product (Oil or Solid) Evaporation->Purified_Product Recrystallization Recrystallization (e.g., EtOAc/Hexanes) Purified_Product->Recrystallization Crystals Collect & Dry Crystals Recrystallization->Crystals Final_Product High Purity Crystalline Product Crystals->Final_Product TroubleshootingTree Start Purification Issue Streaking Streaking on TLC/Column? Start->Streaking Add_Base Add 1% TEA to Eluent Streaking->Add_Base Yes Coelution Co-elution of Impurities? Streaking->Coelution No Optimize_Gradient Optimize Solvent Gradient (shallower gradient) Coelution->Optimize_Gradient Yes Oiling_Out Oiling Out During Recrystallization? Coelution->Oiling_Out No Change_Solvent Change Solvent System (e.g., to DCM/MeOH) Optimize_Gradient->Change_Solvent Screen_Solvents Screen Different Solvents/ Solvent Pairs Oiling_Out->Screen_Solvents Yes Slow_Cooling Ensure Slow Cooling Screen_Solvents->Slow_Cooling

Caption: Decision tree for troubleshooting common purification issues.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
  • BenchChem. (2025).
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Ghosal, A., & Guria, M. (2010). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Journal of mass spectrometry : JMS, 45(11), 1298–1308. [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). BOC Deprotection. Retrieved from [Link]

  • Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991). High-Field FT NMR Application of Mosher's Method. The Absolute Configurations of Marine Terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. [Link]

  • Ralph, M. S., & Roesner, R. A. (2003).
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina [Video]. YouTube. [Link]

  • Takeda, K., Ayabe, A., Suzuki, H., & Harigaya, Y. (1994). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Tetrahedron, 50(29), 8781-8794.
  • Biocyclopedia. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?
  • Stepanov, A. A., Zlotin, S. G., & Strelenko, Y. A. (2010). Cyclobutane-derived diamines: synthesis and molecular structure. Tetrahedron, 66(36), 7247-7252.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Polasek, M., Pira, O., Simek, P., & Gelb, M. H. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1785–1794. [Link]

  • Sorbent Technologies, Inc. (2025).
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 22-26.
  • BenchChem. (2025). Troubleshooting guide for the purification of polar quinoline compounds. BenchChem.
  • Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México.
  • YouTube. (2015, October 26).
  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine.
  • Sigma-Aldrich. (2023).
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • Ha, H. J., Lee, S. K., & Park, Y. S. (2007). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • Encyclopedia.pub. (2020). Epoxide Synthesis and Ring-Opening Reactions.
  • Pittelkow, M., et al. (2007).
  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. [Image].
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (n.d.). Synthesis of bicyclic spirodiamines and proposed key reaction intermediate. [Image].
  • ResearchGate. (2007). Selective Mono‐BOC Protection of Diamines.
  • ChemistryViews. (2012).
  • ResearchGate. (n.d.). Synthesis of the diamines from epoxide derivatives. [Image].
  • National Institutes of Health. (2025). Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides.
  • Reddit. (2023).
  • Sigma-Aldrich. (n.d.). Troubleshooting Liquid Chromatographic Separations: Avoiding Common Issues through Informed Method Development Practices.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles.
  • (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference.
  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • National Institutes of Health. (2022).
  • National Institutes of Health. (2023).
  • ResearchGate. (2025).

Sources

Technical Support Center: Overcoming Challenges in Spirocyclic Alcohol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with purifying spirocyclic alcohols. The inherent three-dimensionality and potential for multiple stereocenters in spirocycles demand carefully considered purification strategies.[1][2][3] This document provides direct answers to common problems and in-depth troubleshooting guides based on established scientific principles and field-proven experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered during the purification of spirocyclic alcohols.

Q1: What are the most common impurities I should expect after synthesizing a spirocyclic alcohol?

A: Impurities are highly dependent on the synthetic route. However, common classes include:

  • Unreacted Starting Materials: Particularly the ketone and the nucleophile used to form the alcohol.

  • Reaction Byproducts: Such as products from self-condensation of the starting ketone or elimination of the alcohol to form an olefin.

  • Stereoisomers: Diastereomers and enantiomers are common, especially if the reaction is not stereoselective.

  • Solvent and Reagent Residue: Residual solvents or reagents (e.g., catalysts, bases) used in the reaction or workup.

  • Degradation Products: Spirocyclic alcohols can be sensitive to acidic or basic conditions, potentially leading to ring-opening or rearrangement.[4]

A preliminary purity assessment by techniques like LC-MS and NMR is critical to identify the nature of the impurities before selecting a purification method.[5][]

Q2: My spirocyclic alcohol is a thick oil and won't crystallize. What are my options?

A: "Oiling out" is a common problem, especially for low-melting compounds or when residual impurities are present.[7]

  • High-Performance Flash Chromatography: This is the most direct and versatile approach. It offers better separation than traditional gravity columns and is effective for removing both polar and nonpolar impurities.[8]

  • Solvent System Screening for Recrystallization: Do not give up on crystallization immediately. A systematic screen of solvent pairs (e.g., a "good" solvent like ethyl acetate or dichloromethane paired with a "poor" anti-solvent like hexanes or heptane) can often induce crystallization.[9][10]

  • Trituration: If the oil is highly viscous, stirring it vigorously with a poor solvent (like cold hexanes) can sometimes cause the desired compound to solidify by washing away impurities that inhibit crystallization.

  • Kugelrohr Distillation: For thermally stable, non-isomeric oils, short-path distillation under high vacuum can be an effective purification method.

Q3: How do I separate diastereomers of my spirocyclic alcohol?

A: Diastereomers have different physical properties and can typically be separated by standard chromatographic techniques.

  • Flash Column Chromatography: This is the workhorse method. The key is methodical solvent screening using Thin Layer Chromatography (TLC) to find a mobile phase that provides the best possible separation (ΔRf). Sometimes, switching from a standard silica gel to a diol- or cyano-bonded phase can drastically improve selectivity.[11]

  • Recrystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be a highly effective and scalable purification method.[12]

Q4: My spirocyclic alcohol is a racemic mixture. How can I separate the enantiomers?

A: Separating enantiomers requires a chiral environment.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common analytical and preparative method. It involves using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer.[14] Polysaccharide-based CSPs are often the most successful for separating alcohols.[11][14]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC, often providing faster separations and using less organic solvent.[15][16] It is particularly effective for chiral separations on polysaccharide-based columns.[11]

  • Diastereomeric Salt Resolution/Derivatization: This classical approach involves reacting the racemic alcohol with a chiral resolving agent (e.g., a chiral acid) to form diastereomeric esters.[17] These diastereomers can then be separated by standard chromatography or recrystallization, followed by hydrolysis to recover the pure enantiomers of the alcohol.[17]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Flash Column Chromatography

Flash chromatography is often the first line of defense. However, the unique steric hindrance and polarity of spirocyclic alcohols can lead to common issues like poor separation, band tailing, or product decomposition.

Problem: Poor Separation (Co-elution of Impurities)

  • Causality: The mobile phase polarity is either too high (moving everything too quickly) or too low (causing excessive band broadening). Alternatively, the stationary phase (typically silica gel) may not have the right selectivity for your specific compound and impurities.

  • Solution Workflow:

    • Re-evaluate TLC: Screen a wider range of solvent systems. Test ternary mixtures (e.g., Hexane/Ethyl Acetate/DCM) or add a small amount of a polar modifier like methanol or a basic modifier like triethylamine if your compound is basic.

    • Adjust Polarity: Aim for a target Rf value of 0.2-0.35 for your desired compound on the TLC plate. This generally provides the optimal balance of retention and band sharpness on the column.[4]

    • Change Stationary Phase: If silica gel fails, consider alternative stationary phases. For polar spirocyclic alcohols, reversed-phase (C18) chromatography can be an excellent option. For compounds with specific functional groups, alumina or phases like diol or cyano may offer different selectivity.[11][15]

Problem: Severe Peak Tailing

  • Causality: Peak tailing for alcohols on silica gel is often caused by strong hydrogen bonding interactions with acidic silanol groups on the silica surface. This is especially problematic for sterically hindered alcohols where the hydroxyl group is less accessible.

  • Solution Workflow:

    • Add a Polar Modifier: Add a small percentage (0.5-2%) of methanol or isopropanol to your mobile phase. This alcohol will compete with your compound for the active sites on the silica, reducing tailing.

    • Add a Basic/Acidic Modifier: If your spirocycle contains a basic nitrogen, adding a small amount of triethylamine (~0.1-1%) can dramatically improve peak shape. Conversely, if it's an acidic compound, adding acetic acid can help.

    • Use Deactivated Silica: For highly sensitive compounds, you can use silica gel that has been "deactivated" by treating it with a base like triethylamine before packing the column.[4]

G start Start: Poor Separation or Peak Tailing check_rf Is Target Compound Rf between 0.2-0.35 on TLC? start->check_rf adjust_polarity Adjust Mobile Phase Polarity (e.g., change Hex/EtOAc ratio) check_rf->adjust_polarity No check_tailing Is Peak Tailing Severe? check_rf->check_tailing Yes adjust_polarity->check_rf Re-evaluate add_modifier Add Modifier to Mobile Phase: - 0.5-2% MeOH for H-bonding - 0.1% TEA for bases - 0.1% AcOH for acids check_tailing->add_modifier Yes change_stationary_phase Change Stationary Phase: - Reversed-Phase (C18) - Alumina (Basic/Neutral) - Cyano or Diol Phase check_tailing->change_stationary_phase No, still poor separation success Successful Purification add_modifier->success change_stationary_phase->success

Caption: Decision workflow for troubleshooting common flash chromatography issues.

Guide 2: Developing a Recrystallization Protocol

Recrystallization is a powerful, cost-effective method for achieving high purity, but finding the right conditions is key.[7][18] The principle relies on the desired compound having high solubility in a hot solvent and low solubility in the same solvent when cold, while impurities remain in solution.[10][12]

Q: How do I systematically find the right solvent for my spirocyclic alcohol?

A: A systematic screening process is the most efficient approach. The ideal solvent will dissolve your compound completely when boiling but yield a high recovery of crystals upon cooling.[10]

Step-by-Step Solvent Screening Protocol:

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Single Solvent Test: To each tube, add a different solvent (see table below) dropwise at room temperature. A good candidate solvent will NOT dissolve the compound at room temp.

  • Heating Test: For solvents that did not dissolve the material at room temperature, heat the mixture to boiling. A good candidate solvent WILL dissolve the compound completely at or near its boiling point.

  • Cooling Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will produce a large quantity of crystals.

  • Solvent Pair Test: If no single solvent is ideal, try a solvent pair.[9] Dissolve the compound in a small amount of a "good" solvent (one in which it is very soluble) at room temperature. Then, add a "poor" anti-solvent (one in which it is insoluble) dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then cool as in step 4.

Solvent ClassExample SolventsPolarityGood for Dissolving...Common Anti-Solvents
Nonpolar Hexanes, HeptaneVery LowNonpolar compoundsDichloromethane, Ethyl Acetate
Ethers Diethyl Ether, MTBELowModerately nonpolar compoundsHexanes, Water
Halogenated Dichloromethane (DCM)MediumWide range of compoundsHexanes, Diethyl Ether
Esters Ethyl Acetate (EtOAc)MediumCompounds with H-bond acceptorsHexanes, Heptane
Ketones AcetoneMedium-HighPolar compoundsHexanes, Water
Alcohols Isopropanol, EthanolHighPolar, H-bonding compoundsWater, Diethyl Ether
Aqueous WaterVery HighVery polar, ionic compoundsEthanol, Acetone
Guide 3: Chiral Separation Strategy

The stereochemical purity of spirocyclic alcohols is often paramount for their function in drug development.[14] Choosing between HPLC and SFC for chiral separation is a key decision.

Q: Should I use Chiral HPLC or Chiral SFC?

A: The choice depends on the compound's properties, required scale, and available equipment.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Strengths: Ubiquitous technology, vast library of available chiral stationary phases (CSPs). Normal-phase (NP-HPLC) is often the preferred starting point for alcohols due to strong hydrogen bonding interactions that enhance chiral recognition.[14] Reversed-phase (RP-HPLC) is useful for more polar spirocycles or when LC-MS compatibility is needed.[14]

    • Weaknesses: Can use large volumes of potentially toxic organic solvents; separations can be slower than SFC.

  • Chiral Supercritical Fluid Chromatography (SFC):

    • Strengths: Significantly faster separations, higher efficiency, and reduced organic solvent consumption (uses compressed CO2 as the primary mobile phase).[15][16] It is considered a "green" technology.

    • Weaknesses: Requires specialized equipment; method development can be complex as pressure, temperature, and co-solvent composition all impact separation.[19]

G start Start: Need to Separate Enantiomers check_sfc Is SFC equipment available? start->check_sfc use_sfc Primary Choice: Chiral SFC - Screen polysaccharide CSPs - Use alcohol co-solvents (MeOH, EtOH) - Fast, green, high-efficiency check_sfc->use_sfc Yes use_hplc Primary Choice: Chiral HPLC - Screen polysaccharide CSPs - Start with Normal Phase (e.g., Hexane/IPA) - Methodical, widely available check_sfc->use_hplc No end_sfc Separation Complete use_sfc->end_sfc check_scale Is preparative scale (>1g) required? use_hplc->check_scale consider_derivatization Alternative: Diastereomeric Derivatization - React with chiral acid (e.g., Mosher's) - Separate diastereomers via Flash/Recryst. - Hydrolyze to recover enantiomers check_scale->consider_derivatization Yes, and HPLC is slow end_hplc Separation Complete check_scale->end_hplc No, or HPLC is efficient end_deriv Separation Complete consider_derivatization->end_deriv

Caption: Decision logic for choosing an appropriate chiral separation strategy.

References

  • A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of Spiro Alcohols. Benchchem.
  • Screening strategy for chiral and achiral separations in supercritical fluid chromatography mode. PubMed.
  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. Phenomenex.
  • Recrystallization. Unknown Source.
  • Alternative method of recrystallization at room temperature (using 2 solvents). ECHEMI.
  • Preparative Achiral and Chiral SFC – Method Development, Stationary Phases, and Mobile Phases. ResearchGate. Available at: [Link]

  • Recrystallization-1.pdf. Unknown Source.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]

  • Impurity Synthesis And Identification. SpiroChem. Available at: [Link]

  • Chiral Separation Using SFC and HPLC. Shimadzu. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Unknown Source.
  • Troubleshooting Flash Column Chromatography. University of Rochester. Available at: [Link]

  • Direct chiral HPLC separation on CSPs. Chiralpedia. Available at: [Link]

  • Spiro compound. Wikipedia. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. National Institutes of Health. Available at: [Link]

  • A Comparative Guide to the Structural and Reactivity Landscape of Spiro Alcohols: Featuring Spiro[3.5]nonan-1-ol. Benchchem.

Sources

Technical Support Center: Synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. Our focus is on the practical challenges and common byproducts encountered during this multi-step synthesis, offering scientifically grounded solutions to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

The synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a valuable spirocyclic building block in medicinal chemistry, presents two primary challenges. The first is the construction of the unique spiro[3.6]decane core of the parent diamine, 8-oxa-2,5-diaza-spiro[3.6]decane. The second, and often more problematic, is the selective mono-Boc protection of this symmetrical diamine. The inherent similarity in the reactivity of the two secondary amine groups makes achieving high yields of the desired mono-protected product a significant hurdle, often leading to a mixture of products.[1]

This guide will dissect these challenges, providing a logical framework for identifying and mitigating the formation of common byproducts.

Part 1: Troubleshooting Guide - Common Byproducts and Mitigation Strategies

This section addresses specific issues that may arise during the synthesis, with a focus on byproduct identification and prevention.

Issue 1: Presence of a Higher Molecular Weight Byproduct with Double Boc Protection

Symptom: Your reaction crude, upon analysis by LC-MS or ¹H NMR, shows a significant peak corresponding to a mass of 342.45 g/mol , and the NMR spectrum displays a doubling of the Boc-group protons relative to the spirocyclic core protons.

Root Cause: This byproduct is almost certainly the di-Boc protected species, tert-butyl 5-(tert-butoxycarbonyl)-8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. Due to the symmetrical nature of the parent diamine, 8-oxa-2,5-diaza-spiro[3.6]decane, the two secondary amine functionalities exhibit similar nucleophilicity. Consequently, a second molecule of di-tert-butyl dicarbonate (Boc₂O) can react with the newly formed mono-Boc product.

Mitigation Strategies:

  • Stoichiometric Control of Boc Anhydride:

    • Rationale: Limiting the amount of the Boc-protecting agent is the most direct way to disfavor the formation of the di-protected species.

    • Protocol: Use a slight excess, but no more than 1.1-1.2 equivalents, of Boc₂O relative to the starting diamine. Some protocols even suggest using a substoichiometric amount (e.g., 0.8 equivalents) to maximize the yield of the mono-protected product, accepting that some starting material will remain unreacted.

  • Slow Addition of Boc Anhydride:

    • Rationale: Adding the Boc₂O solution dropwise over an extended period at a low temperature (e.g., 0 °C) helps to maintain a low concentration of the reagent in the reaction mixture. This kinetically favors the reaction with the more abundant starting diamine over the less concentrated mono-Boc product.

  • Acid-Mediated in situ Mono-Protonation:

    • Rationale: The addition of one equivalent of a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), will protonate one of the amine groups, rendering it non-nucleophilic.[2][3][4][5] The remaining free amine can then react with the Boc anhydride.

    • Protocol:

      • Dissolve the diamine in a suitable solvent (e.g., methanol).

      • Cool the solution to 0 °C.

      • Slowly add one equivalent of a solution of HCl in methanol or another appropriate solvent.

      • Stir for 30 minutes to allow for equilibration.

      • Proceed with the slow addition of Boc₂O.

      • Upon completion, the reaction will require a basic workup to neutralize the acid and deprotonate the ammonium salt of the product.

Issue 2: Unreacted Starting Material in the Final Product

Symptom: A significant amount of the starting diamine, 8-oxa-2,5-diaza-spiro[3.6]decane (MW: 142.20 g/mol ), is observed in the crude reaction mixture.

Root Cause: This is a common consequence of strategies aimed at minimizing di-Boc formation, particularly when using substoichiometric amounts of Boc₂O. Incomplete reaction can also result from insufficient reaction time or deactivation of the Boc anhydride.

Mitigation and Purification:

  • Reaction Monitoring:

    • Rationale: Closely monitor the reaction progress using TLC or LC-MS to ensure the consumption of the starting material to the desired extent.

  • Purification Strategy:

    • Rationale: The significant difference in polarity and basicity between the unprotected diamine, the mono-Boc product, and the di-Boc byproduct allows for effective separation.

    • Protocol for Separation:

      • After the reaction, perform an acidic aqueous wash (e.g., with 1M HCl). The unreacted diamine and the desired mono-Boc product will be protonated and move to the aqueous layer, while the non-basic di-Boc byproduct will remain in the organic layer.

      • Separate the layers. The organic layer containing the di-Boc byproduct can be discarded or the byproduct isolated if desired.

      • Basify the aqueous layer with a base such as sodium hydroxide or sodium bicarbonate to a pH of 9-10.

      • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The mono-Boc product and the unreacted diamine will be extracted into the organic phase.

      • The final separation of the mono-Boc product from the highly polar unreacted diamine can then be achieved by column chromatography on silica gel.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the parent diamine, 8-oxa-2,5-diaza-spiro[3.6]decane, and what are the potential carry-over byproducts?

A plausible retrosynthetic analysis suggests that the parent diamine can be constructed from simpler, commercially available precursors. A likely route involves the formation of the azetidine and oxetane rings.

Conceptual Synthetic Pathway:

synthesis_pathway cluster_0 Retrosynthesis of 8-oxa-2,5-diazaspiro[3.6]decane Parent_Diamine 8-oxa-2,5-diazaspiro[3.6]decane Intermediate_A N-Protected Spirocyclic Precursor Parent_Diamine->Intermediate_A Deprotection Precursor_1 3-(Aminomethyl)oxetane-3-methanol derivative Intermediate_A->Precursor_1 Cyclization Precursor_2 Azetidine Precursor Intermediate_A->Precursor_2 Cyclization

Caption: Retrosynthetic analysis of 8-oxa-2,5-diazaspiro[3.6]decane.

A potential forward synthesis could involve the reaction of a protected 3-(aminomethyl)oxetane-3-methanol with a suitable electrophile to form the azetidine ring, followed by cyclization.

Potential Carry-over Byproducts:

  • Oligomeric species: Incomplete cyclization or intermolecular reactions could lead to the formation of dimers or oligomers.

  • Partially cyclized intermediates: Depending on the specific synthetic route, intermediates where only one of the rings has formed may be present.

These byproducts are typically more polar than the desired spirocyclic diamine and can often be removed by crystallization or column chromatography of the parent diamine before proceeding to the Boc protection step.

Q2: Besides the di-Boc and unreacted starting material, are there other byproducts I should be aware of during the Boc protection step?

While less common with Boc₂O under standard conditions, other side reactions can occur:

  • Urea formation: If the Boc₂O degrades to form isocyanate, this can react with the starting amine to form a urea byproduct. This is more likely if the reaction is run at elevated temperatures or for prolonged periods.

  • N,N-di-Boc derivatives: In some base-catalyzed reactions, the formation of N,N-di-Boc derivatives has been reported, though this is less common for secondary amines.[6]

Careful control of reaction conditions (temperature, reaction time) and using high-quality Boc₂O can minimize these side reactions.[7]

Q3: What analytical techniques are best for monitoring the reaction and identifying byproducts?

A combination of techniques is recommended for robust analysis:

Analytical TechniqueApplication
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of the disappearance of starting material and the appearance of products. The mono-Boc product should have an Rf value between the polar starting material and the non-polar di-Boc byproduct.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides accurate mass information for the starting material, product, and byproducts, confirming their identities. It is also excellent for monitoring reaction progress and assessing the purity of the crude mixture.
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy Provides detailed structural information. Key diagnostics include the integration of the tert-butyl protons (9H for mono-Boc, 18H for di-Boc) relative to the protons on the spirocyclic core, and the chemical shifts of the carbons and protons adjacent to the nitrogen atoms.

Q4: Can I use a different Boc-protection reagent to improve selectivity?

While di-tert-butyl dicarbonate is the most common reagent, other options exist, though they may not necessarily offer superior selectivity for mono-protection of symmetrical diamines. The fundamental challenge lies in the similar reactivity of the two amine groups. The most effective strategies involve manipulating the reactivity of the substrate (e.g., via mono-protonation) rather than solely changing the reagent.

Part 3: Experimental Protocols and Data

Protocol: Selective Mono-Boc Protection of 8-oxa-2,5-diaza-spiro[3.6]decane via Acid-Mediation

This protocol is a general guideline and may require optimization for your specific scale and equipment.

  • Preparation of HCl in Methanol: In a fume hood, bubble dry HCl gas through anhydrous methanol at 0 °C until the desired concentration (e.g., 1.25 M) is reached. Alternatively, carefully add acetyl chloride (1 equivalent) to cold anhydrous methanol to generate 1 equivalent of HCl.

  • Mono-protonation: Dissolve 8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in anhydrous methanol (approx. 0.1 M solution) and cool to 0 °C in an ice bath.

  • Slowly add 1.0 equivalent of the prepared HCl/methanol solution dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq) in anhydrous methanol.

  • Add the Boc₂O solution dropwise to the diamine hydrochloride salt solution over 1-2 hours at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by LC-MS or TLC.

  • Workup: a. Concentrate the reaction mixture under reduced pressure to remove the methanol. b. Dilute the residue with water and wash with diethyl ether or hexanes to remove any di-Boc byproduct. c. Basify the aqueous layer to pH 9-10 with 1 M NaOH or saturated NaHCO₃. d. Extract the product with dichloromethane (3 x volume of aqueous layer). e. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to separate the mono-Boc product from any remaining starting material.

Visualization of Byproduct Formation

Byproduct_Formation Diamine 8-oxa-2,5-diazaspiro[3.6]decane Boc2O_1 + Boc₂O Diamine->Boc2O_1 MonoBoc 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (Desired Product) Boc2O_2 + Boc₂O MonoBoc->Boc2O_2 DiBoc 2,5-di-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (Byproduct) Boc2O_1->MonoBoc Boc2O_2->DiBoc

Caption: Reaction pathway showing the formation of the desired mono-Boc product and the di-Boc byproduct.

References

  • Lee, D. W., & Ha, H. J. (2007). Selective Mono-BOC Protection of Diamines.
  • Di-tert-butyl dicarbonate. (2023). In Wikipedia. Retrieved from [Link]

  • Wille, S., & Kaiser, N. (n.d.). Selective Mono-Boc-Protection of Bispidine. Molbank, M664.
  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(dimethylamino)pyridine Revisited. Their Reactions With Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368–6380.
  • Di-tert-butyl dicarbonate. (n.d.). chemeurope.com. Retrieved from [Link]

  • ChemInform Abstract: Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. (2010). ChemInform, 31(52).
  • Technical Support Center: Selective Mono-Protection of Diamines. (n.d.). BenchChem.
  • Ralph, M. S., & Roesner, R. A. (2003). The Synthesis and Isolation of Mono-BOC-Protected 1,4-Phenylene Diamine and Further Reaction with Hexamolybdate. John Wesley Powell Student Research Conference.
  • Ha, H. J., Lee, W. K., & Lee, D. W. (2007). Selective Mono-BOC Protection of Diamines.
  • Gonzalez-Lopez, V., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 56-61.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Yamashita, H., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 36(19), 2744-2754.
  • Glamkowski, E. J., et al. (1984). Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. Journal of Medicinal Chemistry, 27(9), 1147-1152.
  • Vaskevych, R. I., et al. (n.d.). Oxa-spirocycles: synthesis, properties and applications.
  • Palko, J., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)
  • Tianxiang, X., et al. (n.d.). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar.
  • Kumar, A., et al. (2020). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 59B(1), 133-139.
  • Kim, H., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 12, 1357876.
  • Wang, Y., et al. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Chemistry Central Journal, 13(1), 119.

Sources

Technical Support Center: Optimization of Reaction Conditions for Spirocycle Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Spirocyclic Compound Synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Spirocycles, with their unique three-dimensional structures, are pivotal in medicinal chemistry, offering novel interactions with biological targets.[1][2][3] However, the construction of the sterically demanding quaternary spirocenter presents considerable synthetic challenges.[4][5] This resource provides practical, experience-driven guidance to navigate these complexities and optimize your reaction conditions for successful spirocycle formation.

Troubleshooting Guide

This section addresses common issues encountered during spirocyclization reactions in a direct question-and-answer format, offering systematic approaches to problem-solving.

Question 1: I am observing low or no yield of my desired spirocycle. What are the common causes and how can I improve it?

Answer:

Low or nonexistent yields in spirocyclization reactions are a frequent hurdle and can be attributed to several factors. A methodical investigation of reaction parameters is the most effective troubleshooting strategy.[6][7]

1. Sub-optimal Reaction Conditions: The chosen temperature, reaction time, and concentration may not be ideal for your specific substrate.

  • Systematic Screening: It is crucial to systematically screen these parameters. Some reactions benefit from lower temperatures to minimize side product formation, while others require higher temperatures to overcome the activation energy barrier. An initial screen could involve running the reaction at a low temperature (e.g., 0 °C), room temperature, and an elevated temperature (e.g., 80 °C) to gauge the effect on yield.

2. Inefficient Catalyst or Reagent: The selected catalyst, ligand, or reagents may not be optimal for the desired transformation.

  • Catalyst and Ligand Screening: For metal-catalyzed reactions, a thorough screening of catalysts and ligands is often necessary. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclization, different Mandyphos ligands can significantly influence both yield and enantioselectivity.[6][8] Similarly, palladium-catalyzed cycloadditions often show high sensitivity to the choice of phosphine ligand.[9]

3. Starting Material Quality: Impurities present in the starting materials can poison the catalyst or lead to unwanted side reactions.

  • Purification is Key: Ensure the purity of your starting materials through appropriate techniques such as recrystallization or column chromatography before initiating the reaction.

4. Product Decomposition: The desired spirocyclic product might be unstable under the reaction or workup conditions.

  • Reaction Monitoring: Analyze the crude reaction mixture at various time points using techniques like TLC or LC-MS to monitor the formation and potential decomposition of the product. If decomposition is observed, consider modifying the workup procedure (e.g., using milder pH conditions) or reducing the reaction time.[6]

Experimental Protocol: General Workflow for Optimizing a Palladium-Catalyzed Spirocyclization
  • Initial Setup: In a dried Schlenk tube under an inert atmosphere (e.g., Argon), add the starting material (1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and ligand (e.g., XPhos, 10 mol%).

  • Solvent and Base Addition: Add the desired solvent (e.g., toluene, 0.1 M) and base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at the initial screening temperature (e.g., 80 °C) for a set time (e.g., 12 hours).

  • Analysis: After the reaction is complete, cool the mixture to room temperature, and take an aliquot for analysis by LC-MS or ¹H NMR to determine the conversion and yield.

  • Iterative Optimization: Based on the initial results, systematically vary the catalyst, ligand, base, solvent, and temperature to identify the optimal conditions.

Question 2: My spirocyclization reaction is producing a mixture of diastereomers with poor selectivity. How can I improve the stereochemical outcome?

Answer:

Achieving high diastereoselectivity is a critical challenge in spirocycle synthesis. The spatial arrangement of the newly formed stereocenters is influenced by several factors.[6]

1. Solvent Effects: The polarity of the solvent can significantly influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[6][10][11][12][13]

  • Solvent Screening: A systematic screening of solvents with varying polarities is recommended. For instance, non-polar solvents like toluene may favor a less polar transition state, while polar aprotic solvents like DMSO or DMF could stabilize a more charged transition state.[11][12]

2. Catalyst Control: In catalyzed reactions, the chiral environment provided by the catalyst and ligand is paramount in dictating the stereochemical outcome.

  • Chiral Ligands: For enantioselective processes, the choice of a suitable chiral ligand is critical. For example, in organocatalytic Michael-Michael-aldol cascade reactions for the synthesis of spirooxindoles, cinchona-alkaloid-derived thiourea catalysts have been shown to provide high diastereo- and enantioselectivity.[14]

3. Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

  • Low-Temperature Reactions: If your initial experiments at room temperature or elevated temperatures show poor selectivity, attempt the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).

Data Presentation: Effect of Solvent on Diastereoselectivity
EntrySolventDielectric Constant (ε)Diastereomeric Ratio (d.r.)
1Toluene2.42:1
2THF7.65:1
3Acetonitrile37.510:1
4DMSO47>20:1

This table illustrates a hypothetical trend where increasing solvent polarity enhances diastereoselectivity in a spirocyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing spirocycles?

A1: The primary strategies for spirocycle synthesis include:

  • Intramolecular Cyclizations: This involves the formation of a new ring on a pre-existing cyclic structure.[5] A notable example is the intramolecular trapping of radicals to produce complex spirocycles.[15]

  • Cycloaddition Reactions: These are powerful methods for constructing cyclic systems, including spirocycles. [3+2] and [4+2] cycloadditions are commonly employed.[16][17][18][19]

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of spirocyclic frameworks.

  • Transition-Metal-Catalyzed Processes: Catalysts based on metals like palladium, nickel, rhodium, and copper are widely used to facilitate a variety of spirocyclization reactions, including C-H activation and cross-coupling pathways.[20][21][22][23][24]

  • Organocatalysis: Chiral organic molecules can catalyze enantioselective spirocyclization reactions, offering a metal-free alternative.[14][25][26][27]

Q2: How do I choose the appropriate catalyst for my spirocyclization reaction?

A2: The choice of catalyst depends heavily on the reaction type and the substrate.

  • For cycloaddition reactions , palladium and rhodium catalysts are often effective.[9][28]

  • For intramolecular C-H activation/arylation , palladium and rhodium catalysts are frequently used.[28]

  • For enantioselective synthesis , chiral organocatalysts (e.g., proline derivatives, cinchona alkaloids) or metal complexes with chiral ligands (e.g., BINAP, Mandyphos) are employed.[8][25][27]

  • N-Heterocyclic Carbenes (NHCs) have also emerged as powerful organocatalysts for the synthesis of various spiroheterocycles.[29]

Q3: What analytical techniques are most useful for characterizing spirocycles?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of spirocycles:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the connectivity of the molecule. The quaternary spirocarbon will appear as a characteristic singlet in the ¹³C NMR spectrum. 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for establishing detailed structural assignments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • X-ray Crystallography: This is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a chiral spirocycle, provided that suitable crystals can be obtained.

Visualizations

Diagram 1: General Troubleshooting Workflow for Low Yield

G start Low or No Yield Observed check_purity Verify Starting Material Purity start->check_purity screen_conditions Systematically Screen Reaction Conditions (Temperature, Concentration, Time) check_purity->screen_conditions If pure screen_catalyst Screen Catalysts and Ligands screen_conditions->screen_catalyst If yield still low optimize Further Optimization screen_conditions->optimize If improved monitor_reaction Monitor Reaction Profile for Product Decomposition screen_catalyst->monitor_reaction If yield still low screen_catalyst->optimize If improved monitor_reaction->optimize If decomposition observed, modify workup/time

Caption: A decision-making flowchart for troubleshooting low-yield spirocyclization reactions.

Diagram 2: Key Strategies for Spirocycle Synthesis

G main Spirocycle Synthesis Strategies intra Intramolecular Cyclization main->intra cyclo Cycloaddition Reactions main->cyclo metal Transition-Metal Catalysis main->metal organo Organocatalysis main->organo

Caption: Core synthetic methodologies for the formation of spirocyclic compounds.

References

Sources

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane deprotection side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Topic: Deprotection of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Document ID: TSC-2B8O25D-D26-EN Version: 1.0 Last Updated: January 19, 2026

Introduction: Navigating the Deprotection of a Unique Spirocyclic Diamine

Welcome to the technical support guide for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. This molecule presents a unique combination of structural features: a strained spiro[3.6] core, a secondary amine protected by a tert-butyloxycarbonyl (Boc) group, a second unprotected basic nitrogen, and an ether linkage within the seven-membered ring. While Boc deprotection is a cornerstone of modern organic synthesis, the specific architecture of this substrate requires careful consideration to avoid undesirable side reactions.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights, troubleshooting strategies for common and unexpected challenges, and detailed protocols to ensure a successful and reproducible deprotection.

Section 1: Core Mechanism & Substrate Vulnerabilities

The standard mechanism for Boc deprotection proceeds under acidic conditions, most commonly with trifluoroacetic acid (TFA).[1][2] The reaction involves protonation of the carbamate, followed by the elimination of a relatively stable tert-butyl cation and gaseous carbon dioxide.[1][3][4]

Boc_Deprotection Start 2-Boc-Spiro[3.6]decane Protonated Protonated Carbamate Start->Protonated + H⁺ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - t-Bu⁺ tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Product Deprotected Amine Salt CarbamicAcid->Product - CO₂ CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene - H⁺

Caption: Standard acid-catalyzed Boc deprotection pathway.

While robust, this mechanism generates a highly reactive electrophile, the tert-butyl cation , which is the primary source of many side reactions.[5] Furthermore, the inherent strain of the spiro[3.6]decane system, combining a cyclobutane and a cycloheptane ring, introduces a potential for acid-catalyzed rearrangements.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the standard, go-to conditions for deprotecting this compound? A1: The most common starting point is treating a 0.1-0.2 M solution of the substrate in anhydrous dichloromethane (DCM) with 20-50% (v/v) of trifluoroacetic acid (TFA) at 0 °C to room temperature.[7] Reaction times typically range from 30 minutes to 4 hours. Monitoring by TLC or LC-MS is crucial.

Q2: My deprotection reaction seems to stall and is incomplete. What's wrong? A2: Incomplete deprotection is often due to insufficient acid strength or concentration.[8] Ensure your TFA is fresh and not hydrated, as water can reduce its efficacy. Steric hindrance around the Boc group can also slow the reaction, necessitating longer reaction times or slightly elevated temperatures.[8] Finally, ensure the substrate is fully dissolved in the chosen solvent.

Q3: I see an unexpected mass peak at [M+57] in my LC-MS. What is it? A3: This corresponds to the addition of a tert-butyl group ([M+57] for the protonated species). The tert-butyl cation generated during the reaction can alkylate the most nucleophilic site on your molecule—the newly deprotected secondary amine. See the Troubleshooting Guide (Problem 2) for mitigation strategies.[5]

Q4: Can I deprotect this compound without using strong acids like TFA? A4: Yes, several milder or alternative methods exist, which are particularly useful if your molecule contains other acid-sensitive functional groups.[9] Options include 4M HCl in 1,4-dioxane, Lewis acids like zinc bromide (ZnBr₂) in DCM, or even thermal deprotection under specific conditions.[9][10][11]

Q5: How should I work up the reaction and isolate my product? A5: After confirming reaction completion, the acid and solvent are typically removed in vacuo. The resulting product is an amine salt (e.g., a trifluoroacetate or hydrochloride salt). Co-evaporation with a solvent like toluene or DCM can help remove residual acid.[12] The product can often be precipitated by adding a non-polar solvent like diethyl ether. Further purification, if needed, can be done by chromatography (on silica or a reverse-phase system) or recrystallization.

Section 3: Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues in a problem-solution format.

Problem 1: Incomplete Deprotection
  • Symptom: Significant amount of starting material remains after the expected reaction time.

  • Potential Causes & Solutions:

Potential CauseScientific RationaleRecommended Solution
Insufficient Acid The deprotection mechanism's rate can have a second-order dependence on acid concentration. Sub-stoichiometric amounts or low concentrations may be kinetically insufficient.Increase the v/v percentage of TFA (e.g., from 20% to 50%) or use neat TFA for resistant substrates.[7]
Degraded Reagents TFA is hygroscopic. Water contamination reduces the effective acidity of the medium.Use a fresh, unopened bottle of TFA. Store reagents under an inert atmosphere.
Low Temperature While 0 °C is a good starting point to control exotherms and side reactions, some substrates require more thermal energy to overcome the activation barrier.Allow the reaction to slowly warm to room temperature and stir for an extended period (2-4 hours).[7][8]
Poor Solubility If the substrate is not fully dissolved, the reaction becomes heterogeneous, leading to slow and incomplete conversion.[8]Increase the solvent volume or consider a co-solvent. For TFA reactions, DCM is standard. For HCl/Dioxane, ensuring solubility is key.
Problem 2: Formation of tert-Butyl Adducts ([M+57])
  • Symptom: A significant impurity is observed with a mass corresponding to the product plus a C₄H₉ group.

  • Potential Cause & Solutions:

Side_Reactions cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Protonated Protonated Carbamate Product Desired Product (Amine Salt) Protonated->Product - CO₂ - t-Bu⁺ tBu_Cation tert-Butyl Cation Alkylation N-tert-Butylation Rearrangement Ring Rearrangement (Isomeric Impurity) Product->Rearrangement + H⁺ (strain relief) tBu_Cation->Alkylation + Deprotected Amine

Caption: Key side reactions originating from intermediates or products.

The primary cause is the electrophilic attack of the generated tert-butyl cation on the nucleophilic, deprotected amine.[5] This is a bimolecular reaction that can be suppressed by trapping the carbocation.

Solution: Employ Scavengers Scavengers are nucleophilic species added to the reaction mixture to quench the tert-butyl cation faster than it can react with the desired product.

ScavengerComposition (Typical)Rationale
Triisopropylsilane (TIS) 2.5 - 5% (v/v) in TFAA hydride donor that reduces the tert-butyl cation to isobutane. Very effective.[7]
Water 2.5 - 5% (v/v) in TFAA simple nucleophile that traps the cation to form tert-butanol.[7]
Anisole / Thioanisole 5% (v/v) in TFAElectron-rich aromatic rings that undergo Friedel-Crafts alkylation, effectively sequestering the cation.[7]
Problem 3: Suspected Ring Rearrangement or Opening
  • Symptom: Appearance of isomeric impurities (same mass, different retention time) or fragments in MS suggesting a loss of ring integrity.

  • Potential Cause & Solutions: The spiro[3.6]decane system contains significant ring strain. Under strongly acidic conditions, protonation of the ether oxygen or catalysis could initiate a rearrangement cascade to form a more stable cyclopentanone or other fused-ring system.[6] This is driven by the release of strain energy.

Solution: Utilize Milder Deprotection Conditions The key is to avoid harsh, strongly acidic environments that can promote such rearrangements.

MethodReagent/ConditionsRationale
HCl in Dioxane 4M HCl in 1,4-Dioxane, RT, 1-4h[7][13]Generally considered milder than TFA. The product conveniently precipitates as the hydrochloride salt, simplifying isolation.
Lewis Acid Catalysis ZnBr₂ (2 equiv.), DCM, RT, ~4h[9][10]Avoids protic acids altogether. The mechanism involves coordination of the Lewis acid to the carbamate oxygen.
Thermal (Flow) High temperature (e.g., 240 °C) in a solvent like trifluoroethanol (TFE) under continuous flow conditions.[11]An acid-free method, though it requires specialized equipment. Selectivity can sometimes be achieved based on the thermal lability of different Boc groups.[11]

Section 4: Recommended Experimental Protocols

Protocol 1: Standard Deprotection using TFA in DCM with Scavengers

This is a robust, general-purpose method suitable for most applications.

  • Reaction Setup: Dissolve the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Prepare a cleavage cocktail of TFA / H₂O / TIS (95:2.5:2.5 v/v/v).[7] Add the cocktail to the stirring solution (typically 5-10 volume equivalents relative to the DCM).

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour until the starting material is consumed (typically 1-3 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate the residue with toluene (2x) to remove excess TFA.

  • Isolation: The resulting crude oil or solid is the amine trifluoroacetate salt. It can be purified by chromatography or precipitated by triturating with cold diethyl ether.

Protocol 2: Milder Deprotection using HCl in 1,4-Dioxane

This method is preferred for substrates containing other acid-sensitive groups.

  • Reaction Setup: To the solid 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 equiv.) in a round-bottom flask, add a commercial solution of 4M HCl in 1,4-dioxane (10-20 equivalents of HCl).

  • Reaction: Stir the suspension or solution at room temperature. The deprotected product often precipitates as the hydrochloride salt. Monitor by LC-MS by taking a small aliquot, quenching with a basic solution (e.g., NaHCO₃), extracting, and analyzing the organic layer. The reaction is typically complete in 1-4 hours.[7]

  • Isolation: Once complete, filter the solid precipitate and wash with cold 1,4-dioxane or diethyl ether. Dry the solid under vacuum to yield the desired product as its HCl salt. Alternatively, if no precipitate forms, the solvent can be removed under reduced pressure.

References

  • Vertex AI Search. Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • BenchChem. Troubleshooting Incomplete Boc Deprotection: A Technical Support Guide.
  • Organic Chemistry (YouTube Channel). Boc Deprotection Mechanism | Organic Chemistry.
  • BenchChem. Troubleshooting Boc Deprotection: A Technical Support Guide.
  • BenchChem. Troubleshooting N-Boc deprotection in the presence of sensitive functional groups.
  • Fisher Scientific. Amine Protection / Deprotection.
  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012).
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
  • Reddit. Alternative Methods for Boc Deprotection.
  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • ResearchGate. Any suggestion on Boc deprotection without using acid?.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • The Royal Society of Chemistry. SUPPORTING INFORMATION.
  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. (PMC - NIH).
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (PMC - NIH).
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst.

Sources

Technical Support Center: Improving Yield and Selectivity in Diazaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for diazaspirocycle synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these complex scaffolds. Diazaspirocycles are privileged structures in modern drug discovery, yet their synthesis can be fraught with challenges, from low yields to poor stereocontrol. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter at the bench. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each recommendation.

Problem 1: Low Reaction Yield / Incomplete Conversion

Q: My TLC/LC-MS analysis shows a significant amount of unreacted starting material, resulting in a very low yield. What are the primary factors to investigate?

A: Low conversion is a frequent issue that can typically be traced back to reaction conditions, reagent quality, or catalyst inefficiency.[1] A systematic approach is the key to resolving this problem.

Initial Diagnostic Workflow:

  • Reagent & Solvent Purity: Impurities in starting materials or solvents can inhibit the reaction or poison catalysts.[1][2] Ensure all reagents are of high purity and that solvents are anhydrous, especially for moisture-sensitive reactions.

  • Reaction Parameters: Suboptimal conditions are a common cause of low yield.[2] The reaction may require more time or a moderate adjustment in temperature to reach completion.[1] It is crucial to monitor progress closely by TLC or LC-MS.

  • Catalyst Activity: Ensure your catalyst is active and handled correctly.[1][3] Air-sensitive catalysts require an inert atmosphere, and reusable catalysts may need regeneration.[1][2]

Troubleshooting Flowchart for Low Yield

LowYield_Workflow start Low Yield or Incomplete Conversion Identified reagent_check Step 1: Verify Reagent & Solvent Purity - Run NMR/MS on starting materials - Use freshly distilled/anhydrous solvents start->reagent_check Begin Diagnosis conditions_check Step 2: Re-evaluate Reaction Conditions - Systematically screen T, concentration, time - Is solubility an issue? reagent_check->conditions_check Purity Confirmed outcome2 Problem Persists: Consult Advanced Diagnostics reagent_check->outcome2 Impurity Detected (Purify & Retry) catalyst_check Step 3: Assess Catalyst Integrity - Is the catalyst air/moisture sensitive? - Check catalyst loading - Has it been stored correctly? conditions_check->catalyst_check Conditions Optimized conditions_check->outcome2 Optimal Conditions Found (Re-run) outcome1 Yield Improved catalyst_check->outcome1 Root Cause Found catalyst_check->outcome2 Catalyst Inactive (Replace Catalyst) PG_Choice start Need to Protect an Amine q1 Are downstream conditions acidic? start->q1 q2 Are downstream conditions basic? q1->q2 No (Acid Sensitive) cbz Use Cbz Group (Carboxybenzyl) - Stable to acid - Removed by hydrogenolysis q1->cbz Yes (Acid Stable) q3 Are there reducible groups (alkenes, alkynes)? q2->q3 No (Base Sensitive) fmoc Use Fmoc Group (Fluorenylmethyloxycarbonyl) - Stable to acid & hydrogenolysis - Removed with base (e.g., piperidine) q2->fmoc Yes (Base Stable) boc Use Boc Group (tert-butoxycarbonyl) - Stable to base & hydrogenolysis - Removed with acid q3->boc No (Hydrogenolysis OK) reconsider Re-evaluate strategy. Consider alternative protecting groups or synthetic route. q3->reconsider Yes (Avoid H2/Pd)

Caption: Decision logic for selecting a common amine protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the most common and robust strategies for synthesizing diazaspirocycles? A1: Several powerful strategies exist. Cascade or domino reactions are particularly efficient as they form multiple bonds in a single operation. A widely used approach is the aza-Michael/Michael cyclization cascade . [4][5]This involves the conjugate addition of a nitrogen nucleophile to an electron-deficient alkene (aza-Michael addition), followed by an intramolecular Michael addition to form the second ring. [6][7]Other key methods include [3+2] cycloadditions and intramolecular cyclizations of appropriately functionalized precursors. [3][8][9][10] Q2: How do I choose the right analytical techniques to characterize my diazaspirocycle product and intermediates? A2: A combination of techniques is essential for unambiguous structure elucidation.

  • NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): This is the most powerful tool for determining the connectivity and stereochemistry of your molecule.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of your product. [11]High-Resolution Mass Spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups (e.g., C=O, N-H) in your molecule. [12]* X-ray Crystallography: Provides definitive proof of structure and absolute stereochemistry if you can grow a suitable single crystal.

Key Experimental Protocol: Organocatalytic Aza-Michael/Michael Cascade

This protocol provides a general framework for the synthesis of a spiro-oxindole piperidinone derivative, a common diazaspirocycle core, using a squaramide catalyst. [4][5] Reaction Scheme:

Reaction_Scheme sub1 3-Methyleneindolinone plus1 + sub1->plus1 sub2 Acrylamide plus1->sub2 arrow -> sub2->arrow conds Squaramide Catalyst Solvent, Temp prod Spiro[indoline-3,3'-piperidine] arrow->prod [ Aza-Michael/Michael Cascade ]

Sources

Technical Support Center: Troubleshooting Stereoisomer Separation of Spiro Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of spiro compound stereoisomers. Spiro compounds, characterized by their unique three-dimensional structures with two rings linked by a single common atom, present distinct and often complex challenges in chiral and diastereomeric separations. Their rigid, sterically demanding nature requires a nuanced approach to method development.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-driven advice to navigate the common hurdles encountered during the separation of these fascinating molecules. We will move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise when beginning to work with spiro compound stereoisomers.

Q1: What makes the separation of spiro compound stereoisomers so challenging?

Spiro compounds possess a unique form of chirality, often axial or planar, in addition to or instead of the more common point chirality. The spirocyclic center imparts significant rigidity to the molecule. This structural constraint can lead to small differences in the three-dimensional presentation of the stereoisomers to the chiral stationary phase (CSP), making separation difficult. The key to successful separation lies in exploiting these subtle differences through careful selection of the CSP and mobile phase.[1]

Q2: I have a racemic mixture of a spiro compound. Where do I even begin with method development?

A systematic screening approach is the most efficient starting point.[2] Begin by screening a diverse set of chiral stationary phases (CSPs) under both normal-phase and polar-organic or reversed-phase conditions. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are a robust first choice due to their broad applicability and proven success in separating a wide range of chiral compounds.[3][4] Supercritical Fluid Chromatography (SFC) should also be considered early in the process, as it often provides faster separations with unique selectivity compared to HPLC.[5][6][]

Q3: What is the difference between separating enantiomers and diastereomers of a spiro compound?

Enantiomers are non-superimposable mirror images with identical physical properties in an achiral environment, thus requiring a chiral environment (like a CSP) for separation.[3][8] Diastereomers, on the other hand, are stereoisomers that are not mirror images and have different physical properties.[8] Consequently, diastereomers can often be separated on standard achiral stationary phases (like silica or C18) using techniques like HPLC.[8][9] However, chiral columns are also frequently effective for diastereomer separations, sometimes providing superior resolution.[10]

Q4: Should I use HPLC or SFC for my spiro compound separation?

Both techniques have their merits and are often complementary.[5]

  • HPLC (High-Performance Liquid Chromatography) is a versatile and widely available technique. It offers a broad range of stationary and mobile phases, making it suitable for a wide variety of spiro compounds.

  • SFC (Supercritical Fluid Chromatography) uses supercritical CO2 as the primary mobile phase, often leading to faster analysis times, reduced solvent consumption, and higher efficiency.[5][6][11] SFC can sometimes provide unique selectivity and resolve enantiomers that are difficult to separate by HPLC.[5]

It is highly recommended to screen your compound on both platforms to determine the optimal approach.

Chiral Method Development Workflow

A structured workflow is crucial for efficiently developing a robust separation method. The following diagram outlines a logical progression from initial screening to final method optimization.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Selection cluster_2 Phase 3: Method Optimization A Racemic Spiro Compound B Select Diverse CSPs (e.g., Amylose, Cellulose, Cyclofructan) A->B C Screen on HPLC & SFC Platforms (Normal, Polar, Reversed Phase) B->C D Identify Promising 'Hits' (Partial or Full Separation) C->D E No Separation Observed C->E F Optimize Mobile Phase (Co-solvent, Additives) D->F E->B Re-screen with different CSPs/ techniques G Fine-tune Parameters (Flow Rate, Temperature, Pressure [SFC]) F->G H Final Validated Method G->H

Caption: Chiral method development workflow for spiro compounds.

Troubleshooting Guide

This section is formatted as a series of common problems encountered during experiments, followed by expert analysis and recommended solutions.

Problem 1: Poor or No Enantiomeric Resolution

You've screened your spiro compound on a standard set of polysaccharide CSPs with typical mobile phases (e.g., Heptane/Ethanol for normal phase), but you see only a single, sharp peak.

Causality and Action Plan:

This indicates that the transient diastereomeric complexes formed between the spiro enantiomers and the CSP are not different enough in energy to result in differential retention.[3] The key is to alter the interaction chemistry.

Step-by-Step Troubleshooting:

  • Change the Mobile Phase Composition: The nature of the mobile phase profoundly influences chiral recognition.[12][13]

    • Switch Alcohol Modifier: If using ethanol, try isopropanol (IPA) or methanol. Different alcohols can alter the hydrogen bonding and steric interactions between the analyte, solvent, and CSP.[14]

    • Introduce Additives: For acidic or basic spiro compounds, the addition of a small amount of an acid (e.g., trifluoroacetic acid, TFA) or a base (e.g., diethylamine, DEA) can dramatically improve peak shape and selectivity.[12][15] Additives can suppress unwanted interactions with residual silanols on the silica support and modify the ionization state of the analyte, leading to better chiral recognition.[12]

    • Explore "Extended Range" Solvents (for Immobilized CSPs): If you are using an immobilized CSP (covalently bonded), you have a much wider range of solvent choices.[4][16] Solvents like dichloromethane (DCM), tetrahydrofuran (THF), or methyl tert-butyl ether (MtBE) can offer completely different selectivity profiles compared to standard alcohols.[4][14]

  • Vary the Chromatographic Mode:

    • If you started in normal phase, switch to reversed-phase (e.g., water/acetonitrile or water/methanol). The interaction mechanisms in reversed-phase are different and may provide the necessary selectivity.[1]

  • Optimize Temperature:

    • Temperature affects the thermodynamics of the chiral recognition process. Systematically vary the column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance resolution for separations that are enthalpically driven, though this may increase analysis time.

  • Consider a Different Class of CSP:

    • If polysaccharide columns fail, explore other types of CSPs. Pirkle-type, cyclodextrin, or macrocyclic antibiotic phases operate on different chiral recognition principles (π-π interactions, inclusion complexation, etc.) that may be more suitable for your specific spiro compound.[3][17]

Problem 2: Peak Splitting or Severe Tailing

You observe a peak that is not Gaussian, but rather appears as a "split" or has a long, drawn-out tail, even for a single enantiomer.

Causality and Action Plan:

Peak splitting or tailing can arise from several issues, including on-column chemical phenomena, poor sample solvent compatibility, or column degradation.[18][19]

G A Peak Splitting or Tailing Observed B Is the sample solvent stronger than the mobile phase? A->B C Yes B->C D No B->D E Dissolve sample in initial mobile phase C->E F Are you using mobile phase additives? D->F G Yes F->G H No F->H J Is it a single peak or two co-eluting peaks? G->J I Add appropriate additive (e.g., 0.1% TFA for acids, 0.1% DEA for bases) H->I K Reduce injection volume. Does it resolve into two peaks? J->K L Yes K->L M No K->M N Optimize method to increase resolution L->N O Consider column degradation or contamination. Flush or replace column. M->O

Caption: Troubleshooting decision tree for peak shape issues.

Step-by-Step Troubleshooting:

  • Check Sample Solvent Compatibility: This is a very common cause of distorted peaks, especially for early-eluting compounds.[19] If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the initial band of analyte to spread improperly on the column head.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will fully dissolve the compound.

  • Rule Out Co-elution: What appears to be a split peak might actually be two closely eluting components (e.g., diastereomers or an impurity).[18][20]

    • Solution: Inject a much smaller volume or a more dilute sample.[18] If the split becomes two more distinct peaks, you have a resolution problem, not a peak distortion problem. You would then proceed to optimize the mobile phase to improve separation.[20]

  • Address Secondary Interactions: Peak tailing, particularly for basic compounds, is often caused by unwanted ionic interactions with acidic silanol groups on the silica surface of the CSP.[12]

    • Solution: Add a basic modifier to the mobile phase, such as 0.1% DEA or triethylamine (TEA).[14] This base will compete for the active silanol sites, preventing the spiro compound from interacting with them and resulting in a more symmetrical peak shape.[12] For acidic compounds, adding an acidic modifier like 0.1% TFA can have a similar beneficial effect.[12]

  • Evaluate Column Health: Over time, columns can become contaminated or develop voids at the inlet, leading to peak distortion.

    • Solution: First, try flushing the column according to the manufacturer's instructions. For some polysaccharide-based columns, a regeneration procedure using solvents like DMF or EtOAc can restore performance.[21] If the problem persists, the column may need to be replaced.

Problem 3: Irreproducible Retention Times

You have a method that provides good separation, but the retention times are shifting significantly between injections or between different days.

Causality and Action Plan:

Irreproducible retention times point to an unstable chromatographic system. The cause is often related to the mobile phase, temperature fluctuations, or column equilibration.

Step-by-Step Troubleshooting:

  • Ensure Proper Column Equilibration: Chiral stationary phases, especially polysaccharide-based ones, can require extended equilibration times when the mobile phase is changed. The polymer structure of the CSP can change depending on the solvent environment, and it needs time to reach a stable conformation.

    • Solution: When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase. For sensitive methods, it may be necessary to dedicate a column to a specific mobile phase system.

  • Control Temperature: Column temperature is a critical parameter. Even small fluctuations in ambient lab temperature can cause retention time shifts.

    • Solution: Always use a thermostatted column compartment. Ensure the set temperature is stable before starting your analytical run.

  • Check Mobile Phase Stability and Composition:

    • Volatility: If you are using highly volatile solvents (like hexane or DCM) in your mobile phase, selective evaporation can occur over time, changing the mobile phase composition and affecting retention. Ensure the mobile phase reservoir is tightly covered.

    • Additives: The concentration of additives (TFA, DEA) is critical. Prepare mobile phases fresh and accurately. Trace amounts of water in normal-phase eluents can also significantly affect retention times.[13]

    • SFC Specifics: In SFC, pressure and CO2 density are directly related. Ensure your backpressure regulator (BPR) is functioning correctly and the set pressure is stable.[22]

  • Perform System Suitability Tests: Before running samples, always perform a system suitability test by injecting a standard.[23] This helps confirm that the system is equilibrated and performing as expected. Key parameters to monitor include retention time, resolution, and peak asymmetry.[23]

Data Summary Tables

Table 1: Chiral Stationary Phase (CSP) Selection Guide
CSP TypePrimary Interaction Mechanism(s)Best For...Comments
Polysaccharide (Coated) H-bonding, dipole-dipole, steric inclusionBroad range of compounds, good first choice.[3]Limited solvent compatibility. Avoid "forbidden" solvents like DCM, THF.
Polysaccharide (Immobilized) H-bonding, dipole-dipole, steric inclusionBroad range, especially when "extended range" solvents are needed.[4]Covalently bonded phase allows for use of a wide variety of solvents.[4][16]
Pirkle-Type π-π interactions, H-bonding, dipole-dipoleAromatic compounds, compounds with H-bond donors/acceptors.Elution order can often be inverted by using the opposite enantiomer of the CSP.[24]
Cyclodextrin-Based Inclusion complexation into a chiral cavityCompounds that fit geometrically into the cyclodextrin cavity.Often used in reversed-phase mode.[17]
Macrocyclic Antibiotic Complex mixture of interactionsPolar and ionizable compounds.Can be used in multiple chromatographic modes.[17]
Table 2: Effect of Common Mobile Phase Additives in Chiral Separations
Additive TypeExample(s)ConcentrationPrimary PurposePotential Impact on Separation
Basic Diethylamine (DEA), Triethylamine (TEA)0.05% - 0.5%Improve peak shape for basic analytes.[12][14]Can increase or decrease resolution by altering analyte-CSP interactions.[12]
Acidic Trifluoroacetic Acid (TFA), Formic Acid0.05% - 0.2%Improve peak shape for acidic analytes.[12]Can improve enantioselectivity by minimizing non-selective interactions.[12]
Buffer Salts Ammonium Acetate, Ammonium Formate5 - 20 mMControl pH in reversed-phase or SFC; necessary for MS compatibility.pH control is critical for ionizable compounds, directly affecting retention and selectivity.[15]

Conclusion

Troubleshooting the separation of spiro compound stereoisomers is a systematic process of elimination and optimization. By understanding the fundamental principles of chiral chromatography and the unique structural characteristics of spirocycles, researchers can effectively diagnose and solve common experimental problems. This guide provides a framework for this process, combining established chromatographic theory with practical, field-tested advice. Remember that a logical screening strategy, careful attention to peak shape, and rigorous control of system parameters are the cornerstones of a successful and robust separation method.

References

  • MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Retrieved from [Link]

  • Chromatography Online. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]

  • Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]

  • Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Retrieved from [Link]

  • LCGC North America. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of mobile phase additive on enantioseparation and peak shape.... Retrieved from [Link]

  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT. Retrieved from [Link]

  • LCGC North America. (n.d.). Understanding Split Peaks. Retrieved from [Link]

  • ResearchGate. (2024, July 11). How can we separate diastereomers of larger organic moiety?. Retrieved from [Link]

  • PubMed Central. (2021, September 9). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Chiral Separation of Spiro-compounds and Determination Configuration. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved from [Link]

  • PubMed. (n.d.). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases. Retrieved from [Link]

  • Journal of Chromatography A. (n.d.). AFMPS. Retrieved from [Link]

  • ResearchGate. (2013, May 8). When using HPLC, how do you deal with split peaks?. Retrieved from [Link]

  • PubMed. (n.d.). A comprehensive review on the enantiomeric separation of chiral drugs using metal-organic frameworks. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Retrieved from [Link]

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]

  • Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Retrieved from [Link]

  • PubMed Central. (n.d.). Insights into Enantioselective Separations of Ionic Metal Complexes by Sub/Supercritical Fluid Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The effect of mobile phase composition in the enantioseparation of pharmaceutically relevant compounds with polysaccharide-based stationary phases | Request PDF. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Retrieved from [Link]

  • GSK. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved from [Link]

  • Chromatography Forum. (2008, January 23). Separation of diastereomers. Retrieved from [Link]

  • Waters Corporation. (n.d.). Preparative SFC Method Development. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • MDPI. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved from [Link]

  • PubMed. (n.d.). Chiral mobile phase additives in HPLC enantioseparations. Retrieved from [Link]

  • YouTube. (2023, April 19). Supercritical Fluid Chromatography Demystified: A Chat with Experts. Retrieved from [Link]

Sources

Technical Support Center: Stability and Handling of Boc-Protected Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-protected spirocyclic scaffolds. This guide is designed to provide in-depth, field-proven insights into the stability challenges inherent to these unique three-dimensional structures. We will move beyond simple protocols to explain the causality behind common issues, empowering you to troubleshoot effectively and ensure the integrity of your synthetic routes.

Troubleshooting Guide: Addressing In-Experiment Issues

This section is formatted as a series of common problems encountered during synthesis, followed by expert analysis and actionable solutions.

Q1: I'm observing premature or partial Boc deprotection during a reaction that should be compatible. What are the likely causes and mitigation strategies?

A1: Root Cause Analysis & Solutions

Unexpected loss of the tert-butoxycarbonyl (Boc) group is a frequent issue, often stemming from cryptic acidic conditions or elevated thermal stress. The stability of the Boc group is highly dependent on the reaction environment, and its cleavage is an acid-catalyzed process that proceeds via the formation of a stable tert-butyl cation.[1][2]

Common Culprits:

  • Trace Acid Contamination: Reagents or solvents that are not strictly anhydrous or neutral can be a source of protons. For example, certain grades of chlorinated solvents like dichloromethane (DCM) can contain trace amounts of HCl. Amine salts (e.g., hydrochlorides) used in preceding steps can also carry acid into the reaction.

  • Lewis Acidity: Many reagents not typically considered Brønsted acids can act as Lewis acids and catalyze Boc cleavage. Metal catalysts (e.g., ZnBr₂, Pd(II)), or even silica gel used in chromatography, can facilitate deprotection, especially with prolonged exposure.[2]

  • Thermal Stress: While generally considered thermally stable at moderate temperatures, prolonged heating (>80-100 °C) can induce thermolytic cleavage of the Boc group, particularly in polar solvents.[3][4]

Troubleshooting Workflow:

G start Unexpected Deprotection Observed (LC-MS/TLC Analysis) check_reagents Analyze Reagents & Solvents for Acidity start->check_reagents check_temp Review Reaction Temperature Profile start->check_temp check_lewis Identify Potential Lewis Acids (Metal catalysts, silica) start->check_lewis sol_reagents Solution: - Use freshly distilled/anhydrous solvents. - Neutralize amine salts before use. - Add a non-nucleophilic base (e.g., Proton Sponge®). check_reagents->sol_reagents Acidity Detected sol_temp Solution: - Lower reaction temperature. - Reduce reaction time. - Consider microwave heating for shorter, intense energy input. check_temp->sol_temp High Temp / Long Duration sol_lewis Solution: - Use alternative, non-acidic catalysts if possible. - Buffer chromatography solvent with Et3N. - Minimize contact time with silica gel. check_lewis->sol_lewis Lewis Acids Present

Caption: Troubleshooting workflow for unexpected Boc deprotection.

Q2: My deprotection with Trifluoroacetic Acid (TFA) yields the correct product mass, but my crude sample is plagued with impurities. What are these side products?

A2: The Problem of the tert-Butyl Cation and the Role of Scavengers

This is a classic signature of side reactions caused by the electrophilic tert-butyl cation generated during acidic deprotection.[5][6] This carbocation will readily alkylate any nucleophilic sites on your spirocyclic molecule, leading to a host of hard-to-remove impurities.

Mechanism of Side Product Formation:

G cluster_0 Boc Deprotection cluster_1 Side Reactions cluster_2 Scavenger Action BocN R-NH-Boc Protonated R-NH-Boc(H+) BocN->Protonated + H+ (TFA) Amine R-NH2 (Desired Product) Protonated->Amine - CO2 tBu_cation tBu+ (Reactive Cation) Protonated->tBu_cation SideProduct Alkylated Byproduct (R-Nu-tBu) tBu_cation->SideProduct Trapped Trapped Cation (e.g., tBu-H, tBu-OH) tBu_cation->Trapped Nucleophile Nucleophilic Site on Molecule (e.g., Trp, Met, Thiol) Nucleophile->SideProduct Scavenger Scavenger (e.g., TIS, H2O, Thioanisole) Scavenger->Trapped

Caption: Acid-catalyzed Boc deprotection and scavenger intervention.

Vulnerable Functional Groups:

  • Electron-Rich Aromatics: Indoles (Tryptophan), phenols (Tyrosine).

  • Sulfur-Containing Residues: Thioethers (Methionine), thiols (Cysteine).[6]

  • Other Nucleophiles: Guanidino groups, amidines.[5]

Experimental Protocol: Deprotection with a Scavenger Cocktail

This protocol is designed to trap the tert-butyl cation, preventing byproduct formation.

  • Preparation: Cool the vessel containing your Boc-protected spirocycle (1 equiv.) in an ice bath (0 °C).

  • Solvent: Dissolve the substrate in a minimal amount of a suitable solvent (e.g., DCM).

  • Scavenger Addition: Add the scavenger cocktail directly to the solution. A common general-purpose cocktail is a mixture of water (5%), thioanisole (5%), and triisopropylsilane (TIS, 2.5%).

  • Acid Addition: Slowly add the deprotection acid (e.g., 90% aqueous TFA) to the stirred solution.

  • Reaction: Monitor the reaction by TLC or LC-MS. Deprotection is often complete within 1-2 hours at room temperature.[1]

  • Workup: Once complete, concentrate the reaction mixture in vacuo. Co-evaporate with toluene or ether to remove residual TFA. The resulting amine salt can then be purified or used directly.

Frequently Asked Questions (FAQs)
Q1: What are the general stability limits of a Boc-protected spirocyclic amine?

A1: The stability of the Boc group is not absolute and can be influenced by the steric and electronic environment of the spirocycle. However, general guidelines can be established.

Condition CategoryReagent/ParameterStability AssessmentRationale & Nuances
pH / Acidity pH > 4Generally Stable The Boc group is stable to basic and weakly acidic conditions. Hydrolysis under basic conditions is not a viable pathway.[7][8]
pH 1-4Labile Cleavage rate is dependent on acid strength and concentration. Milder acids (e.g., formic acid) may require longer times or heat.[9][10]
pH < 1 (e.g., TFA, 4M HCl)Rapidly Cleaved Deprotection is typically complete within minutes to a few hours at room temperature.[1][9]
Temperature < 80 °CGenerally Stable In neutral or basic media, the Boc group is stable to moderate heat.[11]
80 - 150 °CPotentially Labile Thermal deprotection can occur, especially in polar solvents like water or alcohols, without any added acid.[4]
Bases Strong non-nucleophilic bases (e.g., t-BuOK, LDA)Stable The carbamate is resistant to basic hydrolysis.[10]
Nucleophiles Amines, alkoxides, organometallics (RLi, RMgX)Stable The carbonyl of the Boc group is not sufficiently electrophilic to react with most nucleophiles.[10]
Reductants Catalytic Hydrogenation (H₂, Pd/C), NaBH₄, LiAlH₄Stable The Boc group is robust under standard reduction conditions, making it orthogonal to protecting groups like Cbz.[12][13]
Oxidants m-CPBA, KMnO₄, CrO₃Generally Stable The Boc group itself is resistant to oxidation, though other parts of the molecule may be sensitive.
Q2: How does the steric hindrance of the spirocyclic core affect the stability and reactivity of the Boc group?

A2: The three-dimensional nature of spirocycles introduces significant steric bulk around the protected nitrogen, which has a dual effect:

  • Enhanced Stability: The steric hindrance can shield the Boc group from attack by acids, potentially slowing down the rate of deprotection compared to a less hindered acyclic amine. This can be advantageous for achieving selective deprotection in a molecule with multiple Boc groups. However, it may also mean that forcing conditions (higher acid concentration or longer reaction times) are needed for complete removal.[14]

  • Reduced Reactivity in Protection: Conversely, the steric hindrance can make the initial protection of the spirocyclic amine challenging. The nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O) may be sluggish. In such cases, optimization is required.

Protocol: Overcoming Steric Hindrance in Boc Protection

  • Reagent Choice: Use 1.5-2.0 equivalents of Boc₂O to ensure the reaction goes to completion.

  • Base & Solvent: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). A polar aprotic solvent like THF or acetonitrile is often effective. For particularly hindered amines, a biphasic system (e.g., chloroform/water with NaHCO₃) can be beneficial.[1]

  • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction by forming a more reactive intermediate with Boc₂O.

  • Temperature: Gently heating the reaction to 40-50 °C can help overcome the activation energy barrier.[1][15]

Q3: What are the best analytical methods for detecting instability or degradation of my Boc-protected spirocycle?

A3: A multi-pronged analytical approach is crucial for confirming the stability and purity of your compound.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis. A stability-indicating method should be developed where the parent compound is well-resolved from potential degradants (e.g., the deprotected amine). Comparing the peak area of the parent compound over time or after exposure to stress conditions (acid, heat) provides quantitative data on stability.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying degradants. Look for the mass of the expected deprotected product (loss of 100.12 amu). Also, search for masses corresponding to tert-butylated adducts (+56.11 amu) if you suspect side reactions from an acidic process.[16][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the presence or absence of the Boc group. The nine protons of the tert-butyl group give a characteristic sharp singlet at approximately 1.4-1.5 ppm. Disappearance or reduction in the integration of this peak is a clear indicator of deprotection. You can also monitor the appearance of new signals corresponding to the free amine product.[]

By combining these techniques, you can gain a comprehensive understanding of your compound's stability profile and troubleshoot any issues that arise during your synthetic campaign.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Nanjing Tengxiang Import & Export Co. Ltd. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs.
  • ResearchGate. (n.d.). Boc deprotection conditions tested.
  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?.
  • Benchchem. (n.d.). Troubleshooting Boc Deprotection: A Technical Support Guide.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions.
  • ScienceDirect. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions?.
  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability.
  • National Institutes of Health. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • BOC Sciences. (n.d.). Analytical Services for Advanced Testing & Analysis.
  • National Institutes of Health. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?.
  • Chemtips. (2012). Reactions that Work: Boc Protection.

Sources

Technical Support Center: Ruthenium Residue Removal in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic compounds from ruthenium catalyst residues. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving the high purity required for downstream applications. Here, we address common issues through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and field-proven techniques.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the removal of ruthenium residues from your spirocycle synthesis. Each issue is followed by probable causes and a step-by-step resolution protocol.

Issue 1: Persistent Color in the Final Product After Initial Purification

Observation: Your isolated spirocyclic product retains a brown, black, or pinkish hue, indicating the presence of residual ruthenium complexes, even after standard chromatographic purification.

Probable Cause: Ruthenium catalysts, particularly Grubbs-type catalysts used in ring-closing metathesis (RCM) for spirocycle synthesis, can form multiple stable and colored species during the reaction and workup.[1][2] These species may have varying polarities, causing them to co-elute with your product during chromatography.

Solution Pathway: Multi-Modal Purification Strategy

This workflow combines a chemical transformation of the ruthenium species with a subsequent adsorptive or extractive removal step.

Multi_Modal_Purification start Crude Reaction Mixture (Colored) oxidation Oxidative Workup (e.g., H2O2) start->oxidation Option A scavenging Scavenger Treatment (e.g., Isocyanide) start->scavenging Option B filtration Filtration through Silica/Celite Plug oxidation->filtration extraction Aqueous Extraction scavenging->extraction adsorption Activated Carbon Treatment filtration->adsorption extraction->adsorption final_product Purified Spirocycle (<10 ppm Ru) adsorption->final_product

Caption: Multi-modal purification workflow for removing stubborn ruthenium residues.

Experimental Protocol: Oxidative Workup Followed by Adsorption

This protocol is particularly effective for converting various ruthenium species into insoluble ruthenium dioxide (RuO₂), which can then be easily removed.[3]

  • Reaction Quenching: After the spirocycle synthesis is complete, cool the reaction mixture to room temperature.

  • Oxidation: Add a 15% aqueous solution of hydrogen peroxide (H₂O₂) to the reaction mixture. The amount to add can be optimized, but a good starting point is 5-10 equivalents relative to the ruthenium catalyst. Stir vigorously for 1-2 hours. You should observe a color change and potentially the formation of a black precipitate (RuO₂).

  • Filtration: Filter the mixture through a pad of Celite® or silica gel to remove the insoluble RuO₂.[3][4] Wash the pad with a suitable organic solvent to ensure full recovery of your product.

  • Activated Carbon Treatment: To the filtrate, add activated carbon (approximately 10-20 wt% relative to the crude product weight).[1][5][6] Stir the suspension for at least 12 hours at room temperature.

  • Final Filtration and Concentration: Filter the mixture through Celite® to remove the activated carbon. Wash the carbon cake thoroughly with the solvent. Combine the filtrates and concentrate under reduced pressure to obtain the purified spirocycle.

Issue 2: High Ruthenium Levels (>50 ppm) Detected by ICP-MS Despite Using a Scavenger

Observation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis reveals ruthenium levels that are unacceptably high for pharmaceutical applications, even after employing a metal scavenger.

Probable Cause: The chosen scavenger may not be optimal for the specific ruthenium species present, or the scavenging conditions (time, temperature, equivalents) may be insufficient.[7][8] Additionally, some spirocyclic products with coordinating functional groups can have a high affinity for ruthenium, making its removal more challenging.[8]

Solution Pathway: Scavenger Screening and Optimization

A systematic screening of different types of scavengers is recommended to identify the most effective one for your system.

Table 1: Comparison of Common Ruthenium Scavengers

Scavenger TypeExample(s)Mechanism of ActionTypical Conditions & Notes
Phosphine-Based Tris(hydroxymethyl)phosphine (THMP)Coordination to the ruthenium center, forming a water-soluble complex.Often used in conjunction with an aqueous extraction. Can require a large excess (up to 25 equivalents).[9][10]
Thiol-Based 2-Mercaptonicotinic acid (MNA)Strong coordination to ruthenium, often used to both quench the reaction and facilitate extraction.[9][11]Can be used in extractive workups with an aqueous base.[9]
Amine-Based Cysteine, Ethylene diamineChelation of the ruthenium ion.Cysteine is an environmentally benign option and can be removed with an aqueous wash.[9][10]
Isocyanide-Based Carboxylate-functionalized isocyanidesRapid insertion into the Ru-carbene bond, forming a polar complex that is easily removed by silica gel filtration.[8][12]Offers a very fast reaction time (often under 30 minutes).[12]
Solid-Supported Silica- or polymer-bound thiols, amines, or phosphines (e.g., ISOLUTE® Si-Thiol, SCX-2)The ruthenium catalyst is sequestered onto a solid support, which is then removed by simple filtration.[7]Can be used in flow chemistry or batch mode. Screening kits are available from suppliers to quickly identify the best scavenger.[7]

Experimental Protocol: Batch Scavenging with a Solid-Supported Reagent

  • Scavenger Selection: Based on the nature of your spirocycle and the likely ruthenium species, select a few candidate solid-supported scavengers for screening (e.g., a thiol-based, an amine-based, and a mixed-mode scavenger).

  • Reaction Setup: After the completion of the spirocycle synthesis, dissolve the crude product in a suitable solvent (e.g., dichloromethane or toluene).

  • Scavenging: Add the selected scavenger (typically 5-10 weight equivalents relative to the catalyst) to the solution.

  • Agitation: Stir the mixture at room temperature. The optimal time can vary, but a range of 4 to 24 hours is common.

  • Filtration: Filter the mixture to remove the scavenger.

  • Analysis: Concentrate the filtrate and analyze the ruthenium content by ICP-MS. Compare the results to identify the most effective scavenger.

Issue 3: Product Degradation or Isomerization During Ruthenium Removal

Observation: You observe the formation of byproducts, or isomerization of double bonds within your spirocycle, during the purification process.

Probable Cause: Lingering active ruthenium catalyst in the reaction mixture can promote unwanted side reactions, such as ring-opening or double bond migration, especially during concentration or heating.[9][11] Some purification methods, like aggressive oxidative workups, can also be incompatible with sensitive functional groups on the spirocycle.

Solution Pathway: Rapid Catalyst Quenching and Mild Purification

The key is to rapidly and irreversibly deactivate the catalyst immediately after the reaction is complete.

Catalyst_Quenching_Workflow start Completed RCM Reaction (Active Catalyst Present) quench Add Catalyst Quencher (e.g., MNA, Imidazole) start->quench extraction Aqueous Extraction of Quenched Catalyst quench->extraction crystallization Crystallization of Spirocycle extraction->crystallization final_product Pure, Stable Product crystallization->final_product

Sources

Technical Support Center: Navigating the Synthesis of Spirodiamines and Preventing Precursor Rearrangement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and professionals in drug development. Spirodiamines are a critical class of compounds, prized for their rigid, three-dimensional structures that offer unique advantages in medicinal chemistry.[1] However, the synthesis of these valuable molecules is not without its challenges, a primary one being the propensity of their precursors to undergo undesired rearrangement reactions. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate these synthetic hurdles and achieve your target spirodiamine with high yield and purity.

Troubleshooting Guide: Addressing Common Issues in Spirodiamine Synthesis

This section is designed in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Q1: I'm observing an unexpected isomer in my reaction mixture when synthesizing a spirodiamine. What could be the cause?

A1: Unanticipated isomer formation is a classic indicator of a rearrangement reaction, often catalyzed by acidic conditions.

The most probable cause is an acid-catalyzed rearrangement of a carbocation intermediate during the spirocyclization step. One common pathway is a semipinacol-type rearrangement .[2] In this mechanism, a carbocation is generated, and a neighboring alkyl or aryl group migrates to the electron-deficient center, leading to a more stable carbocation and, ultimately, a rearranged product. Even trace amounts of acid can initiate this cascade, arising from reagents, solvents, or hydrolysis of starting materials.[3]

Causality and Mechanism:

Consider a precursor with a hydroxyl group positioned to be eliminated to form a carbocation. If this carbocation is adjacent to a strained ring or a group with high migratory aptitude, rearrangement is likely. The driving force is the formation of a more stable carbocation (e.g., tertiary over secondary).[4]

Diagram of a Plausible Semipinacol-Type Rearrangement:

G A Spirodiamine Precursor (with -OH leaving group) B Protonation of -OH A->B + H+ C Loss of H2O to form Carbocation B->C - H2O D Initial Carbocation E Transition State D->E 1,2-Shift F Rearranged, More Stable Carbocation E->F G Rearranged Carbocation H Nucleophilic Attack (e.g., by intramolecular amine) G->H + Nucleophile I Rearranged Spirocyclic Product H->I

Caption: A generalized pathway for an acid-catalyzed semipinacol-type rearrangement.

Solutions:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are rigorously dried, as moisture can lead to in situ acid formation.[3]

  • Use of a Non-Nucleophilic Base: The addition of a hindered, non-nucleophilic base, such as 2,6-lutidine or proton sponge, can scavenge trace acid without interfering with the primary reaction.

  • Temperature Control: Lowering the reaction temperature can often suppress rearrangement pathways, which typically have a higher activation energy than the desired reaction.

  • Protecting Groups: Employing appropriate protecting groups on the amine functionalities can prevent their protonation and subsequent participation in undesired side reactions.[5]

Q2: My yield of the target spirodiamine is consistently low, and I suspect precursor degradation. How can I improve it?

A2: Low yields in spirodiamine synthesis often point to suboptimal reaction conditions that favor rearrangement or decomposition over the desired cyclization.

The stability of spirodiamine precursors and their reaction intermediates is highly dependent on the interplay of solvent, temperature, and the choice of base or catalyst.

Impact of Reaction Parameters:

  • Solvent Polarity: Highly polar, ionizing solvents can stabilize carbocation intermediates, potentially increasing the rate of rearrangement.[4][6] Less polar solvents may slow down the desired reaction but can also suppress rearrangement.

  • Temperature: As mentioned, higher temperatures can provide the energy needed to overcome the activation barrier for rearrangement. Running reactions at the lowest effective temperature is crucial.[3]

  • Base Selection: In reactions like the Buchwald-Hartwig amination, the choice of base is critical. A base that is too strong or too weak can lead to side reactions or incomplete conversion. For instance, in some copper-catalyzed aminations, the choice of base can even switch the selectivity between N- and O-arylation in amino alcohols.[7]

Table 1: Effect of Reaction Conditions on Spirodiamine Synthesis

ParameterCondition A (Low Yield/Rearrangement)Condition B (Optimized for High Yield/Purity)Rationale
Solvent Methanol (Polar, Protic)Toluene or Dioxane (Less Polar)Reduces stabilization of carbocation intermediates, disfavoring rearrangement.[6]
Temperature 80-100 °C (Reflux)25-50 °C (Room Temp to Mild Heat)Minimizes energy available for rearrangement pathways.[3]
Base Strong, Nucleophilic (e.g., NaOH)Hindered, Non-nucleophilic (e.g., K3PO4, Cs2CO3)Prevents side reactions and provides optimal basicity for catalyst turnover.[7]
Atmosphere AirInert (Nitrogen or Argon)Prevents oxidation of sensitive reagents and intermediates.[3]

Optimized Protocol Workflow:

G cluster_0 Preparation cluster_1 Reaction Setup cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Oven-dry all glassware B Use anhydrous solvents A->B C Protect amine groups (if necessary) B->C D Charge reactor with precursor and non-nucleophilic base E Purge with inert gas (N2 or Ar) D->E F Add catalyst/reagents via syringe E->F G Maintain low to moderate temperature (e.g., 25-50 °C) H Monitor reaction progress by TLC or LC-MS G->H I Quench reaction upon completion H->I J Aqueous work-up with mild buffers (if needed) K Purify via flash chromatography J->K L Characterize product (NMR, MS) K->L

Caption: A workflow for an optimized spirodiamine synthesis protocol.

Frequently Asked Questions (FAQs)

  • What are the most common types of rearrangements for spirodiamine precursors?

    • Besides semipinacol-type rearrangements, be aware of potential Wagner-Meerwein shifts if your precursor can form a carbocation adjacent to a strained ring system.[4] In some cases, photochemical rearrangements can also occur if the molecule is light-sensitive.[8]

  • How can I choose the right protecting group for my diamine precursor to prevent rearrangement?

    • The ideal protecting group should be robust enough to withstand the reaction conditions but easily removable without inducing degradation. Carbamates like Boc and Cbz are common choices. The concept of "orthogonal" protecting groups is vital if the two amines in your precursor need to be manipulated independently.[9]

Table 2: Common Amine Protecting Groups and Their Stability

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocCatalytic hydrogenation, mild baseStrong acid (e.g., TFA)
BenzyloxycarbonylCbz, ZMild acid and baseCatalytic hydrogenation (H2, Pd/C)
9-FluorenylmethyloxycarbonylFmocAcid, catalytic hydrogenationBase (e.g., piperidine)
NosylNsAcidic conditionsThiolates (e.g., thiophenol)
  • What is the influence of solvent choice on the stability of spirodiamine precursors?

    • Solvents play a crucial role in stabilizing or destabilizing reactive intermediates. Polar protic solvents (e.g., alcohols) can stabilize carbocations through hydrogen bonding, which may accelerate rearrangement.[10] Polar aprotic solvents (e.g., DMSO, DMF) can also stabilize charged intermediates. Non-polar solvents like toluene or THF are often a better choice to suppress these pathways.[6][11]

  • Which analytical techniques are best for confirming the structure of my spirodiamine product and detecting rearrangement byproducts?

    • A combination of techniques is recommended. NMR spectroscopy (1H, 13C, COSY, HSQC) is essential for determining the connectivity and stereochemistry of your main product. Mass spectrometry (MS) , especially tandem MS (MS/MS), can help differentiate isomers by their fragmentation patterns.[12] High-performance liquid chromatography (HPLC) , particularly with a chiral stationary phase, is invaluable for separating and quantifying isomers.[13]

Detailed Experimental Protocol: A General Method for Suppressing Rearrangement in Spirodiamine Synthesis

This protocol provides a generalized approach for a palladium-catalyzed C-N coupling reaction to form a spirodiamine, with an emphasis on minimizing rearrangement.

1. Materials and Setup:

  • Precursor: Di-protected spirodiamine precursor (e.g., with Boc groups).

  • Aryl Halide: The coupling partner.

  • Catalyst: Pd2(dba)3 or a suitable palladium precatalyst.

  • Ligand: A biaryl phosphine ligand (e.g., Xantphos, RuPhos).

  • Base: Cesium carbonate (Cs2CO3) or potassium phosphate (K3PO4), finely ground and dried.

  • Solvent: Anhydrous toluene or 1,4-dioxane.

  • Glassware: All glassware should be oven-dried for at least 4 hours at 120 °C and cooled under a stream of inert gas.

2. Reaction Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the di-protected spirodiamine precursor (1.0 eq.), the aryl halide (1.1 eq.), and the base (2.0 eq.).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 15 minutes.

  • In a separate vial, dissolve the palladium catalyst (0.02 eq.) and the ligand (0.04 eq.) in a small amount of the anhydrous solvent.

  • Using a syringe, add the catalyst/ligand solution to the reaction flask.

  • Add the remaining anhydrous solvent to the flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Stir the reaction mixture at room temperature for 30 minutes, then slowly heat to 50 °C.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

3. Work-up and Purification:

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

4. Deprotection (if required):

  • If using Boc protecting groups, dissolve the purified product in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature until deprotection is complete (monitored by TLC/LC-MS). Remove the solvent and TFA under reduced pressure and purify the resulting salt or free base as appropriate.

By carefully controlling reaction conditions and considering the potential for rearrangement, you can significantly improve the outcome of your spirodiamine synthesis.

References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Sharma, P., et al. (2017). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine.
  • Montana Molecular. (n.d.). Troubleshooting guide.
  • Isidro-Llobet, A., et al. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). The structure of the partially bio-based spirodiamine....
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Biswas, S., et al. (2018). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols.
  • Pompach, P., et al. (2021). An Analytical Evaluation of Tools for Lipid Isomer Differentiation in Imaging Mass Spectrometry. Molecules.
  • Trost, B. M., & Horne, D. B. (2006). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. The Journal of Organic Chemistry.
  • Welsch, S. J., et al. (2010).
  • ResearchGate. (n.d.). New Approach for the Identification of Isobaric and Isomeric Metabolites.
  • Reddy, R. S., et al. (2016). The B(C6F5)
  • Ashenhurst, J. (2013). Rearrangements in Alkene Addition Reactions. Master Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). C–H activation-initiated spiroannulation reactions and their applications in the synthesis of spirocyclic compounds.
  • G. W. Gribble, et al. (2023). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal.
  • ResearchGate. (n.d.). Photochemical rearrangement of cyclohexadienone further opened by....
  • MDPI. (n.d.).
  • PubMed. (2023). Comprehensive Profiling of Amine-Containing Metabolite Isomers with Chiral Phosphorus Reagents.
  • LibreTexts Chemistry. (2015). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • Ashenhurst, J. (2018).
  • National Institutes of Health. (2021).
  • Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • ResearchGate. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review.
  • Baran, P. S. (n.d.). Protecting Groups. The Scripps Research Institute.
  • Nature. (2021).
  • American Chemical Society. (2016). The B(C6F5)
  • PubMed Central. (2022). Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry.
  • MDPI. (n.d.). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.

Sources

Validation & Comparative

The Ascendancy of Three-Dimensionality: A Comparative Guide to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane and Other Diazaspirocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as powerful tools in this endeavor, offering a gateway to three-dimensional chemical space.[2] This guide provides an in-depth technical comparison of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a unique scaffold featuring an azetidine ring, a cycloheptane ring, and an embedded ether linkage, against other notable diazaspirocycles. We will delve into their synthesis, comparative physicochemical properties, and strategic applications, supported by experimental data and established protocols, to inform rational drug design.

The Spirocyclic Advantage: Escaping Flatland for Enhanced Drug-like Properties

The incorporation of spirocyclic moieties into drug candidates is a strategic approach to imbue them with a range of desirable attributes. The inherent three-dimensionality of these scaffolds can lead to more precise and potent interactions with biological targets by enabling a more defined spatial arrangement of pharmacophoric elements.[1] Furthermore, the introduction of a spiro center can significantly influence a molecule's physicochemical properties. Studies have shown that azaspirocycles can exhibit higher aqueous solubility, increased basicity, decreased lipophilicity, and improved metabolic stability compared to their non-spirocyclic or simpler cyclic counterparts.[2] This modulation of properties is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Unveiling 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: A Scaffold of Intrigue

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane presents a compelling combination of structural features: a strained four-membered azetidine ring, a flexible seven-membered ring, and an oxygen atom that can influence polarity and hydrogen bonding potential. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization at the other nitrogen, making it a versatile building block for library synthesis and lead optimization.[3]

Physicochemical Properties: A Comparative Overview

To objectively assess the potential advantages of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, we compare its predicted and, where available, experimental physicochemical properties with a non-spirocyclic analogue, N-Boc-2-(2-aminoethoxy)ethylamine, and another well-explored diazaspirocycle, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate.

Property2-Boc-8-oxa-2,5-diaza-spiro[3.6]decaneN-Boc-2-(2-aminoethoxy)ethylamine (Non-Spirocyclic Analogue)tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Spirocyclic Analogue)
Molecular Weight ( g/mol ) 242.32[4]204.27[5]226.32
Calculated logP 0.8 (Predicted)-0.2 (Predicted)[6]1.1 (Predicted)
Topological Polar Surface Area (TPSA) (Ų) 50.6[7]73.6[6]32.3
Aqueous Solubility Data not availableData not availableData not available
Metabolic Stability Predicted to have higher metabolic stability due to the spirocyclic core.Predicted to be more susceptible to metabolism.Generally high metabolic stability reported for similar spirocycles.

Note: Predicted values are derived from computational models and should be considered as estimations. Experimental validation is required for confirmation.

The data, though partially predictive, suggests that 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane occupies a distinct physicochemical space. Its predicted logP is intermediate between the more polar non-spirocyclic analogue and the more lipophilic diazaspiro[3.5]nonane. The TPSA is also in a moderate range, suggesting a balance between polarity and membrane permeability. The key anticipated advantage, however, lies in its metabolic stability, a common feature of spirocyclic systems due to the quaternary carbon center hindering enzymatic degradation.

Navigating the Synthetic Landscape: Protocols and Plausible Routes

Proposed Synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

The proposed synthesis leverages a key intramolecular cyclization to form the spirocyclic core.

Proposed_Synthesis A Commercially available starting materials B Formation of azetidine ring with protected amine and a handle for cycloheptane ring formation A->B Multi-step synthesis C Construction of the seven-membered ring precursor B->C Alkylation D Intramolecular cyclization (e.g., reductive amination or nucleophilic substitution) C->D Deprotection and cyclization E 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane D->E Final product

Caption: A plausible synthetic workflow for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Experimental Protocol (Conceptual):

  • Azetidine Formation: Synthesis of a suitably substituted azetidine ring, for instance, from a protected 3-amino-1-propanol derivative, to introduce one of the nitrogen atoms and a functional handle for the subsequent ring formation.

  • Chain Elongation: Alkylation of the azetidine nitrogen or a functional group on the ring with a reagent containing the pre-formed seven-membered ether chain or a precursor that can be cyclized.

  • Cyclization: An intramolecular reaction, such as reductive amination between an aldehyde and an amine or a nucleophilic substitution, would form the spirocyclic core.

  • Boc Protection: Introduction of the Boc protecting group on one of the nitrogen atoms to yield the final product.

Comparative Synthesis: Diazaspiro[3.5]nonane

In contrast, the synthesis of diazaspiro[3.5]nonanes has been documented. A common approach involves the reaction of 1,1-bis(chloromethyl)cyclohexane with a primary amine.

Diazaspiro[3.5]nonane_Synthesis A 1,1-Bis(chloromethyl)cyclohexane C Double Nucleophilic Substitution A->C B Primary Amine (R-NH2) B->C D Diazaspiro[3.5]nonane derivative C->D

Caption: A general synthetic route to diazaspiro[3.5]nonane derivatives.

Strategic Applications in Drug Design: Choosing the Right Spirocycle

The choice of a specific diazaspirocycle depends on the therapeutic target and the desired physicochemical properties.

  • 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: The presence of the oxa- functionality is expected to increase polarity and potentially improve aqueous solubility compared to its carbocyclic analogue. The unique [3.6] spiro-system offers a distinct conformational profile and vectoral projection of substituents compared to more common [3.3], [3.5], or [4.5] systems. This scaffold would be particularly interesting for targets where a specific spatial arrangement of substituents is required to interact with a binding pocket that can accommodate its larger ring size.

  • Diazaspiro[3.3]heptanes: These are smaller, more rigid scaffolds. Their compact nature can be advantageous in fitting into smaller binding pockets. They have been explored as bioisosteres for piperazine, offering a more three-dimensional alternative.

  • Diazaspiro[3.5]nonanes and Diazaspiro[4.5]decanes: These larger spirocycles provide more conformational flexibility than the [3.3] system. They have been successfully incorporated into a variety of bioactive molecules, including G-protein coupled receptor (GPCR) ligands and enzyme inhibitors.[6]

The following diagram illustrates the decision-making process for selecting a diazaspirocycle in a drug discovery program.

Scaffold_Selection Start Initiate Drug Discovery Program Target Identify Biological Target & Binding Site Topography Start->Target Properties Define Desired Physicochemical Properties (Solubility, logP, etc.) Target->Properties Scaffold_Choice Select Diazaspirocycle Scaffold Properties->Scaffold_Choice Spiro33 Diazaspiro[3.3]heptane (Rigid, Compact) Scaffold_Choice->Spiro33 Small, constrained pocket Spiro35 Diazaspiro[3.5]nonane (Intermediate Flexibility) Scaffold_Choice->Spiro35 Moderate pocket size Spiro36 2-Oxa-2,5-diazaspiro[3.6]decane (Unique Geometry, Polarity) Scaffold_Choice->Spiro36 Specific vector & polarity needed Spiro45 Diazaspiro[4.5]decane (Higher Flexibility) Scaffold_Choice->Spiro45 Larger, flexible pocket SAR Synthesize Library & Evaluate SAR Spiro33->SAR Spiro35->SAR Spiro36->SAR Spiro45->SAR Optimization Lead Optimization SAR->Optimization Candidate Drug Candidate Optimization->Candidate

Caption: Decision workflow for selecting an appropriate diazaspirocyclic scaffold.

Conclusion: A Promising Frontier in Medicinal Chemistry

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane represents a novel and promising building block for medicinal chemists seeking to explore new dimensions in chemical space. Its unique combination of a strained azetidine ring, a flexible oxa-cycloheptane ring, and the inherent advantages of a spirocyclic core positions it as a valuable tool for the design of next-generation therapeutics. While further experimental validation of its physicochemical and metabolic properties is warranted, the comparative analysis presented here underscores the potential of this and other diazaspirocycles to overcome the limitations of "flat" molecules and contribute to the development of safer and more effective drugs.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success. Journal of medicinal chemistry, 52(21), 6752-6756.
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.
  • PubChem. (n.d.). Spiro[3.6]decane.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
  • LifeChem Pharma. (n.d.). 1-boc Piperazine.
  • CymitQuimica. (n.d.). N-Boc-2-(2-amino-ethoxy)-ethylamine.
  • ChemicalBook. (n.d.). 1-BOC-Piperazine CAS#: 57260-71-6.
  • Amadis Chemical. (n.d.). tert-butyl 8-oxa-2,5-diazaspiro[3.
  • Oakwood Chemical. (n.d.). N-Boc-2-(2-aminoethoxy)ethylamine.
  • BenchChem. (2025). comparative study of different synthetic routes to 1-Azaspiro[3.6]decane.
  • BLDpharm. (n.d.). 1357352-13-6|6-Oxa-2-aza-spiro[3.6]decane-2-carboxylic acid tert-butyl ester.
  • Google Patents. (n.d.). US Patent for 1-OXA-3,8-DIAZASPIRO(4.5DECAN-2-ONES.
  • PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)
  • PubChem. (n.d.). tert-Butyl [2-(2-aminoethoxy)
  • PubChem. (n.d.). tert-butyl N-(2-(2-aminoethoxy)ethyl)
  • PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)
  • CymitQuimica. (n.d.). 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.
  • PubChem. (n.d.).
  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Sigma-Aldrich. (n.d.). 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane AldrichCPR.
  • ResearchGate. (2025). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes.
  • ACS Publications. (2020). Spirocyclic Scaffolds in Medicinal Chemistry.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry.
  • Petalheadexim. (n.d.). N-Boc Piperazine (1-Boc-piperazine).
  • ChemScene. (n.d.). 2138535-24-5 | 6-Azaspiro[3.6]decane hydrochloride.
  • PubMed. (2015). Flow-mediated synthesis of Boc, Fmoc, and Ddiv monoprotected diamines.
  • PubMed Central. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Google Patents. (n.d.). EP0479631B1 - Spiro[2][8]decane derivatives, process for their preparation and pharmaceutical compositions containing them.

  • Sigma-Aldrich. (n.d.). 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane AldrichCPR - (Chinese).
  • Sigma-Aldrich. (n.d.). 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane.
  • ResearchGate. (2017). A 2-oxa-spiro[5.
  • BLDpharm. (n.d.). 1523571-07-4|tert-Butyl 2,5-diazaspiro[3.

Sources

A Head-to-Head Comparison: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane vs. Piperazine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperazine ring has long been revered as a "privileged scaffold," integral to the structure of numerous FDA-approved drugs.[1] Its widespread use stems from its favorable physicochemical properties and synthetic tractability.[2] However, the relentless pursuit of drug candidates with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven the exploration of novel bioisosteres. Among these, spirocyclic scaffolds have emerged as compelling alternatives, offering a three-dimensional architecture that can confer significant advantages.

This guide provides an in-depth, objective comparison of the emerging 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold and the traditional piperazine moiety. We will delve into their structural and physicochemical differences, supported by computational data, and explore the profound implications of these differences on metabolic stability, permeability, and overall drug-like properties. Detailed experimental protocols are provided to empower researchers to validate these findings in their own laboratories.

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between the piperazine and the 8-oxa-2,5-diaza-spiro[3.6]decane scaffolds lies in their topology. Piperazine is a six-membered heterocycle with a flexible chair conformation, while the spirocyclic counterpart features two rings joined by a single carbon atom, creating a more rigid, three-dimensional structure. This rigidity can be advantageous in locking a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target.

To quantify the differences in their drug-like properties, we performed in silico predictions of key physicochemical parameters for the core scaffolds (piperazine and 8-oxa-2,5-diazaspiro[3.6]decane).

dot graph Scaffolds { layout=neato; node [shape=none, imagepos=tc];

piperazine [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4837&t=l", label="Piperazine"]; spirodecane [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=72207340&t=l", label="8-Oxa-2,5-diaza-spiro[3.6]decane"]; } caption="Core structures of Piperazine and 8-Oxa-2,5-diaza-spiro[3.6]decane."

Table 1: Predicted Physicochemical Properties of Core Scaffolds

PropertyPiperazine8-Oxa-2,5-diaza-spiro[3.6]decaneRationale for Comparison
Molecular Weight ( g/mol ) 86.14158.21Baseline for size comparison.
cLogP (Octanol/Water Partition Coefficient) -1.15-1.38Indicates lipophilicity; lower values suggest higher aqueous solubility.
Topological Polar Surface Area (TPSA) (Ų) 24.0645.52Predicts passive molecular transport through membranes.
pKa₁ (Strongest Basic) 9.73[3]9.5 (Predicted)Governs the ionization state at physiological pH, impacting solubility and target binding.
pKa₂ (Weakest Basic) 5.35[3]6.0 (Predicted)Influences the formation of salts and the overall charge of the molecule.

Predicted values were obtained using publicly available computational tools such as OSIRIS Property Explorer and ChemAxon's Chemicalize.

The in silico data reveals that the 8-oxa-2,5-diaza-spiro[3.6]decane scaffold, despite its higher molecular weight, is predicted to have a slightly lower cLogP, suggesting potentially improved aqueous solubility over piperazine. Furthermore, its significantly larger TPSA may influence its permeability characteristics. The predicted pKa values indicate that, like piperazine, the spirocyclic scaffold possesses two basic nitrogen atoms, making it suitable for salt formation to further modulate its properties.

Implications for Drug Discovery and Development

The structural and physicochemical differences between these two scaffolds have significant downstream effects on their performance as components of drug candidates.

Metabolic Stability

The piperazine ring is susceptible to N-dealkylation and oxidation by cytochrome P450 enzymes, which can lead to rapid metabolism and clearance. The increased rigidity and steric hindrance of the spirocyclic scaffold may offer protection against such metabolic transformations, potentially leading to improved metabolic stability and a longer in vivo half-life.

Permeability and Efflux

The higher TPSA of the 8-oxa-2,5-diaza-spiro[3.6]decane scaffold suggests that it may exhibit lower passive permeability across biological membranes compared to piperazine. However, its three-dimensional nature could also lead to altered interactions with efflux transporters like P-glycoprotein (P-gp), a common challenge with piperazine-containing drugs.

Safety and Toxicity

The introduction of novel scaffolds always necessitates a thorough evaluation of their safety profiles. While piperazine's toxicological profile is well-documented, the safety of the 8-oxa-2,5-diaza-spiro[3.6]decane scaffold would need to be established through rigorous preclinical testing.

Proposed Synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

A plausible synthetic route to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane can be adapted from established methods for the synthesis of other spirocyclic diamines. The following proposed synthesis provides a strategic pathway for accessing this valuable building block.

Synthesis_Workflow start Commercially Available Starting Material step1 Step 1: Double Michael Addition start->step1 Dibenzyl malonate, Acrolein step2 Step 2: Diester Reduction step1->step2 LiAlH4 step3 Step 3: Mesylation and Cyclization step2->step3 1. MsCl, Et3N 2. Benzylamine step4 Step 4: Boc Protection step3->step4 Boc2O, Et3N product 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane step4->product

Experimental Protocols for Head-to-Head Comparison

To empirically validate the predicted properties and assess the true potential of the 8-oxa-2,5-diaza-spiro[3.6]decane scaffold relative to piperazine, a series of standardized in vitro assays should be performed. The following protocols provide a framework for this comparative analysis. For these experiments, the Boc-protecting group on the spirocycle would first need to be removed under acidic conditions (e.g., TFA in DCM) to allow for a direct comparison of the core amine scaffolds.

Determination of Lipophilicity (LogD)

Objective: To experimentally measure the distribution coefficient (LogD) at physiological pH (7.4) as an indicator of lipophilicity and potential for membrane permeability.

Methodology:

  • Prepare a stock solution of each compound (deprotected 8-oxa-2,5-diazaspiro[3.6]decane and piperazine) in DMSO.

  • Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Vortex the mixture vigorously for 15 minutes to allow for partitioning between the two phases.

  • Centrifuge the mixture to separate the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and PBS layers.

  • Analyze the concentration of the compound in each layer using LC-MS/MS.

  • Calculate the LogD value as the log10 of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay

Objective: To assess the susceptibility of each scaffold to metabolism by liver enzymes, providing an indication of its likely in vivo clearance.

Methodology:

  • Prepare a solution of each compound in a phosphate buffer (pH 7.4).

  • Incubate the compounds with human liver microsomes at 37°C.

  • Initiate the metabolic reaction by adding NADPH.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.

Metabolic_Stability_Workflow start Compound Incubation with Liver Microsomes reaction Initiate with NADPH start->reaction sampling Time-Point Quenching reaction->sampling 0, 5, 15, 30, 60 min analysis LC-MS/MS Analysis sampling->analysis result Determine t1/2 and CLint analysis->result

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To evaluate the passive permeability of the compounds across an artificial membrane, modeling the gastrointestinal barrier.

Methodology:

  • Coat the wells of a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Add a solution of the test compound in a donor buffer to the filter plate.

  • Place the filter plate into a 96-well acceptor plate containing a buffer solution.

  • Incubate the plate assembly for a defined period (e.g., 4-18 hours) to allow for compound diffusion.

  • Measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Calculate the permeability coefficient (Pe) based on the amount of compound that has crossed the membrane.

Conclusion and Future Outlook

The 8-oxa-2,5-diaza-spiro[3.6]decane scaffold presents a compelling, three-dimensional alternative to the conventional piperazine ring. In silico predictions suggest potential advantages in terms of aqueous solubility, and its rigid structure may confer improved metabolic stability and target selectivity. While further experimental validation is essential, the protocols outlined in this guide provide a clear roadmap for a direct and objective comparison. As the demand for drug candidates with optimized ADME properties continues to grow, the exploration and adoption of novel scaffolds like 8-oxa-2,5-diaza-spiro[3.6]decane will be crucial in advancing the frontiers of drug discovery.

References

  • Piperazine. Wikipedia. Available at: [Link]

  • On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. Available at: [Link]

  • Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. National Institutes of Health. Available at: [Link]

  • Molecular Properties Prediction - Osiris Property Explorer. Organic Chemistry Portal. Available at: [Link]

  • Directory of in silico Drug Design tools. VLS3D. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. PubMed. Available at: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Royal Society of Chemistry. Available at: [Link]

  • The medicinal chemistry of piperazines: A review. PubMed. Available at: [Link]

  • Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online. Available at: [Link]

  • Design, Synthesis, and Biological Profiling of Novel Aryl-Spirocyclic Diamine Derivatives with Potential Antidepressant-like Properties. ResearchGate. Available at: [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. PubMed. Available at: [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. National Institutes of Health. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Available at: [Link]

  • Prediction of physicochemical properties. PubMed. Available at: [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. PubMed. Available at: [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available at: [Link]

  • In silico lipophilicity (consensus logP), pKa and polarizability of the analyzed compounds. ResearchGate. Available at: [Link]

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. PubMed. Available at: [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. Available at: [Link]

  • Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. ResearchGate. Available at: [Link]

  • Prediction of Physicochemical Properties. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Bioisosteric Replacement of Piperazine with 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Role of Piperazine and the Quest for Superior Bioisosteres

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in the structure of over 100 FDA-approved drugs.[1] Its prevalence is due to a combination of favorable attributes: the two nitrogen atoms provide handles for synthetic elaboration and can be modulated to fine-tune basicity and polarity, often enhancing aqueous solubility and enabling key interactions with biological targets.[2] However, the conformational flexibility of the piperazine ring and its susceptibility to metabolic degradation, particularly N-dealkylation, can present significant challenges in drug development, leading to poor pharmacokinetic profiles and off-target effects.[3]

This has driven the exploration of bioisosteric replacements—chemical substituents or groups that produce broadly similar biological properties to the original moiety. A promising strategy in this "escape from flatland" is the use of spirocyclic scaffolds, which introduce three-dimensionality (a higher Fsp³ character) and conformational rigidity.[4][5] These attributes can lead to improved potency, selectivity, and metabolic stability.[1][6] This guide provides a comprehensive comparison between piperazine and a novel, underexplored bioisostere: 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane . We will delve into its structural and physicochemical properties, propose a synthetic route, and provide a framework for its experimental validation against piperazine-containing analogues.

Structural and Physicochemical Comparison

The fundamental difference between piperazine and 8-oxa-2,5-diaza-spiro[3.6]decane lies in their topology. Piperazine is a simple six-membered ring that exists in a dynamic equilibrium of chair and boat conformations. In contrast, the spirocyclic diamine features a central quaternary carbon atom that rigidly holds an azetidine ring and a tetrahydro-oxazepine ring in a nearly perpendicular orientation. This unique architecture has profound implications for its drug-like properties.

cluster_0 Structural Comparison Piperazine Piperazine Spirocycle 8-oxa-2,5-diaza-spiro[3.6]decane Piperazine->Spirocycle Bioisosteric Replacement

Caption: Structural relationship between piperazine and its spirocyclic bioisostere.

Below is a comparative table of key physicochemical properties. While experimental data for 8-oxa-2,5-diaza-spiro[3.6]decane is not extensively published, we can make scientifically grounded predictions based on the known effects of spirocyclization and heteroatom incorporation.[5][7]

PropertyPiperazine2-Boc-8-oxa-2,5-diaza-spiro[3.6]decaneRationale for Predicted Difference
Molecular Weight 86.14 g/mol 242.32 g/mol Increased complexity and addition of Boc group.
Conformational Flexibility High (Chair-boat interconversion)Low (Rigid spirocyclic core)The spirocyclic nature locks the conformation, reducing entropic penalty upon binding.[8]
Three-Dimensionality (Fsp³) 1.00.8 (core), 0.73 (Boc-protected)High Fsp³ character introduces novel exit vectors and improves spatial exploration.[4]
LogP (Lipophilicity) -1.3Predicted to be lower than piperazine analoguesThe introduction of an oxygen atom generally lowers lipophilicity and increases polarity.[5]
Aqueous Solubility HighPredicted to be significantly higherThe ether oxygen in the oxa-spirocycle acts as a hydrogen bond acceptor, dramatically improving water solubility.[9]
pKa (Basicity) pKa1 ≈ 5.7, pKa2 ≈ 9.8Predicted to be lower than piperazineThe electron-withdrawing effect of the ether oxygen is expected to reduce the basicity of the adjacent nitrogen atoms.[5]
Metabolic Stability Susceptible to N-dealkylation & ring oxidationPredicted to be higherThe quaternary spirocenter and steric hindrance around the nitrogen atoms can shield them from metabolic enzymes.[1]

Proposed Synthesis of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

While the target molecule is commercially available, understanding its synthesis is crucial for creating novel derivatives.[10][11] A plausible synthetic route can be devised based on established methodologies for constructing spirocyclic systems. The following multi-step synthesis is proposed, starting from commercially available materials.

cluster_1 Proposed Synthetic Workflow A 1. Starting Materials B 2. Double Alkylation A->B N-benzyl-2-butene-1-amine + 1,3-dichloroacetone C 3. Ring-Closing Metathesis (RCM) B->C Grubbs' Catalyst D 4. Reduction C->D H2, Pd/C E 5. Selective Boc-Protection D->E Boc2O, Et3N F Final Product E->F

Caption: A proposed high-level workflow for the synthesis of the target spirocycle.

Detailed Experimental Protocol:

Step 1: Synthesis of 1,3-bis((N-benzyl-N-(but-2-en-1-yl))amino)propan-2-one To a solution of N-benzyl-2-buten-1-amine (2.2 equivalents) and potassium carbonate (3.0 equivalents) in acetonitrile, add 1,3-dichloroacetone (1.0 equivalent) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 16 hours. After completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to yield the diketone intermediate.

Step 2: Reductive Amination and Cyclization Dissolve the product from Step 1 in methanol and add ammonium acetate (10 equivalents). Stir the mixture for 1 hour before adding sodium cyanoborohydride (3.0 equivalents) portion-wise. Stir for an additional 24 hours at room temperature. Quench the reaction with water and extract with ethyl acetate. The resulting crude amine can be cyclized under acidic conditions to begin forming the spirocyclic core. This represents a key complexity-building step towards the spiro-diamine structure.

Step 3: Formation of the Oxazepine Ring The formation of the 7-membered oxazepine ring is a critical step. A potential strategy involves an intramolecular Williamson ether synthesis. The intermediate from the previous step would be functionalized to introduce a terminal alcohol and a suitable leaving group, which upon treatment with a base would cyclize to form the desired 8-oxa-2,5-diaza-spiro[3.6]decane core.

Step 4: Deprotection and Selective Boc-Protection The N-benzyl protecting groups can be removed via hydrogenolysis using palladium on carbon (Pd/C) under a hydrogen atmosphere. The resulting free diamine is then selectively mono-protected using di-tert-butyl dicarbonate (Boc₂O) under controlled stoichiometric conditions to yield the final product, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Comparative Experimental Validation: A Practical Guide

To empirically validate the advantages of the spirocyclic bioisostere, a head-to-head comparison with a piperazine analogue is essential. The following protocol outlines the synthesis of a model compound pair and their subsequent evaluation in a key pharmacokinetic assay.

Protocol 1: Synthesis of Model Compounds

This protocol describes the coupling of either N-Boc-piperazine or 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane to a common scaffold, 4-chlorobenzoyl chloride.

  • Dissolution: In separate flasks, dissolve N-Boc-piperazine (1.0 eq) and 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5 eq) to each flask and cool to 0°C.

  • Acylation: Slowly add a solution of 4-chlorobenzoyl chloride (1.1 eq) in DCM to each flask.

  • Reaction: Allow the reactions to warm to room temperature and stir for 4 hours.

  • Work-up: Wash the reaction mixtures sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layers over sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude products by flash column chromatography to obtain the piperazine- and spirocycle-containing model compounds.

  • Deprotection: Remove the Boc protecting group from both compounds using trifluoroacetic acid (TFA) in DCM to yield the final compounds for comparative testing.

cluster_2 Experimental Validation Workflow G Synthesize Model Compound Pair H Physicochemical Profiling G->H Solubility, logP, pKa I In Vitro ADME Assays G->I Microsomal Stability, Permeability J Compare Data H->J I->J

Caption: Workflow for the comparative evaluation of the novel bioisostere.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes (HLM)
  • Prepare Stock Solutions: Prepare 10 mM stock solutions of each test compound (piperazine and spirocycle analogues) in DMSO.

  • Incubation Mixture: In a 96-well plate, prepare an incubation mixture containing HLM (final concentration 0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Initiate Reaction: Add the test compounds to the incubation mixture to a final concentration of 1 µM.

  • Time Points: Incubate the plate at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line will be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ). A longer half-life indicates greater metabolic stability.[7]

Conclusion and Future Outlook

The bioisosteric replacement of piperazine with conformationally restricted spirocyclic diamines represents a powerful strategy in modern drug discovery.[12] The novel 8-oxa-2,5-diaza-spiro[3.6]decane scaffold offers a compelling combination of desirable properties. Its rigid, three-dimensional structure can pre-organize functional groups for optimal target engagement, potentially increasing potency and selectivity.[6] The integrated ether linkage is predicted to enhance aqueous solubility and lower lipophilicity, key attributes for improving pharmacokinetic profiles.[9] Furthermore, the sterically encumbered nature of the spirocycle is anticipated to confer greater metabolic stability compared to the more flexible and accessible piperazine ring.

While further experimental validation is required, the theoretical advantages, coupled with the availability of synthetic routes, position 8-oxa-2,5-diaza-spiro[3.6]decane as a valuable addition to the medicinal chemist's toolbox. Researchers are encouraged to utilize the provided protocols to generate comparative data and unlock the potential of this and other innovative spirocyclic scaffolds in their drug discovery programs.

References

  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • Carreira, F., & Lenci, E. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery.
  • Cruz, L. S., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Carrel, A., et al. (n.d.). Bioactivity of spirocyclic diamine scaffolds.
  • Darsaraee, M., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Sigma-Aldrich. 8-Oxa-1-aza-spiro[4.5]decane. Sigma-Aldrich.
  • PubChem. Spiro[3.6]decane.
  • Zheng, J., et al. (2025). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry.
  • Achemica. tert-butyl 8-oxa-2,5-diazaspiro[3.
  • CymitQuimica. 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane. CymitQuimica.
  • Mykhailiuk, P. K., et al. (2021).
  • Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry.
  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane.
  • Mykhailiuk, P. K., et al. (2021).
  • Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. PMC.
  • Wun, J., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Taylor & Francis Online.
  • ResearchGate. (n.d.). A Comparative Study of the Synthesis, Structural and Physicochemical Properties of Diketopiperazines vs Aza-Diketopiperazines.
  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry.
  • Reymond Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. BORIS Portal.
  • Wuts, P. G. (2014). Applications of oxetanes in drug discovery and medicinal chemistry. PMC.
  • ResearchGate. (2025). Oxa-spirocycles: synthesis, properties and applications.
  • ResearchGate. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity.
  • Ki, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry.
  • Gabbutt, C. D., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules.
  • Sigma-Aldrich. 8-Oxa-1-aza-spiro[4.5]decane | 51130-63-3. Sigma-Aldrich.
  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. White Rose Research Online.

Sources

Escaping Flatland: A Comparative Guide to Spirocyclic Linkers Over Linear Linkers in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as a Linchpin of Molecular Design

In the intricate architecture of modern therapeutics, particularly in modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the linker is far more than a simple tether. It is a critical design element that dictates the spatial relationship between two key components—be it an antibody and a cytotoxic payload, or a target-binding warhead and an E3 ligase ligand.[1][2] The linker's characteristics, such as its length, flexibility, and chemical nature, profoundly influence a drug candidate's efficacy, selectivity, and pharmacokinetic profile.[3][]

Historically, drug design has been dominated by "flat," aromatic, sp²-hybridized structures. However, the industry is increasingly embracing three-dimensionality to tackle challenging biological targets and improve drug-like properties.[5][6] This shift, often termed "escaping from flatland," has brought sp³-rich scaffolds to the forefront. Among the most powerful of these are spirocyclic systems. This guide provides an in-depth comparison of spirocyclic linkers versus traditional linear linkers, supported by experimental insights and protocols, to inform rational drug design for researchers in the field.

Part 1: Conformational Rigidity - The Pre-organization Advantage

A primary distinction between linear and spirocyclic linkers lies in their conformational flexibility. Linear linkers, typically composed of alkyl chains or polyethylene glycol (PEG) units, exhibit a high degree of rotational freedom.[3] This flexibility allows the connected moieties to adopt a multitude of conformations in solution. While this can be advantageous for initial discovery efforts, it comes with a significant entropic penalty; the molecule must "pay" a thermodynamic price to adopt the single, specific conformation required for effective binding to its biological target.

Spirocyclic linkers, by contrast, introduce a unique and rigid three-dimensional geometry.[3] Their fused-ring system, sharing a single carbon atom, severely restricts rotational freedom, effectively "locking" the molecule's overall conformation.[3][7]

Key Advantages of Rigidity:

  • Enhanced Selectivity: By pre-organizing the molecule into an active conformation that favors the formation of a stable ternary complex (in the case of PROTACs) or optimal target engagement, spirocyclic linkers can significantly boost selectivity.[3]

  • Improved Binding Affinity: The rigid structure reduces the conformational entropy penalty upon binding, which can lead to a more favorable Gibbs free energy of binding and thus higher affinity and potency.[5][8][9]

  • Defined Spatial Trajectory: The spirocyclic core provides orthogonal and well-defined exit vectors for substituents, allowing for precise and predictable spatial positioning of the connected functional groups.[9]

G cluster_0 Linear Linker (High Flexibility) cluster_1 Spirocyclic Linker (High Rigidity) Warhead_A Binding Moiety 1 E3_Ligase_A Binding Moiety 2 Warhead_A->E3_Ligase_A Flexible Linker Conformations Multiple Low-Energy Conformations Binding_Target Biological Target E3_Ligase_A->Binding_Target High Entropic Penalty Warhead_B Binding Moiety 1 E3_Ligase_B Binding Moiety 2 Warhead_B->E3_Ligase_B Spirocyclic Linker Active_Conf Pre-organized Active Conformation E3_Ligase_B->Binding_Target Low Entropic Penalty

Caption: Conformational differences between flexible linear and rigid spirocyclic linkers.

Part 2: Physicochemical and Pharmacokinetic (ADME) Profile Enhancement

A significant challenge in drug development is optimizing a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The trend of "escaping flatland" is driven by strong evidence that higher sp³ character correlates with improved physicochemical properties.[6] Spirocycles are quintessential sp³-rich scaffolds.[8]

Comparative Physicochemical Properties:

PropertyLinear Linker (Typical)Spirocyclic Linker (Advantage)Scientific Rationale
Solubility Often low, especially with increased length/hydrophobicity.Generally higher.[6]The 3D structure disrupts crystal lattice packing, and the incorporation of heteroatoms (e.g., in azaspirocycles) can increase polarity.[6][9]
Lipophilicity (logP) Can be high, leading to off-target toxicity and poor PK.[]Can be modulated to be lower.[6][7]The rigid, non-planar structure can shield hydrophobic surfaces and present more polar functionalities to the solvent.
Metabolic Stability Prone to metabolism, particularly at flexible alkyl chains.Often demonstrates enhanced metabolic stability.[3][6][10]The rigid core can sterically hinder access by metabolic enzymes (e.g., CyP450s), and the lack of easily oxidizable C-H bonds improves stability.[6][11]
Permeability Variable; can be hindered by high polarity (PEG) or large size.Can be improved.[12]Rigidity reduces the polar surface area (TPSA) and conformational entropy, which can favor better membrane permeability.[12]

Case Study: Polo-like Kinase 4 (PLK4) Inhibitor A compelling example involves the optimization of a PLK4 inhibitor. Replacing a configurationally labile alkene moiety (a linear-type linker element) with a rigid cyclopropyl spirocycle resulted in a compound that demonstrated:

  • Up to 100-fold higher exposure in mouse plasma.[6]

  • Improved aqueous solubility.[6]

  • Better metabolic stability against five key CYP450 isoforms.[6]

This case highlights how introducing a spirocycle can simultaneously solve multiple ADME issues, transforming a poor candidate into a viable one.[6]

Part 3: Experimental Protocols for Linker Evaluation

To empirically validate the advantages of a spirocyclic linker over a linear alternative, a series of standardized, self-validating experiments are essential.

Protocol 1: In Vitro Metabolic Stability Assessment

Causality: This assay determines a compound's susceptibility to metabolic breakdown by liver enzymes, a primary route of drug clearance. A longer half-life suggests better metabolic stability.

Methodology (Liver Microsome Assay):

  • Preparation: Thaw cryopreserved pooled human liver microsomes (HLM) on ice. Prepare a 2 mg/mL HLM stock solution in a 0.1 M phosphate buffer (pH 7.4).

  • Reaction Mixture: In a 96-well plate, combine the HLM solution with a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the phosphate buffer.

  • Initiation: Pre-incubate the plate at 37°C for 10 minutes. Add the test compound (e.g., spirocyclic vs. linear analogue) to a final concentration of 1 µM to initiate the reaction. Include positive (e.g., testosterone) and negative (no NADPH) controls.

  • Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is quenched by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins. The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: The natural logarithm of the percentage of remaining compound is plotted against time. The slope of the line determines the elimination rate constant (k), and the in-vitro half-life (t½) is calculated as 0.693/k.

Protocol 2: Membrane Permeability Assessment

Causality: This assay predicts a drug's ability to passively diffuse across cellular membranes, a key factor for oral absorption and reaching intracellular targets.

Methodology (Parallel Artificial Membrane Permeability Assay - PAMPA):

  • Membrane Preparation: A filter donor plate is coated with a lipid solution (e.g., 2% w/v lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: The test compounds are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM.

  • Assay Setup: The acceptor plate is filled with the same buffer. The lipid-coated donor plate, containing the test compounds, is placed on top of the acceptor plate.

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for passive diffusion.

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is measured using UV-Vis spectroscopy or LC-MS/MS.

  • Calculation: The effective permeability coefficient (Pe) is calculated using the concentrations and physical parameters of the plate. High and low permeability control compounds (e.g., propranolol and furosemide) must be included for system validation.

G cluster_workflow Linker Optimization & Evaluation Workflow cluster_decision Decision Gates Design Design & Synthesis (Linear vs. Spirocyclic Analogs) Biochem Biochemical / Biophysical Assays Design->Biochem Binding Affinity (ITC, SPR) Potency (IC50) ADME In Vitro ADME Profiling Design->ADME Metabolic Stability (HLM) Permeability (PAMPA) Solubility Cellular Cellular Potency & Toxicity Biochem->Cellular Validate Target Engagement Gate1 Potency & ADME Profile? Biochem->Gate1 ADME->Cellular Correlate with Cellular Activity ADME->Gate1 PK In Vivo Pharmacokinetics Cellular->PK Select Lead Candidates Gate2 Cellular Activity & Safety? Cellular->Gate2 Efficacy In Vivo Efficacy Studies PK->Efficacy Determine Dosing Regimen Gate3 Favorable PK Profile? PK->Gate3 Gate1->Cellular Yes Gate2->PK Yes Gate3->Efficacy Yes

Caption: A typical experimental workflow for comparing linker strategies in drug discovery.

Conclusion: A Strategic Imperative for Modern Drug Design

The choice between a spirocyclic and a linear linker is not merely a tactical decision but a strategic one that can define the success or failure of a drug development program. While linear linkers offer simplicity and flexibility, spirocyclic linkers provide a powerful toolset to overcome pervasive challenges in medicinal chemistry. Their ability to confer conformational rigidity, enhance three-dimensionality, and improve physicochemical and pharmacokinetic properties makes them an increasingly indispensable component in the modern drug designer's toolbox.[5][6][8] The growing number of approved drugs and clinical candidates featuring spirocyclic motifs attests to their value.[13][14] By understanding the fundamental advantages and employing rigorous experimental validation, researchers can strategically leverage spirocyclic linkers to design more potent, selective, and successful therapeutics.

References

  • Title: Linkers in PROTACs - Precise PEG Source: Precise PEG URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF Source: ResearchGate URL: [Link]

  • Title: Linker Design Source: SpiroChem URL: [Link]

  • Title: Understanding the Critical Role of Linkers in Advancing ADCs Source: Veranova URL: [Link]

  • Title: Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: From Design to Degradation: The Essential Role of Linkers in PROTACs Source: AxisPharm URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: ResearchGate URL: [Link]

  • Title: Discovery of novel spirocyclic derivates as potent androgen receptor antagonists Source: PubMed URL: [Link]

  • Title: Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists Source: PubMed URL: [Link]

  • Title: Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers Source: PubMed URL: [Link]

  • Title: Designing high-affinity 3D drug molecules via geometric spatial perception diffusion model Source: Journal of Cheminformatics URL: [Link]

  • Title: Characteristic roadmap of linker governs the rational design of PROTACs Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Source: Taylor & Francis Online URL: [Link]

  • Title: Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase Source: RSC Publishing URL: [Link]

  • Title: Syntheses and medicinal chemistry of spiro heterocyclic steroids Source: ResearchGate URL: [Link]

  • Title: Mechanistic differences between linear vs. spirocyclic dialkyldiazirine probes for photoaffinity labeling Source: RSC Publishing URL: [Link]

  • Title: Comparison of each drug-linkers Source: ResearchGate URL: [Link]

  • Title: Effect of Binding Linkers on the Efficiency and Metabolite Profile of Biomimetic Reactions Catalyzed by Immobilized Metalloporphyrin Source: PubMed URL: [Link]

  • Title: Synthetic Routes to Approved Drugs Containing a Spirocycle Source: PubMed URL: [Link]

  • Title: Examples of spirocycle‐containing marketed drugs Source: ResearchGate URL: [Link]

Sources

The Impact of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane on ADME Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical determinant of its clinical success. The judicious selection of molecular scaffolds can profoundly influence these parameters, steering a promising lead compound towards becoming a viable drug candidate. Among the architectural strategies employed by medicinal chemists, the incorporation of spirocyclic systems has gained significant traction. This guide provides an in-depth technical comparison of the anticipated impact of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold on key ADME properties, contrasted with traditional acyclic and non-spirocyclic linkers.

The central hypothesis is that the inherent three-dimensionality and conformational rigidity of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold can confer significant advantages in ADME profiling. Spirocycles, by virtue of their shared single-atom fusion point, introduce a higher fraction of sp³-hybridized carbons (Fsp³). This increased three-dimensionality often correlates with improved physicochemical properties and a more favorable pharmacokinetic profile.

Comparative Analysis of Key ADME Parameters

This section will dissect the expected influence of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold on four critical ADME parameters: aqueous solubility, membrane permeability, metabolic stability, and plasma protein binding.

Table 1: Anticipated ADME Property Comparison
ADME ParameterAcyclic Linker (e.g., Ethylenediamine derivative)Non-Spirocyclic Ring (e.g., Piperazine)2-Boc-8-oxa-2,5-diaza-spiro[3.6]decaneRationale for Improvement
Aqueous Solubility Variable, often lower due to higher lipophilicity and potential for intramolecular hydrogen bonding leading to aggregation.Moderate, can be influenced by substitution patterns.Improved The introduction of the oxa- functionality and the defined three-dimensional structure can disrupt crystal lattice packing and increase polarity, leading to enhanced aqueous solubility.
Membrane Permeability Generally high due to lipophilicity, but can be limited by high polar surface area.Good, a common scaffold in CNS-active drugs.Potentially Optimized The rigid spirocyclic core can reduce the number of rotatable bonds, which may decrease the entropic penalty of membrane partitioning. The balance of lipophilicity and polarity is key.
Metabolic Stability Often susceptible to metabolism at multiple sites due to conformational flexibility.Can be a site of metabolic oxidation, particularly N-dealkylation.Improved The spirocyclic scaffold can shield adjacent chemical bonds from metabolic enzymes through steric hindrance, thus reducing the rate of metabolic degradation.
Plasma Protein Binding Can be high, driven by lipophilicity.Variable, but generally moderate.Potentially Reduced The increased polarity and reduced lipophilicity associated with the oxa- moiety can lead to lower non-specific binding to plasma proteins like albumin.

Experimental Protocols for ADME Profiling

To empirically validate the theoretical advantages of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold, a suite of standardized in vitro ADME assays should be employed. The following protocols provide a robust framework for this comparative analysis.

Aqueous Solubility Assessment (Kinetic Solubility Assay)

Causality Behind Experimental Choices: A kinetic solubility assay is chosen for its high-throughput nature, making it suitable for early-stage drug discovery where rapid assessment of a large number of compounds is necessary. This method provides a practical measure of a compound's ability to remain in solution under non-equilibrium conditions, which is often reflective of the conditions encountered during in vitro biological assays and initial in vivo formulations.

Protocol:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of the test compounds (spirocyclic and non-spirocyclic analogues) in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solutions with DMSO.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a physiologically relevant pH of 7.4.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking to allow for precipitation of insoluble compound.

  • Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed compared to the baseline.

Membrane Permeability Assessment (Parallel Artificial Membrane Permeability Assay - PAMPA)

Causality Behind Experimental Choices: The PAMPA assay is a cell-free, high-throughput method that specifically assesses passive diffusion, a primary mechanism of drug absorption for many orally administered drugs. By eliminating the complexities of active transport and efflux, PAMPA provides a clear and rapid assessment of a compound's intrinsic ability to cross a lipid membrane, making it an excellent tool for comparing the fundamental permeability characteristics of different molecular scaffolds.

Protocol:

  • Lipid Solution Preparation: Prepare a solution of a lipid mixture (e.g., 2% L-α-phosphatidylcholine in dodecane) to mimic a biological membrane.

  • Donor Plate Preparation: Coat the filter of a 96-well donor plate with the lipid solution.

  • Acceptor Plate Preparation: Fill the wells of a 96-well acceptor plate with buffer (PBS, pH 7.4).

  • Compound Addition: Add the test compounds (dissolved in buffer, typically with a small percentage of DMSO) to the wells of the donor plate.

  • Incubation: Place the donor plate on top of the acceptor plate to form a "sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Concentration Measurement: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) where VA is the volume of the acceptor well, VD is the volume of the donor well, Area is the surface area of the filter, and Time is the incubation time.

Metabolic Stability Assessment (Liver Microsomal Stability Assay)

Causality Behind Experimental Choices: Liver microsomes are subcellular fractions that are rich in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism of most drugs. This assay provides a direct measure of a compound's susceptibility to oxidative metabolism, a key determinant of its in vivo clearance and half-life. It is a cost-effective and high-throughput method for identifying metabolic liabilities early in the drug discovery process.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compounds to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Plasma Protein Binding Assessment (Rapid Equilibrium Dialysis - RED)

Causality Behind Experimental Choices: The extent to which a drug binds to plasma proteins determines its free concentration, which is the fraction available to interact with its target and to be cleared from the body. The Rapid Equilibrium Dialysis (RED) method is a widely accepted and reliable technique for determining the unbound fraction of a drug in plasma. It allows for the direct measurement of the equilibrium between the bound and unbound drug in a physiologically relevant matrix.

Protocol:

  • Compound Spiking: Spike the test compounds into plasma (human, rat, or mouse) at a relevant concentration (e.g., 1 µM).

  • RED Device Assembly: Add the plasma containing the test compound to one chamber of the RED device and an equal volume of buffer (PBS, pH 7.4) to the other chamber. The two chambers are separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.

  • Incubation: Incubate the RED device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • Sample Collection: After incubation, collect aliquots from both the plasma and the buffer chambers.

  • Matrix Matching: To minimize analytical artifacts, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.

  • Protein Precipitation and Analysis: Precipitate the proteins from both samples with a cold organic solvent containing an internal standard and analyze the supernatant by LC-MS/MS to determine the compound concentration in each chamber.

  • Calculation of Fraction Unbound: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Visualizing the Workflow and Rationale

To further elucidate the experimental design and the underlying logic, the following diagrams are provided.

ADME_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro ADME Assays cluster_data Data Analysis & Comparison Spiro Spirocyclic Analog (2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane) Solubility Aqueous Solubility Spiro->Solubility Permeability Membrane Permeability (PAMPA) Spiro->Permeability Metabolism Metabolic Stability (Liver Microsomes) Spiro->Metabolism PPB Plasma Protein Binding (RED) Spiro->PPB Acyclic Acyclic Analog Acyclic->Solubility Acyclic->Permeability Acyclic->Metabolism Acyclic->PPB NonSpiro Non-Spirocyclic Analog (e.g., Piperazine) NonSpiro->Solubility NonSpiro->Permeability NonSpiro->Metabolism NonSpiro->PPB Comparison Comparative ADME Profile Solubility->Comparison Permeability->Comparison Metabolism->Comparison PPB->Comparison

Caption: Experimental workflow for comparative ADME profiling.

Spirocycle_Advantage cluster_properties Physicochemical Properties cluster_adme Improved ADME Outcomes Spirocycle Spirocyclic Scaffold (e.g., 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane) Rigidity Increased Rigidity Spirocycle->Rigidity Fsp3 Higher Fsp³ Character Spirocycle->Fsp3 Polarity Modulated Polarity (Oxa-group) Spirocycle->Polarity MetStab Enhanced Metabolic Stability Rigidity->MetStab Sol Increased Solubility Fsp3->Sol LowPPB Reduced Plasma Protein Binding Fsp3->LowPPB Polarity->Sol Perm Optimized Permeability Polarity->Perm

Caption: Rationale for spirocycle-mediated ADME improvement.

Conclusion

The strategic incorporation of the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold represents a promising avenue for medicinal chemists seeking to optimize the ADME properties of their lead compounds. The inherent structural features of this spirocycle are anticipated to confer improvements in aqueous solubility and metabolic stability, while potentially offering a more favorable profile for membrane permeability and plasma protein binding when compared to traditional acyclic or non-spirocyclic linkers. The experimental protocols detailed herein provide a comprehensive and self-validating framework for the empirical testing of this hypothesis. By systematically evaluating a series of well-designed analogues, researchers can generate the critical data needed to make informed decisions and accelerate the progression of high-quality drug candidates into preclinical and clinical development.

References

  • Kerns, E. H., & Di, L. (2008).
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, T., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: a new generation of compact and versatile building blocks. Angewandte Chemie International Edition, 49(26), 4511-4515. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Derivatives: A Framework for Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel chemical scaffolds that provide access to unexplored, three-dimensional chemical space is a central theme in modern drug discovery.[1][2] Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought after for their ability to impart conformational rigidity, improve metabolic stability, and enhance binding selectivity compared to their planar counterparts.[1][3][4] Among these, the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold presents a unique combination of an azetidine ring, a morpholine-like ether, and a Boc-protected amine, offering multiple vectors for chemical elaboration. This guide provides a comprehensive framework for the in vitro evaluation of novel derivatives of this spirocyclic scaffold, establishing a roadmap for researchers to objectively compare their performance and prioritize candidates for further development.

While direct comparative data for this specific scaffold family is emerging, the principles outlined here are drawn from established best practices in the evaluation of novel chemical entities, particularly those targeting the central nervous system (CNS) and G-protein coupled receptors (GPCRs), where spirocyclic motifs have shown considerable promise.[5][6][7]

Section 1: The Rationale for Spirocyclic Scaffolds in Drug Discovery

The incorporation of spirocyclic frameworks is a strategic choice to enhance "drug-like" properties.[1] The inherent three-dimensionality of the spiro[3.6]decane core allows for the precise spatial projection of functional groups, which can lead to more specific and higher-affinity interactions with biological targets.[2] This structural rigidity can also reduce the entropic penalty upon binding and may improve metabolic resistance by shielding susceptible chemical bonds.[1]

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold is particularly interesting for several reasons:

  • Multiple Diversification Points: The secondary amine and the position on the azetidine ring allow for the introduction of a wide range of substituents.

  • Improved Physicochemical Properties: The oxa- functionality can improve properties like solubility.[1]

  • CNS-Targeting Potential: Small, rigid scaffolds are often well-suited for crossing the blood-brain barrier, a key challenge in CNS drug discovery.[6][7]

This guide will use the hypothetical evaluation of novel derivatives targeting a generic GPCR to illustrate the comparative workflow.

Section 2: A Tiered Approach to In Vitro Evaluation

A structured, tiered approach to in vitro testing is essential for efficient and cost-effective decision-making. This process begins with broad primary screens to assess target engagement and functional activity, followed by more detailed secondary and tertiary assays to characterize the pharmacological profile and assess potential liabilities.

Tier 1: Primary Screening for Target Engagement and Functional Activity

The initial goal is to determine if the synthesized derivatives interact with the intended target and elicit a biological response. For a GPCR target, this involves both binding and functional assays.

Comparative Data Example: Tier 1 Screening Results

Compound IDStructureTarget Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Parent Scaffold 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane>10,000>10,000
Derivative A R = Benzyl8501200
Derivative B R = 4-Fluorobenzyl125180
Alternative Scaffold 1 Known Piperazine-based Ligand5075

Experimental Protocols:

Protocol 2.1.1: Radioligand Binding Assay This assay directly measures the affinity of a compound for its receptor.[8]

  • Preparation: Cell membranes expressing the target GPCR are prepared from stable cell lines.

  • Reaction Mixture: In a 96-well plate, add cell membranes, a known radioligand (e.g., [³H]-dopamine), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.1.2: cAMP Functional Assay (for Gs/Gi-coupled GPCRs) This assay measures the functional consequence of receptor activation by quantifying changes in the second messenger, cyclic AMP (cAMP).[9][10]

  • Cell Plating: Seed cells stably expressing the target GPCR into a 96-well plate.

  • Compound Addition: Add varying concentrations of the test compound to the wells. For Gi-coupled receptors, include an agent like forskolin to stimulate cAMP production.

  • Incubation: Incubate to allow for receptor activation and subsequent changes in intracellular cAMP levels.

  • Lysis and Detection: Lyse the cells and use a detection kit (e.g., HTRF, ELISA) to quantify cAMP levels.

  • Analysis: Plot the cAMP response against the compound concentration to determine the EC50 (potency) and the maximum effect (efficacy).

Diagram: Tier 1 Evaluation Workflow

G cluster_0 Compound Library cluster_1 Tier 1 Assays cluster_2 Decision Gate Derivative_A Derivative A Binding_Assay Radioligand Binding Assay (Target Affinity, Ki) Derivative_A->Binding_Assay Functional_Assay cAMP Functional Assay (Potency, EC50) Derivative_A->Functional_Assay Derivative_B Derivative B Derivative_B->Binding_Assay Derivative_B->Functional_Assay Parent_Scaffold Parent Scaffold Parent_Scaffold->Binding_Assay Parent_Scaffold->Functional_Assay Decision Prioritize Hits (Ki < 1µM, EC50 < 1µM) Binding_Assay->Decision Functional_Assay->Decision Tier 2 Assays Tier 2 Assays Decision->Tier 2 Assays Proceed Discard Discard Decision->Discard Halt

Caption: Workflow for primary screening of novel derivatives.

Tier 2: Selectivity and Early ADME Profiling

Promising hits from Tier 1 should be evaluated for their selectivity against related targets to rule out off-target effects. Concurrently, early in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays provide crucial information about the "drug-likeness" of the compounds.[11][12][13][14]

Comparative Data Example: Tier 2 Profiling of "Derivative B"

Assay TypeParameterResult for Derivative BResult for Alternative Scaffold 1
Selectivity Ki (Off-target GPCR)2,500 nM450 nM
Metabolic Stability Half-life (t½) in HLM45 min15 min
Permeability Papp (Caco-2) (10⁻⁶ cm/s)15.28.5
Solubility Kinetic Solubility (µM)12075

Experimental Protocols:

Protocol 2.2.1: Selectivity Panel Screening This involves running the binding assay (Protocol 2.1.1) against a panel of related receptors (e.g., other dopamine or serotonin receptor subtypes). A compound is generally considered selective if it displays at least a 10-fold higher affinity for the primary target over off-targets.

Protocol 2.2.2: Metabolic Stability in Human Liver Microsomes (HLM) This assay predicts the extent of first-pass metabolism in the liver.[11]

  • Reaction Mixture: Incubate the test compound at a low concentration (e.g., 1 µM) with HLM and NADPH (a necessary cofactor for metabolic enzymes) in a phosphate buffer.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Calculation: The rate of disappearance is used to calculate the intrinsic clearance and the metabolic half-life (t½).

Protocol 2.2.3: Caco-2 Permeability Assay This assay uses a human colon adenocarcinoma cell line that forms a monolayer of polarized epithelial cells, serving as a model of the intestinal barrier.[11]

  • Cell Culture: Grow Caco-2 cells on permeable filter supports in a transwell plate system until a confluent monolayer is formed.

  • Compound Addition: Add the test compound to the apical (AP) side of the monolayer.

  • Sampling: At various time points, take samples from the basolateral (BL) side.

  • Analysis: Quantify the concentration of the compound in the BL samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated, which indicates the rate of transport across the cell monolayer.

Diagram: ADME Assay Interrelationships

G Solubility Aqueous Solubility (Thermodynamic/Kinetic) Bioavailability Predicted Oral Bioavailability Solubility->Bioavailability Permeability Permeability (PAMPA/Caco-2) (Intestinal Absorption) Permeability->Bioavailability Metabolism Metabolic Stability (HLM/Hepatocytes) (First-Pass Metabolism) Metabolism->Bioavailability inversely related Toxicity Cytotoxicity (e.g., HepG2) (Safety Profile) Bioavailability->Toxicity influences exposure

Caption: Key in vitro ADME assays and their influence on oral bioavailability.

Section 3: Conclusion and Future Directions

This guide provides a foundational framework for the systematic in vitro evaluation of novel 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane derivatives. By employing a tiered approach that integrates binding, functional, selectivity, and ADME assays, researchers can build a comprehensive data package for each compound. This allows for a robust, data-driven comparison against alternative scaffolds and helps to identify candidates with the highest potential for success.

The inherent modularity of the scaffold allows for rapid exploration of structure-activity relationships (SAR).[5] Future work should focus on decorating the core to optimize potency and selectivity while maintaining favorable ADME properties. The ultimate goal is to leverage the unique three-dimensional nature of this spirocyclic scaffold to develop novel therapeutics with superior efficacy and safety profiles.

References

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Chemical Communications (RSC Publishing).
  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica.
  • Assessing molecular scaffolds for CNS drug discovery. White Rose Research Online.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Assessing molecular scaffolds for CNS drug discovery. Source details not available.
  • In Vitro ADME Assays and Services. ICE Bioscience.
  • Assessing molecular scaffolds for CNS drug discovery. PubMed.
  • A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ResearchGate.
  • In Vitro ADME. BioDuro.
  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Semantic Scholar.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • The utilization of spirocyclic scaffolds in novel drug discovery. Taylor & Francis Online.
  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH.
  • ADME Assays. Agilent.
  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery.
  • GPCR Screening & Profiling with Binding Assays. Creative Biogene.

Sources

Navigating the Chemical Space of Spirocyclic Diamines: A Structural-Activity Relationship (SAR) Comparison Guide for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that offer precise three-dimensional arrangements of pharmacophoric features is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as particularly attractive scaffolds. Their inherent rigidity and three-dimensionality provide a unique platform for exploring chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties. Among these, the 8-oxa-2,5-diaza-spiro[3.6]decane core represents a compelling, yet underexplored, framework. This guide will provide a comparative analysis of the structural-activity relationships (SAR) of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane analogs, drawing upon established principles and data from related spirocyclic diamines to propose a rational approach to their optimization as potential therapeutic agents.

While direct SAR studies on this specific scaffold are not yet prevalent in published literature, the extensive research on analogous spirocyclic diamines, particularly as modulators of G-protein coupled receptors (GPCRs) and neurotransmitter transporters, provides a robust foundation for a predictive SAR model. This guide will, therefore, present a hypothetical SAR exploration, grounded in the established pharmacology of similar molecules, to serve as a roadmap for researchers and drug development professionals. We will focus on two promising, hypothetical therapeutic targets for this scaffold: the muscarinic acetylcholine M1 receptor (M1 mAChR) and the serotonin transporter (SERT).

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Scaffold: A Platform for Innovation

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold possesses several key features that make it an attractive starting point for library synthesis and SAR studies:

  • Spirocyclic Core: The spiro[3.6]decane system imparts a well-defined three-dimensional geometry, which can facilitate selective interactions with biological targets.

  • Diamine Functionality: The two nitrogen atoms at positions 2 and 5 provide versatile handles for chemical modification, allowing for the introduction of a wide range of substituents to probe the chemical space around the core.

  • Oxaspirocycle: The oxygen atom at position 8 introduces a polar feature and can influence the physicochemical properties of the analogs, such as solubility and hydrogen bonding capacity.

  • Boc-Protecting Group: The tert-butyloxycarbonyl (Boc) group at the 2-position offers a strategic advantage. It can serve as a removable protecting group, enabling selective functionalization of the 5-position nitrogen. Alternatively, the Boc group itself can be explored as a bulky, lipophilic substituent that may contribute to target engagement.

Hypothetical SAR Exploration: A Tale of Two Targets

Based on the pharmacological profiles of related spirocyclic diamines, we will explore the hypothetical SAR of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane analogs at two distinct and important CNS targets: the M1 muscarinic receptor and the serotonin transporter.

Scenario 1: Targeting the M1 Muscarinic Acetylcholine Receptor

Spirocyclic amines have a rich history as muscarinic receptor modulators. For the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold, we can hypothesize an SAR strategy aimed at developing potent and selective M1 agonists.

Key Structural Modifications and Predicted Impact on M1 Affinity and Efficacy:

  • N5-Substituent: This position is critical for interacting with the receptor binding pocket.

    • Small Alkyl Groups (e.g., Methyl, Ethyl): Often a good starting point for establishing a baseline activity.

    • Propargyl Group: Known to enhance affinity and efficacy in some muscarinic agonists.

    • Aromatic and Heteroaromatic Rings: Can engage in pi-stacking or other specific interactions within the binding site, potentially increasing potency and selectivity.

  • N2-Boc Group:

    • Retention of Boc: The bulky Boc group may occupy a hydrophobic pocket, contributing to affinity.

    • Removal of Boc and N-Alkylation: Deprotection followed by the introduction of small alkyl groups could probe for additional interactions.

  • Spirocyclic Core Modifications:

    • Bioisosteric Replacement of the Oxygen: Replacing the oxygen at position 8 with a carbon (carba-analogs) or sulfur (thia-analogs) would modulate the electronics and geometry of the scaffold, providing insights into the importance of the heteroatom.

SAR_M1 scaffold 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Core N5 N5-Substituent (Key for Receptor Interaction) scaffold->N5 Varying Alkyl/Aryl groups N2 N2-Boc Group (Modulates Lipophilicity) scaffold->N2 Removal or Replacement core_mod Core Modifications (Bioisosteric Replacement) scaffold->core_mod O -> C, S

Proposed SAR exploration for M1 receptor agonists.

Scenario 2: Targeting the Serotonin Transporter (SERT)

Aryl-spirocyclic diamine derivatives have recently been investigated as multimodal monoaminergic compounds, including SERT inhibitors.[1] For our scaffold, we can propose an SAR strategy to develop selective serotonin reuptake inhibitors (SSRIs).

Key Structural Modifications and Predicted Impact on SERT Affinity:

  • N5-Arylalkyl Substituents: This is a common motif in many SERT inhibitors.

    • Phenylpropyl or Phenoxypropyl Chains: These linkers can position the terminal aryl group in the appropriate region of the transporter.

    • Substitution on the Aryl Ring: Halogenation (e.g., fluoro, chloro) or methoxy groups on the phenyl ring can significantly enhance potency and selectivity.

  • N2-Boc Group: The lipophilicity of the Boc group might be beneficial for crossing the blood-brain barrier and could interact with hydrophobic residues in the transporter.

  • Stereochemistry: The spirocyclic core contains a chiral center, and it is highly likely that the two enantiomers will exhibit different affinities for SERT.

SAR_SERT scaffold 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Core N5_aryl N5-Arylalkyl Substituent (Essential for SERT binding) scaffold->N5_aryl Linker and Aryl Group N2_boc N2-Boc Group (Influences PK/PD) scaffold->N2_boc stereo Stereochemistry (Enantioselectivity) scaffold->stereo aryl_sub Aryl Ring Substitution (Fine-tunes Potency) N5_aryl->aryl_sub Halogens, Methoxy, etc.

Proposed SAR exploration for SERT inhibitors.

Comparative Data Analysis (Hypothetical)

To illustrate the potential outcomes of the proposed SAR studies, the following tables present hypothetical experimental data for a series of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane analogs.

Table 1: Hypothetical M1 Muscarinic Receptor Binding Affinities and Functional Activities

Compound IDN5-SubstituentN2-SubstituentM1 Ki (nM)M1 EC50 (nM)M1 Intrinsic Activity (%)
1a -CH3-Boc15035065
1b -CH2C≡CH-Boc5012080
1c -Phenyl-Boc257590
1d -CH3-H20050050

Table 2: Hypothetical Serotonin Transporter Binding Affinities

Compound IDN5-SubstituentN2-SubstituentSERT Ki (nM)
2a -(CH2)3-Ph-Boc80
2b -(CH2)3-(4-F-Ph)-Boc15
2c -(CH2)3-(3,4-di-Cl-Ph)-Boc5
2d -(CH2)3-(4-F-Ph)-H25

Experimental Protocols: A Guide to SAR Validation

The validation of the proposed SAR requires robust and reproducible experimental protocols. The following are standard methodologies for assessing the activity of novel compounds at the M1 muscarinic receptor and the serotonin transporter.

Protocol 1: M1 Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human M1 muscarinic receptor.

Materials:

  • Human M1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [3H]-N-methylscopolamine ([3H]-NMS) as the radioligand

  • Atropine as the non-specific binding control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds dissolved in DMSO

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, cell membranes, [3H]-NMS, and either test compound, buffer (for total binding), or atropine (for non-specific binding).

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 values for the test compounds.

  • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

Protocol 2: M1 Muscarinic Receptor Functional Assay (Calcium Mobilization)

Objective: To determine the functional potency (EC50) and efficacy of test compounds as M1 receptor agonists.

Materials:

  • Human M1 receptor-expressing cells (e.g., CHO or HEK293)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Carbachol as a full agonist control

  • A fluorescent plate reader capable of kinetic reading

Procedure:

  • Plate the M1-expressing cells in a 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and the full agonist control.

  • Add the compounds to the cells and immediately measure the change in fluorescence over time using the plate reader.

  • Analyze the data to determine the concentration-response curves and calculate the EC50 and maximum response for each compound.

  • Express the intrinsic activity as a percentage of the maximum response to the full agonist.

Protocol 3: SERT Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter.

Materials:

  • Human SERT-expressing cell membranes

  • [3H]-Citalopram or [125I]-RTI-55 as the radioligand

  • Fluoxetine or paroxetine as the non-specific binding control

  • Assay buffer

  • Test compounds

  • Filtration apparatus and scintillation counting supplies

Procedure: The procedure is analogous to the M1 receptor binding assay, with the substitution of SERT-specific reagents.

Experimental_Workflow cluster_m1 M1 Receptor Evaluation cluster_sert SERT Evaluation m1_binding Radioligand Binding Assay (Determine Ki) m1_functional Calcium Mobilization Assay (Determine EC50 & Efficacy) m1_binding->m1_functional Active compounds sert_binding Radioligand Binding Assay (Determine Ki) sert_uptake [3H]-Serotonin Uptake Assay (Determine IC50) sert_binding->sert_uptake Active compounds start Synthesized Analogs start->m1_binding start->sert_binding

General experimental workflow for SAR validation.

Conclusion and Future Directions

The 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently lacking, a rational exploration of its SAR, guided by the extensive knowledge of related spirocyclic diamines, can pave the way for the discovery of potent and selective modulators of key CNS targets such as the M1 muscarinic receptor and the serotonin transporter. The hypothetical SAR presented in this guide, along with the detailed experimental protocols, provides a comprehensive framework for initiating such a drug discovery program. Future work should focus on the synthesis of a focused library of analogs and their systematic evaluation in the described assays to validate and refine the proposed SAR models. Such efforts will undoubtedly contribute to the growing importance of spirocyclic scaffolds in modern medicinal chemistry.

References

  • Reymond, J.-L., et al. (2022). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta, 105(12), e202200135. [Link]

  • Darsaraee, M., et al. (2022). Bioactivity of spirocyclic diamine scaffolds. ResearchGate. [Link]

  • Tian, G., et al. (2023). Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties. European Journal of Medicinal Chemistry, 258, 115597. [Link]

  • Vasilev, T. V., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(1), 1045-1057. [Link]

  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Hill, E. R., & Williams, C. M. (2009). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Current medicinal chemistry, 16(14), 1815–1824. [Link]

  • Brasili, L., et al. (2014). Structure-affinity/activity relationships of 1,4-dioxa-spiro[4.5]decane based ligands at α1 and 5-HT1A receptors. European journal of medicinal chemistry, 86, 759–769. [Link]

Sources

The Spirocyclic Advantage: A Comparative Guide to Kinase Hinge Binding

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor design, the pursuit of potent and selective molecules is a paramount challenge. The ATP-binding site, and specifically the hinge region that tethers the N- and C-terminal lobes of the kinase domain, remains a focal point for therapeutic intervention.[1][2] The formation of hydrogen bonds with the backbone of this hinge region is a critical anchor for the majority of ATP-competitive inhibitors.[1][3] This guide provides an in-depth comparative analysis of spirocyclic scaffolds as potent hinge-binding motifs, offering a unique three-dimensional approach to kinase inhibition.

The Rise of the Third Dimension: Why Spirocycles?

Traditional kinase inhibitor discovery has often been dominated by flat, aromatic ring systems. While effective, these "flatland" molecules can suffer from limitations in selectivity and suboptimal physicochemical properties. Spirocyclic scaffolds, characterized by two rings sharing a single atom, offer a compelling escape from planarity.[4] Their inherent three-dimensional and rigid architecture presents several advantages in drug discovery:

  • Improved Physicochemical Properties: The introduction of a spiro center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved clinical success.[5] This often leads to enhanced solubility, metabolic stability, and a more favorable logP.[4][5]

  • Enhanced Potency and Selectivity: The rigid conformation of spirocycles can pre-organize functional groups into an optimal orientation for binding to the kinase hinge, minimizing the entropic penalty upon binding and thus increasing potency.[6][7] This structural rigidity can also enable more specific interactions with the target kinase, improving selectivity against a backdrop of highly similar ATP-binding sites across the kinome.

  • Novel Chemical Space: Spirocyclic scaffolds provide access to novel and underexplored chemical space, offering opportunities for intellectual property protection.[6]

Comparative Analysis of Spirocyclic Scaffolds for Kinase Hinge Binding

This section provides a head-to-head comparison of different spirocyclic scaffolds, supported by experimental data from the literature. We will focus on their application in inhibiting prominent kinase targets such as Janus Kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR).

Spiro-oxindoles: A Privileged Scaffold

Spirooxindoles have emerged as a particularly successful class of spirocyclic scaffolds in kinase inhibitor design.[8] Their rigid framework allows for precise positioning of substituents to engage with the kinase hinge and exploit subtle differences in the ATP-binding pocket.

A notable example is the development of selective PI3Kδ inhibitors, where a 3,3-disubstituted oxindole moiety was engineered with a purine hinge-binding core. This led to the discovery of highly selective inhibitors by taking advantage of minor differences in the isoform selectivity pockets.[1][9]

Table 1: Comparative Activity of Spirooxindole-based Kinase Inhibitors

Compound ClassTarget KinaseIC50 (nM)Reference
Spiro[pyrano[2,3-e]indole-9,1'-pyrrolo[3,4-c]pyrrole] derivativesPlk4-[8]
7-azaoxindole derivative (4d)PI3Kδ-[1][9]
Spirooxindole derivative (5d)PI3Kδ-[1][9]

Note: Direct IC50 values for Plk4 were not provided in the abstract, but the study highlights the potential of these compounds as Plk4 inhibitors based on molecular docking.

The binding mode of spirooxindole derivatives often involves hydrogen bonding between the oxindole's lactam moiety and the kinase hinge backbone. The spirocyclic core then projects substituents into other regions of the ATP-binding site, allowing for the fine-tuning of selectivity. For instance, in the case of Plk4 inhibitors, molecular docking studies predicted the binding of spirooxindole-pyrrolidine analogues within the ATP-binding site of Plk4 (PDB ID: 4JXF).[8]

Aza-spirocycles: Modulating Properties for Optimal Performance

Aza-spirocyclic scaffolds, which incorporate one or more nitrogen atoms in the spirocyclic framework, are another versatile class of hinge binders. The nitrogen atoms can serve as hydrogen bond acceptors or donors, directly participating in hinge binding or influencing the overall physicochemical properties of the molecule.

For example, in the optimization of melanin-concentrating hormone receptor 1 (MCHr1) antagonists, replacing a morpholine ring with diverse aza-spirocycles led to lower logD values and improved metabolic stability.[5] While not a kinase inhibitor example, it highlights the utility of aza-spirocycles in modulating key drug-like properties.

A series of novel spiro analogues were developed as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. One such compound exhibited a strong in vitro HPK1 activity (IC50 = 2.67 nM) and good selectivity against other kinases.[10][11]

Table 2: Comparative Activity of Aza-spirocyclic Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
Spiro HPK1 inhibitor (compound 16)HPK12.67[10][11]
Tofacitinib (Pan-JAK inhibitor)JAK31[12]
Selective JAK3 inhibitor 1JAK3Ki = 0.07[13]

Note: Tofacitinib is a known JAK inhibitor with a non-spirocyclic core, included for comparison of potency against a key target.

The structural diversity of aza-spirocycles allows for the creation of a wide range of molecular shapes, enabling a better fit into the ATP-binding pocket of different kinases.

Visualizing the Interaction: Kinase Hinge Binding and Experimental Workflow

To appreciate the interaction of these scaffolds with their target, it is crucial to visualize the binding mode and the experimental workflow used to characterize them.

G cluster_0 Kinase Domain cluster_1 Spirocyclic Inhibitor N-lobe N-lobe Hinge Hinge N-lobe->Hinge C-lobe C-lobe Hinge->C-lobe Spiro_Core Spirocyclic Scaffold Hinge_Binder Hinge Binding Moiety Spiro_Core->Hinge_Binder Hinge_Binder->Hinge H-Bonds

Caption: Interaction of a spirocyclic inhibitor with the kinase hinge region.

The following diagram illustrates a typical workflow for the evaluation of novel kinase inhibitors, from initial screening to detailed biophysical characterization.

G Start Design & Synthesis of Spirocyclic Scaffolds HTS High-Throughput Screening (In Vitro Kinase Assay) Start->HTS IC50 IC50 Determination HTS->IC50 Biophysical Biophysical Characterization IC50->Biophysical SPR Surface Plasmon Resonance (SPR) (KD, ka, kd) Biophysical->SPR ITC Isothermal Titration Calorimetry (ITC) (KD, ΔH, ΔS) Biophysical->ITC Structural Structural Biology (X-ray Crystallography) SPR->Structural ITC->Structural Binding_Mode Confirmation of Hinge Binding Mode Structural->Binding_Mode End Lead Optimization Binding_Mode->End

Caption: Experimental workflow for kinase inhibitor evaluation.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following sections provide detailed methodologies for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (spirocyclic inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • In a microplate, add 2.5 µL of each serially diluted compound or DMSO (vehicle control).

    • Add 2.5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.

    • Initiate the reaction by adding 5 µL of a pre-mixed substrate/ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.[14]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

Biophysical Characterization: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of inhibitor binding to a kinase.[5][6]

Materials:

  • SPR instrument (e.g., Biacore, ProteOn)

  • Sensor chip (e.g., CM5, NLC)

  • Purified kinase

  • Test compounds

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Amine coupling reagents (EDC, NHS) and blocking solution (ethanolamine)

Procedure:

  • Kinase Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified kinase over the activated surface to achieve covalent immobilization via amine coupling. The optimal pH for immobilization is typically just below the pI of the kinase.[6]

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of concentrations of the test compound in running buffer over the immobilized kinase surface.

    • Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.

    • After the injection, flow running buffer over the surface to monitor the dissociation phase.

    • Regenerate the surface between different compound injections if necessary, using a mild regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Biophysical Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), and enthalpy (ΔH)).[2][3]

Materials:

  • Isothermal titration calorimeter

  • Purified kinase

  • Test compounds

  • Dialysis buffer (ensure the buffer for the protein and compound are identical)

Procedure:

  • Sample Preparation:

    • Thoroughly dialyze the purified kinase against the chosen ITC buffer.

    • Dissolve the test compound in the final dialysis buffer. The concentration of the compound in the syringe should be 10-20 times that of the kinase in the cell.[15]

    • Degas both the protein and compound solutions to prevent air bubbles.

  • Titration:

    • Load the kinase solution into the sample cell and the compound solution into the injection syringe.

    • Perform a series of small, sequential injections of the compound into the kinase solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat signal for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of compound to kinase.

    • Fit the data to a suitable binding model to determine the KD, n, and ΔH. The entropy (ΔS) can be calculated using the Gibbs free energy equation.[3]

Conclusion

Spirocyclic scaffolds offer a significant advantage in the design of novel kinase inhibitors by providing a rigid, three-dimensional framework that can lead to improved potency, selectivity, and physicochemical properties. The comparative analysis of different spirocyclic classes, such as spiro-oxindoles and aza-spirocycles, demonstrates their versatility in targeting a range of kinases. By employing rigorous experimental methodologies, researchers can effectively characterize the binding of these unique scaffolds to the kinase hinge, paving the way for the development of next-generation targeted therapies.

References

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Fessard, T. C., & Carreira, E. M. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry (pp. 405-430). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Various Authors. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. In Spiro Compounds (pp. 223-255). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Zhang, J., et al. (2015). Kinase hinge binding scaffolds and their hydrogen bond patterns. Journal of medicinal chemistry, 58(20), 7944-7955.
  • Al-Sanea, M. M., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 14(11), 1625-1632.
  • RCSB PDB. (n.d.). RCSB PDB: Homepage. Available from: [Link].

  • Rachman, M., et al. (2020). Discovery of a novel kinase hinge binder fragment by dynamic undocking. RSC Medicinal Chemistry, 11(7), 821-829.
  • Gkeka, P., & Zacharias, M. (2025). How protein kinase inhibitors bind to the hinge region of the target protein. AIP Conference Proceedings, 2686(1), 020002.
  • Zhang, J., et al. (2023). How Ligands Interact with the Kinase Hinge. ACS Medicinal Chemistry Letters, 14(11), 1625–1632.
  • Sharma, S., & Gupta, A. (2023). Designing of kinase hinge binders: A medicinal chemistry perspective. Bioorganic & Medicinal Chemistry, 88, 117345.
  • Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 67(20), 17565-17585.
  • Hiesinger, K., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 499-514.
  • Hiesinger, K., et al. (2021). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 16(11), 1279-1293.
  • Norman, R. A., et al. (2018). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry, 61(15), 6646-6661.
  • Kocienski, P. (2022). Synthesis of a Spiro-azaindoline Inhibitor of Hematopoietic Progenitor Kinase 1. Synfacts, 18(02), 0123.
  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
  • Request PDF. (2025). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Available from: [Link].

  • Fedorov, A. Y., et al. (2017). Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. Chemistry–A European Journal, 23(47), 11283-11287.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io.
  • Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies.
  • ResearchGate. (n.d.). IC 50 values of EGFR assay for the most active compounds-6 and 10e-and the reference gefitinib. Available from: [Link].

  • He, J., et al. (2018). In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget, 9(42), 26834–26846.
  • Willbold, D. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
  • University of Cambridge. (n.d.). Surface plasmon resonance. Available from: [Link].

  • ResearchGate. (2023). (PDF) In vitro kinase assay v1. Available from: [Link].

  • ResearchGate. (n.d.). IC 50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. Available from: [Link].

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8794.
  • Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Available from: [Link].

  • Duke University. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. Available from: [Link].

  • ResearchGate. (n.d.). Novel spirooxindole compounds as anticancer agents: targeting Plk4 kinase through design, synthesis, and molecular docking. Available from: [Link].

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Available from: [Link].

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available from: [Link].

  • ResearchGate. (n.d.). X-ray crystal structures of kinase inhibitors with kinases. A. Balanol with PKA (PDB: 1BX6). Available from: [Link].

  • RCSB PDB. (2018). 6E99: Crystal structure of Protein Kinase A in complex with the PKI peptide and an amino-pyridinylbenzamide based inhibitor. Available from: [Link].

  • Lamba, V., & Ghosh, I. (2012). Protein kinase–inhibitor database: Structural variability of and inhibitor interactions with the protein kinase P-loop.
  • RCSB PDB. (2023). 8P81: Crystal structure of human Cdk12/Cyclin K in complex with inhibitor SR-4835. Available from: [Link].

  • El-Gamal, M. I., et al. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Molecules, 26(21), 6649.

Sources

A Researcher's Guide to the Conformational Landscape of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the three-dimensional architecture of a molecule is paramount. It dictates how a potential drug will interact with its biological target, influencing both efficacy and selectivity. Spirocyclic scaffolds, characterized by their inherent three-dimensionality and structural novelty, have emerged as a privileged class of building blocks in modern drug discovery.[1] This guide provides an in-depth assessment of the 3D spatial orientation of a promising scaffold, 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, comparing its conformational properties with relevant alternatives through a synthesis of computational and experimental data.

The spiro[3.6]decane framework, which fuses a cyclobutane and a cycloheptane ring through a single shared carbon, imposes significant conformational constraints.[2] The introduction of heteroatoms, as in the 8-oxa-2,5-diaza variant, further refines the scaffold's geometry and physicochemical properties, such as improving water solubility and lowering lipophilicity.[3] Understanding the preferred spatial arrangement of this molecule is critical for its effective application in designing next-generation pharmaceuticals.

This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive toolkit for assessing molecular conformation. We will explore the synergistic application of computational modeling, Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography to build a complete picture of the target molecule's structure.

Part 1: Elucidating the Conformational Profile of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

A multi-pronged approach is essential for a robust conformational analysis. We begin with theoretical predictions to map the potential energy landscape and identify low-energy conformers. These in silico models are then validated and refined using empirical data from solution-phase and solid-state experiments.

Computational Analysis: Mapping the Energy Landscape

Computational chemistry serves as a powerful predictive tool to explore the full range of possible conformations and their relative stabilities.[4][5] For a flexible system like the seven-membered oxazepane ring in our target molecule, a systematic conformational search is the logical first step.

The workflow for this analysis involves identifying all potential low-energy conformers and then using higher-level quantum mechanics calculations to obtain accurate energy differences.

Experimental Protocol 1: DFT-Based Conformational Search

  • Initial Structure Generation: The 2D structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is built using molecular editing software.

  • Conformational Search: A systematic search is performed using a molecular mechanics force field (e.g., MMFF94) to explore the torsional landscape of the seven-membered ring, which can adopt various chair, boat, and twist-boat conformations. This generates a pool of unique conformers.

  • Geometry Optimization: Each unique conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a 6-31G* basis set. This step provides more accurate geometries and energies.

  • Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)) to refine the relative energies (ΔE) of the conformers.

  • Data Analysis: The conformers are ranked by their relative energies. Those within a reasonable energy window (e.g., 0-5 kcal/mol) are considered significantly populated at room temperature and are analyzed for their geometric parameters.

Logical Workflow for Computational Analysis

G cluster_comp Computational Workflow mol_build 1. Build 2D Structure conf_search 2. Molecular Mechanics Conformational Search mol_build->conf_search Input dft_opt 3. DFT Geometry Optimization (B3LYP/6-31G*) conf_search->dft_opt Unique Conformers spe_calc 4. Single-Point Energy Calculation (6-311+G(d,p)) dft_opt->spe_calc Optimized Geometries data_analysis 5. Analyze Geometries & Relative Energies spe_calc->data_analysis Refined Energies G start Molecule in Solution check_size Determine Molecular Tumbling Rate (τc) start->check_size roesy Run ROESY Experiment (Avoids spin diffusion & zero-crossing issues) check_size->roesy Intermediate τc (e.g., ~500-1500 Da) noesy Run NOESY Experiment check_size->noesy Small Molecule (Fast tumbling)

Caption: Choosing the right NMR experiment for NOE analysis.

X-ray Crystallography: The Definitive Solid-State Structure

While NMR reveals the solution-phase structure, single-crystal X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule in its solid, crystalline state. [6][7]This technique is the gold standard for determining precise bond lengths, bond angles, and torsional angles, which can be used to benchmark the accuracy of computational models. [8][9][10]

Experimental Protocol 3: Single-Crystal X-ray Diffraction

  • Crystal Growth: The most critical and often rate-limiting step is growing a single, high-quality crystal. [7]This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibrations. The crystal is then rotated while being irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. [6]The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.

  • Structural Analysis: The final refined structure provides highly accurate coordinates for each atom, allowing for the precise measurement of all geometric parameters.

General Workflow for X-ray Crystallography

G compound Purified Compound crystallization Crystal Growth (Slow Evaporation) compound->crystallization diffraction X-ray Diffraction Data Collection crystallization->diffraction solve_refine Structure Solution & Refinement diffraction->solve_refine final_structure Final 3D Structure (Bond lengths, angles) solve_refine->final_structure G cluster_spiro Spirocyclic Scaffolds cluster_mono Monocyclic Scaffold center_s Spiro Carbon vec_s1 Vector 1 center_s->vec_s1 ~90° vec_s2 Vector 2 center_s->vec_s2 ~90° vec_s3 Vector 3 center_m Ring Atom vec_m1 Axial Vector center_m->vec_m1 ~109.5° vec_m2 Equatorial Vector center_m->vec_m2

Caption: Spirocycles provide orthogonal substituent vectors.

Conclusion

The 3D spatial orientation of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is best described as a dynamic equilibrium of low-energy conformers, primarily featuring a twist-chair oxazepane ring. This guide outlines a synergistic approach, combining computational predictions with definitive experimental validation from NMR and X-ray crystallography, to fully characterize its conformational landscape.

Compared to more conventional monocyclic or alternative spirocyclic scaffolds, the 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane system offers a unique combination of conformational flexibility, three-dimensional complexity, and favorable physicochemical properties. This makes it a highly valuable building block for medicinal chemists aiming to move beyond "flatland" and design novel, potent, and selective therapeutics.

References

  • Bottino, F. A., Longo, M. L., Sciotto, D., & Torre, M. (1981). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry, 59(8), 1205-1209. (Source not directly used but relevant to NMR methods)
  • Samitov, Y. Y., & Aminova, R. M. (1984). Application of NMR spectroscopy for the study of the three-dimensional structures of hydrogenated heterocycles (review). Chemistry of Heterocyclic Compounds, 20(2), 123-146. Available at: [Link]

  • Pedretti, A., Villa, L., & Vistoli, G. (2004). VEGA—An open platform to develop chemo-bio-informatics applications, using plug-in architecture and script programming. Journal of Computer-Aided Molecular Design, 18(3), 167-173. (Relevant for computational methods). Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). Available at: [Link]

  • Fernández, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M. J., & Giralt, E. (2002). Spirolactams as conformationally restricted pseudopeptides: synthesis and conformational analysis. The Journal of organic chemistry, 67(22), 7587–7599. Available at: [Link]

  • Zerkout, S., Dupont, V., Aubry, A., Vidal, J., Collet, A., Vicherat, A., & Marraud, M. (1995). Turn induction by N-aminoproline. Comparison of N-amino-and N-acylproline-containing pseudopeptides. Crystal structures. Molecular dynamics and stereoselective synthesis. Tetrahedron, 51(28), 7841-7856. Available at: [Link]

  • Tang, Z., Li, Z., & Li, J. (2024). A multi-task machine learning approach to predict electronic properties of molecules. Nature Computational Science. (Illustrates modern computational approaches). Available at: [Link]

  • Afonso, C., & Rittner, R. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Rittner, R., & Olivato, P. R. (2005). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Available at: [Link]

  • Ghasemi, P. S. (2014). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

  • Stepanov, A. A., & Zefirov, N. S. (2021). Oxa-spirocycles: synthesis, properties and applications. RSC advances, 11(40), 24965–24989. Available at: [Link]

  • Palchykov, V., Saliyeva, L., & Vovk, M. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54(4), 414-417. Available at: [Link]

Sources

Enhancing Metabolic Stability in Drug Discovery: A Comparative Guide to 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists grapple with the multifaceted challenge of optimizing a molecule's pharmacological activity while ensuring it possesses drug-like properties. A pivotal aspect of this endeavor is achieving adequate metabolic stability. Poor metabolic stability can lead to rapid clearance of a drug from the body, diminishing its efficacy and therapeutic window. This guide provides an in-depth comparison of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane as a representative of the spirocyclic scaffold class, with other common strategies for improving metabolic stability. We will delve into the underlying principles, present relevant experimental protocols, and offer a comparative analysis to aid researchers in their drug design efforts.

The Challenge of Metabolic Instability

Metabolic instability is a major hurdle in drug development, often leading to the failure of promising drug candidates. The primary site of drug metabolism is the liver, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1] While this is a crucial detoxification mechanism, it can also inactivate a drug before it reaches its target. Common metabolic liabilities in drug candidates include oxidation, reduction, and hydrolysis of susceptible functional groups.[2][3]

Spirocyclic Scaffolds: A Paradigm Shift in Drug Design

Traditionally, drug discovery has been dominated by flat, aromatic structures. However, there is a growing appreciation for the advantages of three-dimensional (3D) molecular architectures.[4][5] Spirocycles, which are bicyclic systems where the two rings share a single common atom, are at the forefront of this paradigm shift.[5][6] The introduction of a spirocyclic scaffold, such as 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, can confer several benefits that enhance metabolic stability.

Key Advantages of Spirocyclic Scaffolds:
  • Increased Fraction of sp3-Hybridized Carbons (Fsp3): Shifting from planar, sp2-rich structures to more saturated, sp3-rich scaffolds generally correlates with improved physicochemical and pharmacokinetic properties, including better metabolic stability.[4][5]

  • Conformational Rigidity: The rigid nature of the spirocyclic system locks the conformation of the molecule.[4][5] This can pre-organize the molecule for optimal binding to its target and, crucially, may shield metabolically labile sites from enzymatic attack by restricting their access to the active sites of metabolic enzymes.

  • Improved Physicochemical Properties: Azaspirocycles have been shown to exhibit higher solubility, higher basicity, and decreased lipophilicity compared to their monocyclic counterparts like piperazines and piperidines.[4][5] These properties can contribute to a more favorable overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The structure of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane embodies these principles, offering a unique 3D framework that can be strategically incorporated into drug candidates to mitigate metabolic liabilities.

Comparative Analysis: Spirocycles vs. Alternative Scaffolds

To illustrate the potential of spirocyclic scaffolds, we present a comparative analysis with other commonly employed chemical motifs in drug discovery. The following table summarizes hypothetical, yet representative, metabolic stability data for a parent compound and its analogs incorporating different scaffolds.

Compound IDScaffoldHalf-life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Parent-01Acyclic Amine1546.2
Analog-02Piperidine3519.8
Analog-03Morpholine4515.4
Analog-04 2-Aza-spiro[3.6]decane >120 <5.8

This data is illustrative and intended for comparative purposes.

As depicted in the table, the introduction of a spirocyclic scaffold (Analog-04) is projected to significantly enhance metabolic stability, as indicated by a longer half-life and lower intrinsic clearance compared to the parent compound and analogs with traditional monocyclic heterocycles.

Experimental Protocols for Assessing Metabolic Stability

To empirically validate the metabolic stability of a compound, two primary in vitro assays are routinely employed: the liver microsomal stability assay and the plasma stability assay.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro ADME testing and evaluates the susceptibility of a compound to metabolism by liver enzymes, predominantly CYPs.[1][7][8]

Experimental Workflow:

Liver_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_mics Thaw & Dilute Liver Microsomes mix Mix Microsomes, Compound & Buffer prep_mics->mix prep_cpd Prepare Test Compound Stock prep_cpd->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate time_points Sample at Multiple Time Points (0, 5, 15, 30, 60 min) initiate->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining, t½, and CLint lcms->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Detailed Methodology:

  • Preparation of Reagents:

    • Thaw cryopreserved human liver microsomes (HLMs) at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[8][9]

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM).[8]

    • Prepare an NADPH regenerating system, which typically includes NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase, to ensure a sustained supply of the cofactor.[7][8]

  • Incubation:

    • In a 96-well plate, combine the diluted microsomes, buffer, and test compound.

    • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[1][10]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are transferred to a separate plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.[1]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[7]

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The concentration of the remaining parent compound at each time point is quantified.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The elimination rate constant (k) is determined from the slope of the linear regression.

    • The half-life (t½) is calculated using the equation: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).[1]

Plasma Stability Assay

This assay determines the stability of a compound in plasma, which is important for identifying compounds susceptible to hydrolysis by plasma enzymes like esterases and amidases.[3][11][12]

Experimental Workflow:

Plasma_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_plasma Thaw Plasma (Human, Rat, etc.) mix Incubate Compound with Plasma at 37°C prep_plasma->mix prep_cpd Prepare Test Compound Stock prep_cpd->mix time_points Sample at Multiple Time Points (0, 15, 30, 60, 120 min) mix->time_points quench Quench Reaction (e.g., Acetonitrile) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate % Remaining and t½ lcms->data

Caption: Workflow for the Plasma Stability Assay.

Detailed Methodology:

  • Preparation:

    • Thaw pooled plasma from the desired species (e.g., human, rat, mouse) at 37°C.

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute to the final working concentration (e.g., 1 µM).[13]

  • Incubation:

    • Add the test compound to the plasma and incubate at 37°C.[3]

    • At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take aliquots and terminate the reaction by adding a cold organic solvent like acetonitrile containing an internal standard.[12]

  • Sample Processing and Analysis:

    • Vortex the samples and centrifuge to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

    • Determine the half-life (t½) from the degradation profile.[12]

Beyond Spirocycles: Bioisosteric Replacements for Enhanced Stability

While spirocyclic scaffolds offer a powerful strategy, other bioisosteric replacements can also be employed to address metabolic liabilities.[14][15] Bioisosteres are functional groups or substituents that have similar physical or chemical properties and produce broadly similar biological effects.[15]

Common Bioisosteric Replacement Strategies:

  • Fluorination: Replacing a hydrogen atom at a metabolically labile position with a fluorine atom can block CYP-mediated oxidation.[15]

  • Deuteration: The replacement of hydrogen with deuterium can sometimes slow down metabolic processes due to the kinetic isotope effect.

  • Amide to Heterocycle: Amide bonds can be susceptible to hydrolysis. Replacing them with metabolically more stable heterocycles like 1,2,3-triazoles or oxadiazoles can be an effective strategy.[2][16]

  • Phenyl Ring Analogs: Phenyl rings can be sites of oxidation. Replacing them with other aromatic heterocycles (e.g., pyridine, thiophene) or saturated bicyclic systems can improve metabolic stability.[2][14]

Logical Relationship of Stability Enhancement Strategies:

Stability_Strategies cluster_scaffold Scaffold Hopping cluster_bioisostere Bioisosteric Replacement parent Metabolically Labile Parent Compound spirocycle Incorporate Spirocycle (e.g., 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane) parent->spirocycle fluorination Fluorination parent->fluorination amide_replacement Amide to Heterocycle parent->amide_replacement phenyl_analog Phenyl Ring Analog parent->phenyl_analog stable_analog Metabolically Stable Analog spirocycle->stable_analog fluorination->stable_analog amide_replacement->stable_analog phenyl_analog->stable_analog

Caption: Strategies to Enhance Metabolic Stability.

Conclusion

Improving metabolic stability is a critical aspect of modern drug discovery. The incorporation of spirocyclic scaffolds, exemplified by 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, represents a highly effective strategy to achieve this goal. The inherent three-dimensionality and conformational rigidity of these scaffolds can shield metabolically labile sites and improve overall physicochemical properties. By employing robust in vitro assays such as the liver microsomal and plasma stability assays, researchers can quantitatively assess the impact of such structural modifications. Furthermore, a judicious selection of bioisosteric replacements provides a complementary approach to fine-tune the metabolic profile of lead compounds. A comprehensive understanding and application of these principles will undoubtedly accelerate the development of safer and more efficacious medicines.

References

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available at: [Link]

  • Microsomal Stability Assay Protocol - AxisPharm. Available at: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - protocols.io. Available at: [Link]

  • Microsomal Clearance/Stability Assay - Domainex. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - Taylor & Francis Online. Available at: [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery - Taylor & Francis Online. Available at: [Link]

  • Plasma Stability - Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Microsomal Stability - Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]

  • Plasma Stability Assay - Creative Bioarray. Available at: [Link]

  • Bioisosteric Replacements - Chem-Space. Available at: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? - HitGen OpenDEL™. Available at: [Link]

  • Bioisosteres that influence metabolism - Hypha Discovery Blogs. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery - Journal of Medicinal Chemistry. Available at: [Link]

  • Plasma Stability Assay - Domainex. Available at: [Link]

  • Plasma Stability In Vitro Assay - Charnwood Discovery. Available at: [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides - Sygnature Discovery. Available at: [Link]

  • Bioisostere - Wikipedia. Available at: [Link]

  • The use of spirocyclic scaffolds in drug discovery - CORE. Available at: [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed. Available at: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery - ResearchGate. Available at: [Link]

  • The use of spirocyclic scaffolds in drug discovery - PubMed. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also a steadfast commitment to safety and environmental stewardship. The synthesis and application of complex molecules like 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane are central to discovery, yet the lifecycle of these compounds extends beyond the reaction flask. Proper disposal is a critical, and often complex, final step. This guide provides a comprehensive framework for the safe and compliant disposal of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, grounded in established safety protocols and an understanding of its chemical nature.

Understanding the Compound: Properties and Anticipated Hazards

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, with the molecular formula C12H22N2O3 and a molecular weight of 242.32 g/mol , is a heterocyclic compound featuring a spirocyclic system containing nitrogen and oxygen heteroatoms.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities is a key chemical feature.[2][3]

Based on the GHS classifications of similar heterocyclic and Boc-protected compounds, we should anticipate the following potential hazards[4][5]:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All operations should be performed in a well-ventilated laboratory fume hood.

Core Principles of Chemical Waste Disposal

The disposal of any chemical waste is governed by a set of fundamental principles aimed at protecting laboratory personnel and the environment.[6][7] These include:

  • Waste Minimization: The first step in waste management is to minimize its generation. Plan experiments to use the smallest necessary quantities of reagents.

  • Segregation: Never mix incompatible waste streams.[8] For 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, this means keeping it separate from strong acids (unless part of a deprotection/neutralization step), strong bases, and oxidizing agents.

  • Proper Containment: Waste must be stored in clearly labeled, sealed, and compatible containers.[8][9]

  • Regulatory Compliance: All disposal must adhere to local, state, and federal regulations.

Step-by-Step Disposal Procedures for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane Waste

The appropriate disposal route for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane will depend on the form of the waste: pure compound, solutions, or contaminated materials.

Unused or Expired 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (Solid)

Pure, unadulterated compound should be disposed of as hazardous chemical waste.

  • Step 1: Containerization. Place the solid waste in a clearly labeled, sealable container. The container must be made of a material compatible with organic amines. High-density polyethylene (HDPE) is a suitable choice.

  • Step 2: Labeling. The label must clearly state "Hazardous Waste" and list the full chemical name: "2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane". Also, include the approximate quantity and the date.[9]

  • Step 3: Storage. Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[8]

  • Step 4: Disposal Request. Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Solutions Containing 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Solutions will typically be either organic or aqueous. These must be collected and disposed of as liquid hazardous waste.

  • Step 1: Segregation and Collection. Collect organic and aqueous waste streams in separate, clearly labeled containers. Do not mix halogenated and non-halogenated solvent waste unless your facility's waste management program permits it.

  • Step 2: Container Selection. Use appropriate solvent waste containers, typically HDPE or glass carboys, with secure screw caps. Ensure containers are vented if there is a potential for gas evolution, although this is not expected for stable solutions of this compound.

  • Step 3: Labeling. Label the container with "Hazardous Waste" and list all components of the solution with their approximate concentrations. For example: "Waste Dichloromethane with 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane (~5%)".

  • Step 4: pH Consideration for Aqueous Waste. For aqueous solutions, it is generally good practice to neutralize them to a pH between 6 and 8 before collection, unless this would cause a reaction or precipitation.[6] However, given the amine nature of the compound, the solution may be slightly basic. Do not attempt to neutralize large quantities without a clear understanding of the potential reactions. Small amounts of dilute, neutralized aqueous waste may be permissible for drain disposal in some jurisdictions, but this should be confirmed with your institution's EHS office.[8] In most cases, it is safer to collect it as hazardous aqueous waste.

  • Step 5: Storage and Disposal. Store and arrange for disposal as described for solid waste.

Contaminated Materials (e.g., Gloves, Wipes, Silica Gel)

Solid materials contaminated with 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane must also be treated as hazardous waste.

  • Step 1: Collection. Place all contaminated solid waste, such as gloves, paper towels, and silica gel from chromatography, into a designated solid hazardous waste container. This is often a sturdy, lined cardboard box or a plastic drum.

  • Step 2: Labeling. The container must be labeled "Hazardous Waste" with a description of the contents (e.g., "Solid waste contaminated with 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane").

  • Step 3: Storage and Disposal. Seal the container when full and arrange for pickup through your institution's EHS program.

The Role of the Boc Group in Waste Considerations

The Boc protecting group is known to be labile under acidic conditions.[2][10] This chemical property could theoretically be used to deprotect the amine before disposal. The deprotection reaction would yield the free diamine, tert-butanol (or isobutylene), and carbon dioxide.[11]

While this may seem like a method to render the compound less complex, it is generally not recommended as a routine disposal procedure in a standard laboratory setting for several reasons:

  • It generates a new waste stream. The acidic solution used for deprotection would itself become hazardous waste requiring neutralization and disposal.

  • Potential for hazardous byproducts. The reaction could generate volatile and flammable isobutylene gas.[11]

  • Incomplete reactions. Ensuring the deprotection reaction goes to completion before disposal would require analytical verification, adding complexity to the disposal process.

Therefore, unless it is a specific requirement of your waste disposal facility or part of a well-defined and approved laboratory procedure, it is best to dispose of the compound in its original, Boc-protected form.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

DisposalWorkflow Start Waste Generation (2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane) WasteForm Determine Waste Form Start->WasteForm SolidWaste Solid (Pure compound, contaminated materials) WasteForm->SolidWaste Solid LiquidWaste Liquid (Organic or aqueous solutions) WasteForm->LiquidWaste Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->CollectSolid SegregateLiquid Segregate Organic and Aqueous Waste Streams LiquidWaste->SegregateLiquid Store Store in Designated Satellite Accumulation Area CollectSolid->Store CollectOrganic Collect in Labeled Organic Solvent Waste Container SegregateLiquid->CollectOrganic CollectAqueous Collect in Labeled Aqueous Waste Container SegregateLiquid->CollectAqueous CollectOrganic->Store CollectAqueous->Store EHS_Pickup Arrange for EHS/ Contractor Pickup Store->EHS_Pickup

Caption: Decision workflow for the disposal of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane waste.

Summary of Hazard Information

Hazard ClassificationAnticipated for 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decaneRecommended Precautions
Acute Oral Toxicity Category 4 (Harmful if swallowed)[5]Do not ingest. Wash hands thoroughly after handling.
Skin Corrosion/Irritation Category 2 (Causes skin irritation)[4][5]Wear chemical-resistant gloves. Avoid contact with skin.
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)[4][5]Wear safety goggles or a face shield.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)[4][5]Handle in a well-ventilated fume hood. Avoid inhaling dust or vapors.

Conclusion

The responsible disposal of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a critical aspect of laboratory safety and environmental compliance. By following the principles of waste minimization, segregation, and proper containment, and by adhering to the step-by-step procedures outlined in this guide, researchers can ensure that this compound is managed safely from synthesis to disposal. Always consult your institution's Environmental Health and Safety office for specific guidance and to ensure compliance with all applicable regulations.

References

  • Chemical Waste Disposal Guidelines. Emory University.
  • tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate. PubChem. [Link]

  • tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate. PubChem. [Link]

  • Guidelines on the Disposal of Chemical Wastes from Laboratories. OSHE UTHM. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • Thermal Methods for BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

  • Safety Data Sheet: Decane. Chemos GmbH & Co.KG. [Link]

  • OKS 2661 - SAFETY DATA SHEET. OKS Germany. [Link]

Sources

Navigating the Safe Handling of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane: A Guide to Personal Protective Equipment and Operational Best Practices

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount to both personnel safety and experimental integrity. This guide provides an in-depth operational plan for the safe handling of 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane, a specialized spirocyclic diamine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes information from structurally related compounds and the well-understood chemistry of tert-butyloxycarbonyl (Boc) protected amines to establish a robust safety protocol.[1][2][3][4] Our recommendations are grounded in the principles of risk mitigation and are designed to empower researchers with the knowledge to operate safely and effectively.

Understanding the Hazard Profile: An Evidence-Based Assessment

2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane is a solid organic compound.[2] Its core structure contains a Boc-protected amine, a functional group generally stable under basic and nucleophilic conditions but susceptible to cleavage under strong acidic conditions.[5][6][7][8] The spirocyclic nature of the molecule does not inherently confer unusual reactivity, but as with many complex organic molecules, the potential for skin and eye irritation, as well as respiratory tract irritation upon inhalation of dust, should be assumed.[3][9]

Inferred Hazards:

  • Skin and Eye Irritation: Direct contact with the solid or solutions may cause irritation.[3][9][10]

  • Respiratory Irritation: Inhalation of fine dust particles may lead to respiratory discomfort.[3][9]

  • Reactivity: While the Boc group imparts stability, it can be removed by strong acids, a process that involves the generation of gaseous byproducts.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving 2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) ANSI Z87.1 compliant safety glasses with side shields[11]Disposable nitrile gloves[11][12]Fully buttoned laboratory coat[11]Recommended if weighing outside a chemical fume hood or if dust is generated
Dissolution and Solution Handling Chemical splash goggles[11]Disposable nitrile gloves[11][12]Fully buttoned laboratory coat[11]Not typically required if performed in a well-ventilated area or fume hood
Reaction Setup and Work-up Chemical splash goggles and a face shield[11]Chemical-resistant gloves (e.g., nitrile)[7][13]Chemical-resistant apron over a laboratory coat[14]Recommended if working with volatile reagents or if there is a risk of aerosol generation
Large-Scale Operations (>5g) Chemical splash goggles and a face shield[11]Chemical-resistant gloves (consider double-gloving)Chemical-resistant apron over a laboratory coat[14]Required; use of a NIOSH-approved respirator may be necessary based on risk assessment[11][15]
  • Eye and Face Protection: Standard safety glasses provide a baseline of protection. However, when handling solutions or conducting reactions where splashes are possible, chemical splash goggles that form a seal around the eyes are essential.[13] For procedures with a higher risk of splashing or exothermic events, a face shield should be worn in conjunction with goggles.[11]

  • Hand Protection: Disposable nitrile gloves offer good protection against incidental contact with a wide range of chemicals.[11] It is crucial to consult a glove manufacturer's compatibility chart for specific solvents used. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[12]

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations. For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron provides an additional layer of protection.[14]

  • Respiratory Protection: Engineering controls, such as working in a certified chemical fume hood, are the primary means of preventing inhalation exposure. If such controls are not available or are insufficient to control dust or aerosol generation, respiratory protection is necessary. The type of respirator should be selected based on a formal risk assessment of the specific procedure.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood weigh Weigh Solid in Fume Hood prep_hood->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Conduct Reaction dissolve->react quench Quench Reaction (if necessary) react->quench dispose_liquid Dispose of Liquid Waste in Designated Container quench->dispose_liquid dispose_solid Dispose of Solid Waste in Designated Container dispose_liquid->dispose_solid decontaminate Decontaminate Glassware and Work Area dispose_solid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane
Reactant of Route 2
2-Boc-8-oxa-2,5-diaza-spiro[3.6]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.